molecular formula C16H19NO5 B1666289 m-Hydroxybenzoylecgonine CAS No. 129944-99-6

m-Hydroxybenzoylecgonine

Número de catálogo: B1666289
Número CAS: 129944-99-6
Peso molecular: 305.32 g/mol
Clave InChI: XCJJCRPRQYXLRE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Hydroxybenzoylecgonine is discontinued (DEA controlled substance).

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-(3-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-17-10-5-6-12(17)14(15(19)20)13(8-10)22-16(21)9-3-2-4-11(18)7-9/h2-4,7,10,12-14,18H,5-6,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJJCRPRQYXLRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC(=CC=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129944-99-6
Record name m-Hydroxybenzoylecgonine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of m-Hydroxybenzoylecgonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Hydroxybenzoylecgonine is a significant metabolite of cocaine, playing a crucial role in forensic and toxicological analysis. Understanding its physicochemical properties is fundamental for the development of analytical methods for its detection, for comprehending its pharmacokinetic and pharmacodynamic profiles, and for advancing research in drug metabolism and toxicology. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its chemical structure and metabolic pathway.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Chemical Structure See Figure 1N/A
Molecular Formula C₁₆H₁₉NO₅[1][2][3]
Molecular Weight 305.33 g/mol [1][2][3]
CAS Registry Number 129944-99-6[1]
Appearance White hygroscopic solid[1]
Melting Point 243-245 °C[1]
Boiling Point 513.9 °C at 760 mmHg[2]
Vapor Pressure 2.18E-11 mmHg at 25°C[2]
Flash Point 264.6 °C[2]
Density 1.38 g/cm³[2]
pKa Experimental data not readily available. Computational methods for predicting the pKa of related amine compounds, such as cocaine, have been developed and could provide an estimate.[4][5]N/A
LogP (Octanol-Water Partition Coefficient) 1.42280[2]
Solubility Soluble in water (>100 mg/mL)[1]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These are generalized protocols adapted for a solid organic compound and should be further optimized based on specific laboratory conditions and equipment.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range. This method utilizes a capillary melting point apparatus.

Apparatus and Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • This compound sample (finely powdered)

  • Thermometer (calibrated)

  • Spatula

Procedure:

  • Ensure the this compound sample is dry and finely powdered.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Place a calibrated thermometer in the apparatus.

  • Heat the block at a moderate rate until the temperature is about 15-20 °C below the expected melting point.

  • Decrease the heating rate to approximately 1-2 °C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (the beginning of melting).

  • Record the temperature at which the last solid crystal melts (the end of melting).

  • The melting point is reported as the range between these two temperatures.[6][7]

Determination of Aqueous Solubility

Principle: The equilibrium solubility is determined by creating a saturated solution of the compound in water at a specific temperature and then quantifying the concentration of the dissolved solute.

Apparatus and Materials:

  • This compound sample

  • Distilled or deionized water

  • Constant temperature shaker bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

  • Add an excess amount of this compound to a known volume of water in a sealed container.

  • Place the container in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate until equilibrium is reached (typically 24-48 hours).

  • After equilibration, allow the suspension to settle.

  • Centrifuge an aliquot of the suspension to separate the undissolved solid.

  • Carefully withdraw a known volume of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method with a standard calibration curve.

  • Calculate the original concentration in the saturated solution to determine the solubility in mg/mL or mol/L.[3][8]

Determination of Octanol-Water Partition Coefficient (LogP)

Principle: The LogP value represents the ratio of the concentration of a compound in a mixture of two immiscible phases, n-octanol and water, at equilibrium. The shake-flask method is the traditional approach.

Apparatus and Materials:

  • This compound sample

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Mechanical shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate.

  • Dissolve a known amount of this compound in either the water-saturated n-octanol or the n-octanol-saturated water.

  • Place a known volume of this solution into a separatory funnel or centrifuge tube and add a known volume of the other phase.

  • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning.

  • Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

  • Withdraw a sample from both the n-octanol and the aqueous phase.

  • Determine the concentration of this compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of the partition coefficient.[9][10]

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Metabolic Pathway

metabolic_pathway Cocaine Cocaine m_Hydroxycocaine m-Hydroxycocaine Cocaine->m_Hydroxycocaine Hydroxylation (CYP450) m_Hydroxybenzoylecgonine This compound m_Hydroxycocaine->m_Hydroxybenzoylecgonine Hydrolysis (Esterases)

Caption: Metabolic pathway of cocaine to this compound.

Experimental Workflow for Analysis

experimental_workflow Sample Biological Sample (e.g., Urine, Meconium) Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction Derivatization Derivatization (e.g., Silylation for GC-MS) Extraction->Derivatization Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Derivatization->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Caption: General workflow for the analysis of this compound.

References

The Metabolic Pathway of m-Hydroxybenzoylecgonine in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaine, a widely abused psychostimulant, undergoes extensive metabolism in the human body, resulting in a complex profile of metabolites. While benzoylecgonine (B1201016) (BE) and ecgonine (B8798807) methyl ester (EME) are the major metabolites, the identification of minor metabolites is crucial for a comprehensive understanding of cocaine's disposition and for forensic purposes. Among these minor metabolites is m-hydroxybenzoylecgonine (m-OHBZE), an in vivo product of cocaine metabolism.[1][2] Its presence in biological matrices like urine and meconium serves as a definitive marker of cocaine ingestion, as it is not formed by in vitro hydrolysis of cocaine.[1][2] This technical guide provides an in-depth overview of the metabolic pathway leading to this compound in humans, supported by quantitative data, detailed experimental protocols, and a visual representation of the metabolic cascade.

Metabolic Pathway

The formation of this compound is a minor metabolic route for cocaine.[3][4] The primary metabolic pathways of cocaine involve hydrolysis to benzoylecgonine and ecgonine methyl ester.[4] A smaller fraction of cocaine undergoes N-demethylation to norcocaine.[4] The pathway to this compound involves aromatic hydroxylation.[4] While the specific cytochrome P450 (CYP) isoenzyme responsible for the meta-hydroxylation of the benzoyl group has not been definitively identified in the provided literature, it is known that CYP3A4 is involved in the N-demethylation of cocaine to norcocaine.[4] It is plausible that CYP enzymes are also responsible for the hydroxylation of cocaine to m-hydroxycocaine, which is then likely hydrolyzed to this compound. Another proposed pathway is the direct hydroxylation of benzoylecgonine.[5]

The metabolic pathway can be summarized as follows:

Cocaine_Metabolism Cocaine Cocaine m_Hydroxycocaine m-Hydroxycocaine Cocaine->m_Hydroxycocaine Hydroxylation (CYP Enzymes) Benzoylecgonine Benzoylecgonine (Major Metabolite) Cocaine->Benzoylecgonine Hydrolysis (hCE-1) m_Hydroxybenzoylecgonine This compound m_Hydroxycocaine->m_Hydroxybenzoylecgonine Hydrolysis Benzoylecgonine->m_Hydroxybenzoylecgonine Hydroxylation Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Urine Sample (1.0 mL) Add_IS Add Internal Standard Sample->Add_IS Add_Buffer Add Phosphate Buffer Add_IS->Add_Buffer SPE Solid-Phase Extraction Add_Buffer->SPE Wash Column Wash SPE->Wash Elute Elution Wash->Elute Evaporate Evaporation to Dryness Elute->Evaporate Derivatize Derivatization (BSTFA) Evaporate->Derivatize GC_MS GC-MS System Derivatize->GC_MS Data_Acquisition Data Acquisition (SIM) GC_MS->Data_Acquisition Data_Analysis Data Analysis & Quantification Data_Acquisition->Data_Analysis

References

m-Hydroxybenzoylecgonine: A Definitive Biomarker of Cocaine Ingestion

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The detection of cocaine and its metabolites is a critical aspect of forensic toxicology, clinical chemistry, and drug development research. While benzoylecgonine (B1201016) (BZE) is the most commonly targeted analyte for confirming cocaine use, its presence can sometimes be challenged due to the potential for in vitro hydrolysis of cocaine to BZE in a sample. The discovery and validation of m-hydroxybenzoylecgonine (m-OH-BE), a minor metabolite of cocaine, has provided a crucial tool for unequivocally confirming cocaine ingestion. This technical guide provides a comprehensive overview of m-OH-BE as a cocaine biomarker, including its metabolic origin, analytical detection methods, and quantitative data.

This compound is an aryl hydroxylated metabolite of benzoylecgonine.[1] Its significance lies in the fact that it is formed exclusively through in vivo metabolic processes, making it a definitive marker of cocaine consumption.[2][3] Its presence in a biological sample, such as urine or meconium, substantiates that cocaine was processed by the body and is not a result of sample contamination or spiking.[2][3]

Cocaine Metabolism and the Formation of this compound

Cocaine undergoes extensive metabolism in the human body, primarily through hydrolysis to form benzoylecgonine (BZE) and ecgonine (B8798807) methyl ester (EME).[4][5] A secondary, yet significant, pathway involves oxidative metabolism, which leads to the formation of hydroxylated metabolites.[6] The cytochrome P450 (CYP) enzyme system in the liver, particularly CYP3A4, is responsible for the hydroxylation of cocaine to m-hydroxycocaine.[6] This intermediate can then be hydrolyzed to form this compound.[6]

Cocaine_Metabolism cluster_main Cocaine Metabolism Cocaine Cocaine BZE Benzoylecgonine (BZE) Cocaine->BZE Hydrolysis (hCE-1) EME Ecgonine Methyl Ester (EME) Cocaine->EME Hydrolysis (BChE, hCE-2) m_OH_Cocaine m-Hydroxycocaine Cocaine->m_OH_Cocaine Hydroxylation (CYP3A4) m_OH_BE This compound (m-OH-BE) m_OH_Cocaine->m_OH_BE Hydrolysis

Figure 1: Simplified metabolic pathway of cocaine leading to the formation of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of this compound in various biological matrices as reported in the cited literature.

Table 1: Method Validation Parameters for this compound Analysis

Analytical MethodMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-MSUrine5 - 50 ng/mLNot Specified5 ng/mL[2]
LC-MS/MSUrine1.2 - 10,000 ng/mL1.2 ng/mL1.2 ng/mL[7]
LC-MS/MSMeconium0.005 - 1.00 µg/gNot Specified0.005 µg/g[7][8]

Table 2: Reported Concentrations of this compound in Biological Samples

MatrixStudy PopulationConcentration RangeNotesReference
UrineBenzoylecgonine-positive human samplesDetectable in all 24 samples, 75% > 5 ng/mL-[9]
MeconiumSamples immunoreactive for benzoylecgonine0.2 to 6.3 times as high as benzoylecgonineFree m-OH-BE comprised 59% to 94% of the total.[1][10]
MeconiumSamples from cocaine-exposed fetuses0.007 - 0.338 µg/g-[7][8]

Experimental Protocols

Detailed methodologies for the two primary analytical techniques used for the detection and quantification of this compound are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of cocaine metabolites. The following protocol is a synthesis of methodologies described in the literature.[2][9][11]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To isolate this compound and other metabolites from the urine matrix.

  • Procedure:

    • To 1-2 mL of urine, add an internal standard (e.g., d3-m-hydroxybenzoylecgonine).[9]

    • Add 2 mL of 100 mM phosphate (B84403) buffer (pH 6).

    • Condition a C18 SPE column with 3 mL of methanol, followed by 3 mL of deionized water, and then 1 mL of 100 mM phosphate buffer (pH 6).[12]

    • Load the prepared urine sample onto the SPE column.

    • Wash the column sequentially with 3 mL of deionized water, 1 mL of 100 mM HCl, and 1 mL of methanol.[12]

    • Elute the analytes with 3 mL of a methylene (B1212753) chloride:isopropanol:ammonium (B1175870) hydroxide (B78521) (78:20:2) mixture.[12]

    • Evaporate the eluate to dryness under a stream of nitrogen at <50 °C.

2. Derivatization

  • Objective: To increase the volatility and thermal stability of this compound for GC analysis.

  • Procedure:

    • Reconstitute the dried extract in 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[12]

    • Cap the vial and heat at 70 °C for 20 minutes.

3. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions (Typical):

    • Column: Elite-5 (5% Phenyl/95% Methyl Silicone), 12 m x 0.200 mm x 0.33 µm.[12]

    • Carrier Gas: Helium at a flow rate of 2 mL/min.[12]

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 0.5 min, then ramp at 20 °C/min to 310 °C and hold for 4 min.[12]

    • Injection Mode: Splitless.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions Monitored for m-OH-BE: m/z 389, 330, and 226.[2]

GCMS_Workflow cluster_workflow GC-MS Analysis Workflow Sample Urine Sample SPE Solid-Phase Extraction Sample->SPE Add Internal Standard Derivatization Derivatization (BSTFA) SPE->Derivatization Elute and Evaporate GCMS GC-MS Analysis Derivatization->GCMS Inject into GC Data Data Analysis GCMS->Data Acquire Mass Spectra

Figure 2: General experimental workflow for the GC-MS analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of this compound, often without the need for derivatization. The following is a generalized protocol based on published methods.[8][13][14]

1. Sample Preparation

  • Objective: To extract and clean up the analytes from the biological matrix (urine or meconium).

  • Procedure for Urine (SPE):

    • A fully automated system can be used with online SPE.[7]

    • Alternatively, a manual SPE procedure similar to the one for GC-MS can be employed.

  • Procedure for Meconium:

    • Homogenize the meconium sample in methanol.[8]

    • Perform a solid-phase extraction.[8]

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • LC Conditions (Typical):

    • Column: Reversed-phase column (e.g., XDB-C8, 50 x 2.1 mm, 1.8 µm).[13]

    • Mobile Phase: A gradient of mobile phase A (e.g., 20 mM ammonium formate, pH 2.7 or 1% acetic acid) and mobile phase B (e.g., methanol/acetonitrile, 50:50).[8][13]

    • Flow Rate: 270 µL/min.[13]

  • MS/MS Conditions (Typical):

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.[8]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

LCMSMS_Workflow cluster_workflow LC-MS/MS Analysis Workflow Sample Biological Sample (Urine/Meconium) Extraction Extraction (SPE or LLE) Sample->Extraction Add Internal Standard LCMSMS LC-MS/MS Analysis Extraction->LCMSMS Inject into LC Data Data Analysis LCMSMS->Data Acquire MRM Transitions

References

The Pharmacokinetics and Half-Life of m-Hydroxybenzoylecgonine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-Hydroxybenzoylecgonine (m-OH-BE) is a minor, yet significant, in vivo metabolite of cocaine, formed through the hydroxylation of the benzoyl group. Its presence in biological matrices serves as a definitive biomarker of cocaine ingestion, distinguishing it from environmental contamination. This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and half-life of this compound. It includes a summary of quantitative data, detailed experimental protocols for its detection, and a visualization of its formation within the metabolic cascade of cocaine. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug metabolism research, forensic toxicology, and the development of diagnostics and therapeutics related to cocaine abuse.

Introduction

Cocaine is a potent central nervous system stimulant that undergoes extensive metabolism in the human body. While benzoylecgonine (B1201016) (BE) and ecgonine (B8798807) methyl ester (EME) are its major metabolites, a number of minor metabolites are also formed, including hydroxylated derivatives. This compound is one such metabolite, produced through the action of cytochrome P450 enzymes on the parent drug. Although present in lower concentrations than the major metabolites, the detection of m-OH-BE is of significant forensic importance as it is exclusively formed within the body, thus providing unequivocal evidence of cocaine use. A thorough understanding of its pharmacokinetic profile is crucial for the accurate interpretation of toxicological findings and for the development of sensitive and specific analytical methods.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is characterized by its formation as a minor metabolite, resulting in relatively low concentrations in biological fluids compared to major cocaine metabolites.

Absorption and Distribution

As a metabolite, the "absorption" of this compound is dependent on the metabolism of the parent drug, cocaine. Following the administration of cocaine, m-OH-BE is formed in the liver and subsequently distributed throughout the body via the systemic circulation.

Metabolism and Elimination

This compound is a product of cocaine metabolism and is considered a terminal metabolite, meaning it is not significantly metabolized further before excretion. The primary route of elimination for m-OH-BE is renal excretion into the urine.

Half-Life

The elimination half-life (t½) is a critical parameter for determining the detection window of a substance. While data specifically detailing the half-life of this compound is limited, one study has reported the following terminal half-lives:

  • Plasma: 7.9 hours[1]

  • Saliva: 9.2 hours[1]

It is important to note that a terminal elimination phase for cocaine metabolites, in general, has been observed with half-life estimates ranging from 14.6 to 52.4 hours, suggesting that traces of these metabolites may be detectable for an extended period after last use[2].

Quantitative Data

The following tables summarize the available quantitative data on the concentration and detection of this compound in various biological matrices.

Table 1: Pharmacokinetic Parameters of this compound

ParameterMatrixValueRoute of AdministrationReference
Peak Plasma Concentration (Cmax) Plasma≤ 18 ng/mLSubcutaneous[3][4]
Time to Last Detection PlasmaUp to 32 hoursSubcutaneous[4]
Mean Peak Urine Concentration (Cmax) UrineDose-dependent increaseSmoked
Time to Peak Urine Concentration (Tmax) UrineNot explicitly definedSmoked
Elimination Half-life (t½) Plasma7.9 hoursNot specified[1]
Elimination Half-life (t½) Saliva9.2 hoursNot specified[1]

Table 2: Reported Concentrations of this compound in Urine

Study PopulationMean Concentration (Range)Analytical MethodReference
Human urine specimens positive for BenzoylecgoninePrevalence of 83% (74/89 specimens) with concentrations >5 ng/mLGC-MS[5]
Human urine specimens positive for BenzoylecgonineAll 24 specimens had detectable levels, with 75% exceeding 5 ng/mLGC-MS[6]

Experimental Protocols

The detection and quantification of this compound typically involve chromatographic techniques coupled with mass spectrometry. Below are representative protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Sample Preparation: Solid-Phase Extraction (SPE)

A common and effective method for extracting this compound from urine is solid-phase extraction.

  • Objective: To isolate and concentrate this compound from the urine matrix and remove interfering substances.

  • Materials:

  • Procedure:

    • Add an internal standard to a known volume of the urine sample.

    • Adjust the pH of the urine sample to approximately 6.0 with phosphate buffer.

    • Condition the SPE cartridge by washing with methanol followed by deionized water.

    • Load the buffered urine sample onto the conditioned SPE cartridge.

    • Wash the cartridge with deionized water and then with a weak acidic solution to remove interferences.

    • Dry the cartridge thoroughly under vacuum.

    • Elute the this compound from the cartridge using an appropriate elution solvent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • The dried extract is now ready for derivatization (for GC-MS) or reconstitution in a suitable solvent for HPLC-MS/MS analysis.

Analytical Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To separate, identify, and quantify this compound.

  • Derivatization:

    • The polar nature of this compound requires derivatization to increase its volatility for GC analysis.

    • Reconstitute the dried extract from the SPE step in a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of pentafluoropropionic anhydride (B1165640) (PFPA) and pentafluoropropanol (B8783277) (PFPOH).

    • Heat the mixture to facilitate the reaction.

  • Instrumentation:

    • Gas chromatograph equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Mass spectrometer detector.

  • GC-MS Parameters (Representative):

    • Injector Temperature: 250-280 °C

    • Oven Temperature Program: Start at a lower temperature (e.g., 100-150 °C), hold for a short period, then ramp up to a higher temperature (e.g., 280-300 °C).

    • Carrier Gas: Helium

    • MS Ionization Mode: Electron Ionization (EI)

    • MS Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for the target analyte and its internal standard.

Analytical Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
  • Objective: To provide a highly sensitive and specific method for the quantification of this compound, often without the need for derivatization.

  • Sample Reconstitution:

    • Reconstitute the dried extract from the SPE step in a solvent compatible with the HPLC mobile phase (e.g., a mixture of mobile phase A and B).

  • Instrumentation:

    • High-performance liquid chromatograph.

    • Reversed-phase C18 column.

    • Tandem mass spectrometer (e.g., triple quadrupole).

  • HPLC-MS/MS Parameters (Representative):

    • Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid).

    • Mobile Phase B: Acetonitrile or methanol with a small amount of acid.

    • Gradient Elution: A gradient program is typically used, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analyte.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • MS/MS Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for this compound and its internal standard, providing high specificity and sensitivity.

Mandatory Visualizations

Metabolic Pathway of Cocaine

The following diagram illustrates the metabolic conversion of cocaine to its major and minor metabolites, including this compound.

Cocaine_Metabolism Cocaine Cocaine BZE Benzoylecgonine (Major) Cocaine->BZE hCE1 (liver) Spontaneous Hydrolysis EME Ecgonine Methyl Ester (Major) Cocaine->EME hCE2 (intestine) BChE (plasma) Norcocaine Norcocaine (Minor, Active) Cocaine->Norcocaine CYP3A4 (N-demethylation) mOHCOC m-Hydroxycocaine Cocaine->mOHCOC CYP450 (Hydroxylation) pOHCOC p-Hydroxycocaine Cocaine->pOHCOC CYP450 (Hydroxylation) mOHBE This compound (Minor) pOHBE p-Hydroxybenzoylecgonine (Minor) mOHCOC->mOHBE Hydrolysis pOHCOC->pOHBE Hydrolysis

Caption: Metabolic pathways of cocaine leading to major and minor metabolites.

Experimental Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis GC-MS Analysis UrineSample Urine Sample Collection InternalStandard Addition of Internal Standard UrineSample->InternalStandard pH_Adjust pH Adjustment (pH 6.0) InternalStandard->pH_Adjust SPE Solid-Phase Extraction pH_Adjust->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Derivatization Derivatization (e.g., with BSTFA) Evaporation->Derivatization GC_Injection Injection into GC-MS Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: Workflow for the analysis of this compound in urine by GC-MS.

Conclusion

This compound is a valuable biomarker for confirming cocaine use. While its low concentrations present analytical challenges, modern chromatographic and mass spectrometric techniques provide the necessary sensitivity and specificity for its reliable detection. The pharmacokinetic data, although not as extensive as for major cocaine metabolites, indicates a plasma half-life of approximately 7.9 hours. Further research is warranted to fully elucidate the complete pharmacokinetic profile of this compound, including its volume of distribution and clearance, which would further enhance the interpretation of toxicological results in both clinical and forensic settings. This guide provides a foundational overview for professionals in the field, summarizing the current knowledge and providing detailed methodological insights.

References

Synthesis of m-Hydroxybenzoylecgonine Analytical Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of the m-Hydroxybenzoylecgonine analytical standard, a critical reference material for forensic analysis, clinical toxicology, and research into cocaine metabolism. This document outlines the synthetic pathway, experimental protocols, and analytical characterization of this important cocaine metabolite.

Introduction

This compound is a significant metabolite of cocaine, and its presence in biological samples serves as a definitive marker for cocaine use.[1][2] The development of a pure, well-characterized analytical standard of this compound is essential for the validation and calibration of analytical methods used to detect and quantify this compound in matrices such as urine and meconium.[2][3][4] This guide details a likely synthetic route for the preparation of this standard, based on established chemical principles and analogous reactions reported in the scientific literature.

Synthetic Pathway

The synthesis of this compound is not explicitly detailed in a single, readily available source. However, based on the synthesis of related compounds, a logical and effective two-step pathway can be proposed. This pathway involves the protection of the hydroxyl group of m-hydroxybenzoic acid, activation of the carboxylic acid, coupling with ecgonine (B8798807) methyl ester, and subsequent deprotection.

Synthesis_Pathway cluster_0 Step 1: Preparation of Activated Acylating Agent cluster_1 Step 2: Coupling and Deprotection mHBA m-Hydroxybenzoic Acid mABA m-Acetoxybenzoic Acid mHBA->mABA Acetylation Ac2O Acetic Anhydride Ac2O->mABA mABC m-Acetoxybenzoyl Chloride mABA->mABC Chlorination SOCl2 Thionyl Chloride SOCl2->mABC EME Ecgonine Methyl Ester mHBEME m-Acetoxybenzoylecgonine Methyl Ester mABC->mHBEME EME->mHBEME Acylation mHBE This compound mHBEME->mHBE Hydrolysis NaOH NaOH / H₂O NaOH->mHBE Analytical_Workflow Sample Biological Sample (e.g., Urine, Meconium) Extraction Solid-Phase Extraction (SPE) Sample->Extraction Derivatization Derivatization (for GC-MS) (e.g., with BSTFA) Extraction->Derivatization Optional Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Extraction->Analysis Derivatization->Analysis Quantification Quantification using Analytical Standard Analysis->Quantification Result Result Reporting Quantification->Result

References

m-Hydroxybenzoylecgonine chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-Hydroxybenzoylecgonine, a significant metabolite of cocaine. This document details its chemical properties, metabolic pathway, and includes detailed protocols for its synthesis and analysis, designed to meet the needs of researchers in toxicology, pharmacology, and drug development.

Core Chemical and Physical Properties

This compound is a secondary metabolite of cocaine, formed in the body after cocaine consumption. Its detection in biological samples is a reliable indicator of cocaine use.

PropertyValueCitation(s)
Chemical Formula C₁₆H₁₉NO₅[1][2][3][4][5]
Molecular Weight 305.33 g/mol [1][2][3][4][5]
CAS Number 129944-99-6[1][2][3][4][5]
Melting Point 243-245°C[3]
Appearance White hygroscopic solid[3]
Solubility Soluble in water (>100 mg/ml)[3]
Storage Temperature -20°C, desiccated[2][3]

Metabolic Pathway of Cocaine to this compound

Cocaine undergoes extensive metabolism in the human body. One of the key pathways involves the hydrolysis of cocaine to benzoylecgonine, which is then further metabolized to this compound. Understanding this pathway is crucial for interpreting toxicological results and for the development of diagnostic assays.

Cocaine Metabolism Cocaine Cocaine Benzoylecgonine Benzoylecgonine Cocaine->Benzoylecgonine Hydrolysis (hCE-1 in liver) mHydroxybenzoylecgonine This compound Benzoylecgonine->mHydroxybenzoylecgonine Hydroxylation (CYP450 enzymes) Analytical Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Urine Urine Sample Spike Spike with Internal Standard Urine->Spike Hydrolysis Enzymatic Hydrolysis (Optional) Spike->Hydrolysis Condition Condition SPE Cartridge Hydrolysis->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Derivatize Derivatization (e.g., Silylation) Evaporate->Derivatize GCMS GC-MS Analysis Derivatize->GCMS

References

In-Utero Cocaine Exposure: A Technical Guide to the Formation and Detection of m-Hydroxybenzoylecgonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the metabolic fate of cocaine following in-utero exposure, with a specific focus on the formation and significance of m-Hydroxybenzoylecgonine. It is designed to be a comprehensive resource for researchers, clinicians, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways.

Introduction: The Significance of this compound in Detecting Fetal Cocaine Exposure

Cocaine use during pregnancy remains a significant public health concern, with in-utero exposure linked to a range of adverse neonatal outcomes, including neurodevelopmental deficits. Accurate detection of fetal exposure is critical for timely clinical intervention and for advancing our understanding of the long-term consequences. While benzoylecgonine (B1201016) is the most well-known cocaine metabolite, research has highlighted the importance of this compound as a key biomarker, particularly in meconium, the first stool of a newborn.

Meconium analysis offers a longer window of detection for prenatal drug exposure compared to urine, reflecting drug use during the second and third trimesters. This compound, an aryl-hydroxylated metabolite of benzoylecgonine, has been identified as a quantitatively significant metabolite in meconium.[1][2] Its presence can be a crucial indicator of fetal cocaine exposure, sometimes being found in higher concentrations than benzoylecgonine itself.[1][2] The origin of this compound is believed to be through fetal metabolism, either by the hydroxylation of cocaine to m-hydroxycocaine (B1248138) followed by hydrolysis, or through the direct oxidation of benzoylecgonine.[3][4]

This guide will delve into the metabolic pathways leading to this compound formation, present quantitative data on its prevalence, provide detailed analytical methodologies for its detection, and explore the broader impact of in-utero cocaine exposure on fetal neurodevelopment.

Quantitative Data on Cocaine and this compound in Meconium

The following table summarizes quantitative findings from a key study analyzing the concentrations of benzoylecgonine (BE) and this compound (m-OH-BE) in meconium samples from infants with in-utero cocaine exposure.

ParameterFindingReference
Total m-OH-BE vs. BE Total this compound values ranged from 0.2 to 6.3 times as high as benzoylecgonine.[1][2]
Free m-OH-BE Free this compound comprised 59% to 94% of the total this compound.[1][2]

These data underscore the quantitative importance of this compound as a biomarker in meconium. The high proportion of the free, unconjugated form of this compound is also a notable finding for analytical considerations.

Fetal Metabolic Pathway of Cocaine

The metabolism of cocaine in the fetus is a complex process that differs from adult metabolism. The following diagram illustrates the primary pathways leading to the formation of benzoylecgonine and this compound.

Cocaine_Metabolism cluster_fetal_liver Fetal Liver Metabolism Cocaine Cocaine m_Hydroxycocaine m-Hydroxycocaine Cocaine->m_Hydroxycocaine Hydroxylation Benzoylecgonine Benzoylecgonine (BE) Cocaine->Benzoylecgonine Esterase m_Hydroxybenzoylecgonine This compound (m-OH-BE) m_Hydroxycocaine->m_Hydroxybenzoylecgonine Esterase Benzoylecgonine->m_Hydroxybenzoylecgonine Oxidation

Fetal Metabolic Pathway of Cocaine to this compound.

Experimental Protocols for Detection and Quantification

Accurate detection and quantification of cocaine and its metabolites in neonatal specimens are paramount for clinical diagnosis and research. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard confirmatory methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Meconium

This protocol provides a general framework for the analysis of cocaine and its metabolites, including this compound, in meconium.

4.1.1 Sample Preparation and Extraction

  • Homogenization: Weigh approximately 0.5 g of meconium into a glass tube. Add an internal standard (e.g., deuterated cocaine and benzoylecgonine analogs).

  • Extraction: Add 3 mL of methanol (B129727) and vortex thoroughly. Sonicate for 15-20 minutes to ensure complete extraction.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode SPE cartridge (e.g., Bond Elut Certify) with methanol followed by a buffer solution.[5]

    • Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

    • Wash the cartridge with an acidic solution to remove interferences.

    • Dry the cartridge thoroughly.

    • Elute the analytes with a basic organic solvent mixture.

  • Derivatization: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat to form trimethylsilyl (B98337) (TMS) derivatives of the analytes. This step is crucial for improving the chromatographic properties and mass spectral fragmentation of the polar metabolites.

4.1.2 GC-MS Analysis

  • Gas Chromatograph: Use a capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized extract into the GC inlet in splitless mode.

  • Oven Temperature Program: Implement a temperature gradient to separate the analytes of interest.

  • Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) to monitor characteristic ions for each analyte and internal standard.

The following diagram outlines the general workflow for GC-MS analysis of meconium.

GCMS_Workflow Meconium Meconium Sample (approx. 0.5g) Homogenization Homogenization with Internal Standard & Methanol Meconium->Homogenization Extraction Sonication & Centrifugation Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Derivatization Derivatization (e.g., BSTFA) SPE->Derivatization GCMS_Analysis GC-MS Analysis (SIM Mode) Derivatization->GCMS_Analysis Data_Analysis Data Analysis & Quantification GCMS_Analysis->Data_Analysis

General Workflow for GC-MS Analysis of Cocaine Metabolites in Meconium.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method

UHPLC-MS/MS offers high sensitivity and specificity and can often analyze a wider range of metabolites without derivatization.

4.2.1 Sample Preparation and Extraction

  • Homogenization and Extraction: Follow steps 1-3 as described for the GC-MS protocol.

  • Solid-Phase Extraction (SPE): Utilize a suitable SPE cartridge to clean up the sample and concentrate the analytes. The specific sorbent and elution solvents will depend on the target analytes.

  • Reconstitution: Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solvent.

4.2.2 UHPLC-MS/MS Analysis

  • UHPLC System: Employ a reversed-phase column (e.g., C18) with a gradient elution using a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometer: Use an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each analyte and internal standard to ensure high selectivity and sensitivity.

Impact of In-Utero Cocaine Exposure on Fetal Neurodevelopmental Signaling Pathways

In-utero cocaine exposure can have profound and lasting effects on the developing fetal brain. Cocaine readily crosses the placenta and the fetal blood-brain barrier, where it primarily acts on the monoamine systems, including dopamine, serotonin, and norepinephrine.[6][7][8] By blocking the reuptake of these neurotransmitters, cocaine leads to their accumulation in the synaptic cleft, causing overstimulation of postsynaptic receptors.[9]

This disruption of monoaminergic signaling during critical periods of brain development can alter neuronal proliferation, migration, and differentiation.[6][8] Of particular concern is the impact on the development of the amygdala-prefrontal cortex circuitry , which is crucial for emotional regulation and executive function.[10][11][12] Studies have shown that prenatal cocaine exposure is associated with altered connectivity and functional activation within this circuit.[10][11][12]

The following diagram illustrates the hypothesized impact of in-utero cocaine exposure on the dopaminergic signaling pathway within the developing amygdala-prefrontal cortex circuit.

Cocaine_Signaling_Impact cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (Amygdala/Prefrontal Cortex) Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D1_Receptor D1 Receptor Dopamine->D1_Receptor Binds to Cocaine Cocaine Cocaine->DAT Blocks Altered_Signaling Altered Downstream Signaling (e.g., cAMP pathway) D1_Receptor->Altered_Signaling Activates Altered_Development Disrupted Neuronal Development & Connectivity Altered_Signaling->Altered_Development Leads to

Impact of Cocaine on Dopaminergic Signaling in the Fetal Brain.

Conclusion

This compound is a critical biomarker for detecting in-utero cocaine exposure, often present in significant quantities in meconium. Its formation via fetal metabolic pathways highlights the unique physiological environment of the developing fetus. The analytical methods detailed in this guide, particularly GC-MS and UHPLC-MS/MS, provide the necessary sensitivity and specificity for accurate quantification. Understanding the impact of cocaine on fetal neurodevelopmental signaling pathways, such as the disruption of the amygdala-prefrontal cortex circuitry, is essential for developing effective interventions and mitigating the long-term consequences of prenatal cocaine exposure. This technical guide serves as a foundational resource for professionals dedicated to addressing this important public health issue.

References

The Significance of m-Hydroxybenzoylecgonine in Forensic Toxicology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-Hydroxybenzoylecgonine (m-OH-BE) is a minor but forensically significant metabolite of cocaine. Its detection in biological specimens serves as a crucial biomarker for unequivocally confirming cocaine ingestion, particularly in cases where the presence of the primary metabolite, benzoylecgonine (B1201016) (BZE), is challenged as a result of external contamination or in vitro hydrolysis. This technical guide provides a comprehensive overview of the role of m-OH-BE in forensic toxicology, detailing its metabolic origin, analytical detection methodologies, and quantitative data from various studies. It is intended to serve as a resource for researchers, forensic toxicologists, and professionals in the field of drug development and testing.

Introduction

Cocaine is a widely abused psychostimulant that undergoes extensive metabolism in the human body. While benzoylecgonine (BZE) and ecgonine (B8798807) methyl ester (EME) are its major metabolites, a number of minor metabolites, including this compound, provide valuable insights in forensic investigations.[1][2] The presence of m-OH-BE is particularly important as it is considered to be formed exclusively through in vivo metabolism, thus ruling out the possibility of sample contamination with cocaine leading to a false-positive result for BZE.[3][4] This guide explores the metabolic pathways leading to m-OH-BE formation, details the analytical techniques for its detection and quantification, and presents a summary of its prevalence and concentration in various biological matrices.

Metabolic Pathway of Cocaine and Formation of this compound

Cocaine is primarily metabolized through hydrolysis to BZE and EME. A secondary, yet significant, pathway involves the N-demethylation to norcocaine. Furthermore, cocaine can undergo hydroxylation to form p- and m-hydroxycocaine, which are then hydrolyzed to their respective benzoylecgonine derivatives, p-hydroxybenzoylecgonine (p-OH-BE) and this compound (m-OH-BE).[1][2] The aryl hydroxylation is a key step that differentiates these metabolites as markers of in vivo consumption.

Cocaine_Metabolism Cocaine Cocaine BZE Benzoylecgonine (BZE) (Major Metabolite) Cocaine->BZE Hydrolysis EME Ecgonine Methyl Ester (EME) (Major Metabolite) Cocaine->EME Hydrolysis Norcocaine Norcocaine Cocaine->Norcocaine N-demethylation (CYP3A4) m_Hydroxycocaine m-Hydroxycocaine Cocaine->m_Hydroxycocaine Hydroxylation p_Hydroxycocaine p-Hydroxycocaine Cocaine->p_Hydroxycocaine Hydroxylation m_OH_BE This compound (m-OH-BE) m_Hydroxycocaine->m_OH_BE Hydrolysis p_OH_BE p-Hydroxybenzoylecgonine (p-OH-BE) p_Hydroxycocaine->p_OH_BE Hydrolysis

Figure 1: Simplified metabolic pathway of cocaine leading to the formation of this compound.

Analytical Methodologies for the Detection of this compound

The detection and quantification of m-OH-BE in biological samples require sensitive and specific analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of cocaine and its metabolites. Due to the low volatility of m-OH-BE, derivatization is typically required prior to analysis.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 1 mL of urine, add an internal standard (e.g., d3-m-hydroxybenzoylecgonine).[5]

    • Acidify the sample with a buffer (e.g., phosphate (B84403) buffer to pH 5.5-6.0).[6]

    • Apply the sample to a conditioned SPE column (e.g., Bond Elut Plexa PCX).[7]

    • Wash the column with an acidic solution (e.g., 2% formic acid) followed by a methanol (B129727) wash.[7]

    • Dry the column under vacuum.[7]

    • Elute the analytes with a basic organic solvent mixture (e.g., methanol:ammonium hydroxide).[7]

  • Derivatization:

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Gas Chromatograph Conditions: Use a capillary column (e.g., DB-5) with a temperature program that allows for the separation of the analytes of interest.

    • Mass Spectrometer Conditions: Operate in selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions of the derivatized m-OH-BE.

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Urine_Sample Urine Sample Add_IS Add Internal Standard (d3-m-OH-BE) Urine_Sample->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Evaporation Evaporation SPE->Evaporation Add_Deriv_Agent Add Derivatizing Agent (e.g., PFPA) Evaporation->Add_Deriv_Agent Heating Heating Add_Deriv_Agent->Heating GC_MS GC-MS Analysis (SIM Mode) Heating->GC_MS Data_Processing Data Processing & Quantification GC_MS->Data_Processing

Figure 2: General experimental workflow for the GC-MS analysis of this compound in urine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of m-OH-BE and often does not require derivatization, simplifying sample preparation.

  • Sample Preparation (Methanol Extraction and SPE):

    • Homogenize meconium sample in methanol.

    • Centrifuge and collect the supernatant.

    • Perform a solid-phase extraction (SPE) on the methanol extract.

  • LC-MS/MS Analysis:

    • Inject the extracted sample into the LC-MS/MS system.

    • Liquid Chromatography Conditions: Use a reversed-phase column (e.g., C18) with a gradient elution of an acidic mobile phase (e.g., 1% acetic acid) and an organic modifier (e.g., acetonitrile).[9]

    • Mass Spectrometer Conditions: Operate in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for m-OH-BE and the internal standard.

Quantitative Data and Forensic Interpretation

The presence and concentration of m-OH-BE can vary depending on the biological matrix, the dose of cocaine, and individual metabolic differences.

Table 1: Prevalence and Concentration of this compound in Urine
Study PopulationNumber of SamplesPrevalence of m-OH-BEConcentration Range / LOQAnalytical MethodReference
Benzoylecgonine-positive human urine24100% detectable, 75% > LOQLOQ = 5 ng/mLGC-MS[5]
Benzoylecgonine-positive human urine8983% > LOQLOQ = 5 ng/mLGC-MS[3]
Table 2: Prevalence and Concentration of this compound in Meconium
Study PopulationNumber of SamplesPrevalence of m-OH-BEConcentration RangeAnalytical MethodReference
Benzoylecgonine-immunoreactive meconium10100%0.2 to 6.3 times as high as BZEGC-MS[10][11]
Meconium from suspected cocaine exposureNot specifiedDetected0.007 to 0.338 µg/gHPLC-MS[9]

The detection of m-OH-BE, even at low concentrations, is a strong indicator of cocaine ingestion. In cases where BZE is present, the additional confirmation of m-OH-BE can be used to definitively prove that the BZE is a result of in vivo metabolism and not from the in vitro hydrolysis of cocaine added to the sample.[3][4] This is particularly critical in legal and administrative proceedings.

Stability in Biological Samples

The stability of cocaine and its metabolites in biological samples is a critical consideration for accurate forensic analysis. Cocaine can hydrolyze to BZE in vitro, especially under neutral or alkaline conditions.[3] While specific stability studies for m-OH-BE are less common, general best practices for preserving cocaine metabolites, such as storage at -20°C and acidification of urine samples, are recommended to ensure sample integrity.[12]

Conclusion

This compound is a valuable, albeit minor, metabolite in the forensic toxicological investigation of cocaine use. Its exclusive formation through in vivo metabolic processes makes it a definitive biomarker of cocaine ingestion. The analytical methods of GC-MS and LC-MS/MS provide the necessary sensitivity and specificity for its detection and quantification. The data presented in this guide underscore the importance of including m-OH-BE in analytical protocols for cocaine metabolite testing, particularly in cases requiring unambiguous evidence of consumption. Future research should continue to explore the pharmacokinetics of m-OH-BE and further refine analytical methodologies for its routine detection in a variety of forensic contexts.

References

m-Hydroxybenzoylecgonine: A Definitive Biomarker of Cocaine Ingestion

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

m-Hydroxybenzoylecgonine (m-OH-BE) is a minor but forensically significant metabolite of cocaine. Its presence in biological specimens serves as an unequivocal indicator of cocaine ingestion, distinguishing active use from passive contamination. This technical guide provides a comprehensive overview of m-OH-BE, including its metabolic pathway, quantitative data from various biological matrices, and detailed analytical methodologies for its detection and quantification. The information presented is intended to support researchers, scientists, and drug development professionals in the fields of toxicology, pharmacology, and forensic science.

Introduction

Cocaine undergoes extensive metabolism in the human body, yielding a variety of metabolites. While benzoylecgonine (B1201016) (BE) and ecgonine (B8798807) methyl ester (EME) are the major metabolic products, the identification of minor metabolites has become crucial for forensic and clinical purposes. This compound is an aryl hydroxylated metabolite that is formed exclusively through in vivo metabolic processes.[1][2] Unlike benzoylecgonine, which can be formed by in vitro hydrolysis of cocaine, the presence of m-OH-BE confirms that cocaine has been processed within the body.[1][3] This makes m-OH-BE a valuable biomarker for corroborating cocaine use, particularly in cases where external contamination is a concern.[1][4]

Metabolic Pathway of this compound Formation

The formation of this compound is a multi-step process that primarily occurs in the liver. The cytochrome P450 (CYP) enzyme system, specifically CYP3A4, plays a key role in the initial hydroxylation of cocaine.[2][5]

The metabolic cascade leading to m-OH-BE can be summarized as follows:

  • Hydroxylation of Cocaine: Cocaine is first hydroxylated at the meta position of its aromatic ring to form meta-hydroxycocaine (m-OH-Cocaine).[2][5][6]

  • Hydrolysis: Subsequently, m-OH-Cocaine undergoes hydrolysis to form this compound.[2]

This pathway highlights that the formation of m-OH-BE is an enzyme-mediated process that occurs in vivo.

Cocaine_Metabolism Cocaine Cocaine mOH_Cocaine m-Hydroxycocaine Cocaine->mOH_Cocaine CYP3A4 (Liver) Hydroxylation mOH_BE This compound mOH_Cocaine->mOH_BE Hydrolysis

Metabolic pathway of this compound formation.

Quantitative Analysis of this compound

The concentration of this compound can be measured in various biological matrices. The following tables summarize quantitative data from several studies.

Table 1: Concentration of this compound in Urine

Study PopulationAnalytical MethodLimit of Quantification (LOQ)Concentration RangeReference
82 human urine specimens positive for BZEGC-MS5.0 ng/mL71% of specimens had >5.0 ng/mL[1]
24 human urine specimens positive for BEGC-MS5 ng/mL75% of specimens had >5 ng/mL[7]

Table 2: Concentration of this compound in Meconium

Study PopulationAnalytical MethodFindingReference
10 meconium samples immunoreactive for BZEGC/MSTotal m-OH-BE values ranged from 0.2 to 6.3 times as high as BE. Free m-OH-BE comprised 59% to 94% of the total.[8][9]

Table 3: Concentration of this compound in Plasma

Study PopulationDosingAnalytical MethodPeak ConcentrationTime to PeakReference
18 healthy humansLow (75 mg/70 kg) & High (150 mg/70 kg) subcutaneous cocaineGC-MS<=18 ng/mLDetected up to 32 hours post-dose[10]

Experimental Protocols

The detection and quantification of this compound require sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.[1][11][12]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound in Urine

This protocol is based on the methodology described by Klette et al. (2000).[1]

4.1.1. Sample Preparation (Solid-Phase Extraction)

  • To 2 mL of urine, add an internal standard (e.g., d3-m-hydroxybenzoylecgonine).[7]

  • Perform solid-phase extraction (SPE) using an appropriate SPE cartridge.

  • Wash the cartridge with deionized water, followed by a weak organic solvent.

  • Elute the analytes with a stronger organic solvent mixture.

  • Evaporate the eluate to dryness under a stream of nitrogen.

4.1.2. Derivatization

Since this compound is not sufficiently volatile for GC analysis, a derivatization step is necessary. Silylation with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.[2]

  • Reconstitute the dried extract in a derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Heat the mixture to facilitate the reaction.

4.1.3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5ms).[2]

  • Injector Temperature: Approximately 250°C.[2]

  • Oven Temperature Program: A programmed temperature ramp to separate the analytes.

  • Mass Spectrometer: A single quadrupole or tandem mass spectrometer operating in selected ion monitoring (SIM) or full-scan mode.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample IS Add Internal Standard Urine->IS SPE Solid-Phase Extraction IS->SPE Evap Evaporation SPE->Evap Deriv Derivatization (Silylation) Evap->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Acquisition and Processing GCMS->Data

Workflow for GC-MS analysis of this compound.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS offers high sensitivity and specificity for the analysis of cocaine metabolites without the need for derivatization.[11]

4.2.1. Sample Preparation

Sample preparation can involve a simple "dilute-and-shoot" approach or a more extensive extraction method like SPE or liquid-liquid extraction, depending on the matrix and required sensitivity.

4.2.2. UHPLC-MS/MS Instrumentation and Conditions

  • UHPLC System: Equipped with a suitable reversed-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Mass Spectrometer: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity.

Forensic and Clinical Significance

The detection of this compound has several important implications:

  • Confirmation of Ingestion: As an in vivo metabolite, its presence is definitive proof of cocaine use, ruling out external contamination.[1][2]

  • Corroboration of Positive Benzoylecgonine Results: It can be used to substantiate that the presence of benzoylecgonine in a urine sample is from cocaine ingestion and not from the in vitro hydrolysis of cocaine added to the sample.[1]

  • Meconium Analysis: this compound is a quantitatively important metabolite in meconium and its analysis can increase the detection rate of fetal cocaine exposure.[8][13]

  • Hair Analysis: The detection of hydroxy-cocaine metabolites in hair provides unambiguous evidence of cocaine consumption.[11]

Conclusion

This compound is a critical, albeit minor, metabolite of cocaine with significant forensic value. Its exclusively in vivo formation makes it an irrefutable biomarker of cocaine ingestion. The analytical methodologies for its detection, primarily GC-MS and LC-MS/MS, are well-established and provide the necessary sensitivity and specificity for its reliable quantification in various biological matrices. For researchers, toxicologists, and drug development professionals, understanding the metabolism, detection, and interpretation of this compound is essential for the accurate assessment of cocaine use.

References

The Historical Identification of m-Hydroxybenzoylecgonine in Urine Samples: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical identification of m-Hydroxybenzoylecgonine (m-OH-BE), a minor but forensically significant metabolite of cocaine, in human urine samples. It details the seminal discovery, the evolution of analytical methodologies, and quantitative findings from key historical studies. This document is intended to serve as a detailed resource for professionals in toxicology, pharmacology, and drug development.

Introduction: A New Marker for Cocaine Ingestion

The analysis of cocaine metabolites is a cornerstone of forensic and clinical toxicology. While benzoylecgonine (B1201016) (BE) and ecgonine (B8798807) methyl ester (EME) are the most abundant urinary metabolites, their presence can sometimes be challenged, for instance, by claims of in-vitro hydrolysis from cocaine added to a urine sample. The identification of metabolites that are exclusively formed in vivo provides stronger evidence of drug ingestion. In this context, the discovery and characterization of hydroxylated metabolites of cocaine marked a significant advancement in the field.

This compound, specifically, emerged as a valuable marker. Its detection serves to corroborate cocaine use, adding a layer of certainty to toxicological findings. This guide delves into the early identification of this compound and the analytical methods that enabled its detection.

The Initial Discovery

The first identification of this compound in human urine was reported in a 1990 study by Zhang and Foltz.[1] In this pivotal work, the researchers analyzed a urine specimen from a cocaine user and identified a total of eleven cocaine metabolites. Among these, four were reported for the first time, including m-hydroxy-benzoylecgonine.[1] The identification of these novel metabolites was confirmed by comparing their gas chromatographic retention times and mass spectra with those of synthesized standards.[1] This discovery opened a new avenue for the forensic investigation of cocaine use.

Metabolic Pathway of Cocaine to this compound

Cocaine undergoes extensive metabolism in the human body. One of the metabolic pathways involves the aromatic hydroxylation of the benzoyl group of cocaine, primarily mediated by cytochrome P450 enzymes in the liver, to form hydroxycocaine isomers. These hydroxylated cocaine metabolites are then hydrolyzed to their corresponding benzoylecgonine analogs. The formation of this compound is believed to occur through the hydrolysis of m-hydroxycocaine.

Cocaine Metabolism to this compound Cocaine Cocaine m_Hydroxycocaine m-Hydroxycocaine Cocaine->m_Hydroxycocaine Aromatic Hydroxylation (CYP450) m_Hydroxybenzoylecgonine This compound m_Hydroxycocaine->m_Hydroxybenzoylecgonine Hydrolysis

Metabolic pathway of cocaine to this compound.

Experimental Protocols for Historical Identification

The primary analytical technique used for the initial identification and subsequent quantification of this compound in urine was Gas Chromatography-Mass Spectrometry (GC-MS). The following sections detail the typical experimental protocols from the late 1990s and early 2000s.

Sample Preparation and Solid-Phase Extraction (SPE)

A robust sample preparation procedure is crucial for the extraction and concentration of this compound from the complex urine matrix.

  • Internal Standard Addition: A deuterated internal standard, such as d3-m-hydroxybenzoylecgonine, is added to the urine sample to ensure accurate quantification.[2]

  • pH Adjustment: The urine sample is typically buffered to a pH of approximately 6.0 using a phosphate (B84403) buffer.[3]

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: An SPE column (e.g., C18) is conditioned sequentially with methanol (B129727) and deionized water, followed by the phosphate buffer.[3]

    • Sample Loading: The buffered urine sample is passed through the conditioned SPE column.

    • Washing: The column is washed with deionized water, dilute hydrochloric acid, and methanol to remove interfering substances.[3]

    • Elution: The analyte and internal standard are eluted from the column using a mixture of methylene (B1212753) chloride, isopropanol, and ammonium (B1175870) hydroxide.[3]

  • Evaporation: The eluate is evaporated to dryness under a stream of nitrogen at a controlled temperature (below 50°C).[3]

Derivatization

Due to the polar nature of this compound, derivatization is necessary to improve its volatility and chromatographic properties for GC-MS analysis.

  • Reagents: Common derivatizing agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or pentafluoropropionic anhydride (B1165640) (PFPA) and pentafluoropropanol (B8783277) (PFPOH).[3][4]

  • Procedure: The dried extract is reconstituted in the derivatizing agent and heated (e.g., at 70°C for 20 minutes) to facilitate the reaction.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The derivatized extract is then injected into the GC-MS system for separation and detection.

  • Gas Chromatograph: A gas chromatograph equipped with a capillary column (e.g., 5% phenyl-methyl silicone) is used for separation.

  • Injector: A split/splitless injector is typically used, with an injection temperature around 250-280°C.[3][5]

  • Oven Temperature Program: A temperature program is employed to achieve optimal separation of the analytes. For example, an initial temperature of around 100°C, held for a short period, followed by a ramp up to a final temperature of approximately 310°C.[3]

  • Mass Spectrometer: A mass spectrometer operating in the electron ionization (EI) mode is used for detection. Selected Ion Monitoring (SIM) is often employed for enhanced sensitivity and specificity by monitoring characteristic ions of the derivatized this compound and its internal standard.

GC-MS Experimental Workflow for this compound UrineSample Urine Sample AddIS Add Internal Standard UrineSample->AddIS Buffer Adjust pH with Buffer AddIS->Buffer SPE Solid-Phase Extraction (SPE) Buffer->SPE Evaporation Evaporation to Dryness SPE->Evaporation Derivatization Derivatization Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis and Quantification GCMS->DataAnalysis

Experimental workflow for the GC-MS analysis of this compound.

Quantitative Data from Historical Urine Analyses

Several studies in the late 1990s and early 2000s provided quantitative data on the presence of this compound in the urine of cocaine users. These findings highlighted its potential as a reliable marker for cocaine ingestion.

Study (Year)Number of Urine SamplesPercentage of Samples with Detectable m-OH-BEConcentration Range / Limit of Quantitation (LoQ)Key Findings
elSohly et al. (1998)[2]24 (BE positive)100%75% of samples > 5 ng/mL (LoQ)All benzoylecgonine-positive urine samples contained detectable levels of m-OH-BE, suggesting its utility as a marker for cocaine use.[2]
Klette et al. (2000)[6]82 (BE positive)96.3% (at least one of m-OH-BE, p-OH-BE, or norBZE)Not specified for m-OH-BE aloneThe simultaneous analysis of m-OH-BE, p-OH-BE, and norbenzoylecgonine can substantiate that the presence of BE is from cocaine ingestion.[6]

Forensic Implications and Significance

The historical identification and subsequent analytical characterization of this compound have had significant forensic implications. Its presence in urine is considered strong evidence of cocaine ingestion because it is not a product of in-vitro hydrolysis of cocaine. This makes it a valuable tool in cases where the origin of benzoylecgonine is contested. The development of sensitive and specific GC-MS methods for its detection has provided forensic toxicologists with a reliable means to confirm cocaine use.

Conclusion

The discovery of this compound in urine samples in the early 1990s represented a notable advancement in cocaine metabolism research and forensic toxicology. The development of robust analytical methods, particularly GC-MS, enabled its reliable identification and quantification. As a metabolite formed exclusively in vivo, this compound continues to be an important secondary marker to corroborate cocaine use, enhancing the accuracy and reliability of drug testing results. This guide has provided a detailed overview of the historical context, analytical protocols, and quantitative findings related to this significant cocaine metabolite.

References

Navigating the Matrix: A Technical Guide to the Solubility and Stability of m-Hydroxybenzoylecgonine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of m-Hydroxybenzoylecgonine, a key metabolite of cocaine, within various biological matrices. This document is intended for researchers, scientists, and drug development professionals engaged in toxicological and pharmacological studies.

Introduction

This compound (m-OHBZE) is a significant in vivo metabolite of cocaine, and its detection can serve as a definitive marker of cocaine ingestion.[1][2] Understanding its solubility and stability in biological matrices such as blood, plasma, and urine is paramount for accurate toxicological analysis, pharmacokinetic modeling, and the development of effective diagnostic and therapeutic strategies. This guide synthesizes available data on the physicochemical properties, stability under various storage conditions, and analytical methodologies for m-OHBZE.

Physicochemical Properties and Solubility

This compound is a polar metabolite of cocaine. A product datasheet indicates that it is a white, hygroscopic solid with a melting point of 243-245°C.[3] While specific solubility data in biological matrices is not extensively documented in the reviewed literature, its solubility in water is reported to be greater than 100 mg/mL, suggesting high aqueous solubility.[3] This characteristic is crucial for its distribution and excretion in the body, primarily through urine.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₁₉NO₅[4]
Molecular Weight305.33 g/mol [3][4]
Melting Point243-245°C[3]
AppearanceWhite hygroscopic solid[3]
Water Solubility>100 mg/mL[3]
Storage Temp.-20°C (desiccated)[3][4]

Stability in Biological Matrices

The stability of drug metabolites in biological samples is a critical factor that can influence the accuracy and reliability of analytical results.[5] Degradation can occur due to enzymatic activity, pH variations, temperature fluctuations, and light exposure.[5]

While specific long-term stability studies for this compound in biological matrices are not abundant in the literature, valuable insights can be drawn from studies on cocaine and its other metabolites, such as benzoylecgonine (B1201016) (BZE) and ecgonine (B8798807) methyl ester (EME).

One study investigating the in vitro stability of cocaine in unpreserved urine at various pH levels (5.0 to 9.0) and temperatures (25°C) over 72 hours did not detect the formation of this compound under any of the tested conditions.[1] This suggests that m-OHBZE is not a product of in vitro cocaine degradation in urine and is exclusively formed in vivo.[1][2]

General recommendations for the storage of cocaine and its metabolites in biological samples to ensure stability include:

  • Temperature: Freezing at -20°C is the optimal storage temperature for maintaining the stability of cocaine and its metabolites in both blood and urine for extended periods (up to one year).[6][7] Storage at 4°C leads to rapid degradation.[6][7]

  • pH: Acidic conditions (pH 4-5) in urine have been shown to slow the non-enzymatic hydrolysis of cocaine to BZE.[6][8][9]

  • Preservatives: The use of preservatives like sodium fluoride (B91410) (NaF) can enhance the stability of cocaine and its metabolites in blood samples.[6][7]

Table 2: Summary of Stability Findings for Cocaine Metabolites in Biological Matrices

MatrixAnalyte(s)Storage ConditionsStability FindingsReference(s)
Blood Cocaine, BZE, EME, EBE-20°CStable for up to 1 year (recoveries >80%)[6][7]
4°C with NaFHigher stability compared to without preservative. Cocaine and EBE disappeared after 150 days. EME disappeared after 215 days. BZE recovery was 68.5% after 365 days.[6][7]
4°C without NaFRapid degradation. Cocaine and EBE disappeared after 30 days. EME disappeared after 185 days. BZE recovery was 3.7% after 365 days.[6][7]
Urine Cocaine, BZE, EME, EBE-20°CStable for up to 1 year.[6][10]
4°C, pH 4Stable.[6]
4°C, pH 8Disappeared (Cocaine and EBE after 75 days, EME after 15 days). BZE recovery was 23% after 1 year.[6][7]
Cocaine25°C, pH 5.0-9.0This compound not detected as a degradation product over 72 hours.[1]

Experimental Protocols

Accurate quantification of this compound requires robust and validated analytical methods. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique.[1][11]

Sample Preparation: Solid-Phase Extraction (SPE) for Urine

A widely used method for the extraction of cocaine and its metabolites from urine involves solid-phase extraction.

  • Sample Pre-treatment: To 1-2 mL of urine, add internal standards and 2 mL of 100 mM phosphate (B84403) buffer (pH 6.0).

  • pH Adjustment: Ensure the sample pH is 6.0 ± 0.5. Adjust with 100 mM monobasic or dibasic sodium phosphate if necessary.

  • Centrifugation: Centrifuge the sample for 10 minutes at 2000 rpm and discard the pellet.

  • SPE Column Loading: Load the supernatant directly onto a CLEAN SCREEN XCEL I extraction column without preconditioning at a rate of 1-2 mL/minute.

  • Column Drying: Dry the column thoroughly under full vacuum or positive pressure for at least 1 minute.

  • Washing: Wash the column with 2 mL of a 50:50 mixture of methanol (B129727) and 100 mM HCl. Dry the column again for a minimum of 5 minutes.

  • Elution: Elute the analytes with 3 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (B78521) (78:20:2, v/v/v) at a rate of 1-2 mL/minute.

  • Evaporation: Evaporate the eluate to dryness under a stream of dry air or nitrogen at approximately 35°C.

  • Reconstitution/Derivatization: For LC-MS/MS analysis, reconstitute the residue in 100 µL of the mobile phase. For GC-MS analysis, dissolve the residue in 50 µL of ethyl acetate (B1210297) and 50 µL of BSTFA with 1% TMCS, then heat at 70°C for 30 minutes.[12]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

A sensitive and rapid GC-MS procedure has been developed for the simultaneous analysis of this compound, p-hydroxybenzoylecgonine, and norbenzoylecgonine.[1][2]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Derivatization: Silylation is often required for polar metabolites to improve their chromatographic properties.

  • Internal Standard: A deuterated analog, such as d3-m-hydroxybenzoylecgonine, is used for accurate quantification.[11]

  • Quantification: Based on the ratio of the analyte to the internal standard. The limit of quantitation (LOQ) for m-OHBZE has been reported to be 5.0 ng/mL in urine.[1][11]

Visualizations

Metabolic Pathway of Cocaine

The following diagram illustrates the primary metabolic pathways of cocaine, leading to the formation of this compound and other key metabolites.

Cocaine_Metabolism Cocaine Cocaine hCE1 Human Carboxylesterase-1 (hCE-1) (Liver) Cocaine->hCE1 Methyl Ester Hydrolysis BChE Butyrylcholinesterase (BChE) (Plasma) Cocaine->BChE Benzoyl Ester Hydrolysis CYP450 Cytochrome P450 Cocaine->CYP450 N-demethylation Hydrolysis Chemical Hydrolysis Cocaine->Hydrolysis mHydroxycocaine m-Hydroxycocaine Cocaine->mHydroxycocaine Hydroxylation BZE Benzoylecgonine (BZE) hCE1->BZE EME Ecgonine Methyl Ester (EME) BChE->EME Norcocaine Norcocaine CYP450->Norcocaine Hydrolysis->BZE mOHBZE This compound (m-OHBZE) BZE->mOHBZE Hydroxylation mHydroxycocaine->mOHBZE Hydrolysis

Caption: Metabolic pathways of cocaine leading to major and minor metabolites.

Experimental Workflow for m-OHBZE Analysis in Urine

The diagram below outlines the key steps in the analytical workflow for the quantification of this compound in urine samples.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample Collection add_is Addition of Internal Standard (d3-m-OHBZE) urine_sample->add_is ph_adjust pH Adjustment (pH 6.0) add_is->ph_adjust spe Solid-Phase Extraction (SPE) ph_adjust->spe elution Elution spe->elution evaporation Evaporation to Dryness elution->evaporation derivatization Derivatization (e.g., Silylation) evaporation->derivatization gcms GC-MS Analysis derivatization->gcms quantification Quantification gcms->quantification reporting Reporting of Results quantification->reporting

Caption: Workflow for the analysis of this compound in urine.

Conclusion

This compound is a crucial biomarker for confirming cocaine use. While its high aqueous solubility is established, specific data on its solubility and long-term stability in various biological matrices remain areas for further investigation. Current best practices, derived from studies of cocaine and other metabolites, strongly recommend storage of biological samples at -20°C to ensure the integrity of the analytes. The use of validated analytical methods, such as the detailed GC-MS protocol, is essential for accurate and reliable quantification. Further research dedicated to the stability of this compound under a range of storage conditions will be invaluable to the fields of clinical and forensic toxicology.

References

Methodological & Application

Application Note: Quantitative Analysis of m-Hydroxybenzoylecgonine in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of m-Hydroxybenzoylecgonine (m-OH-BE), a metabolite of cocaine, in human urine samples using Gas Chromatography-Mass Spectrometry (GC-MS). The described method involves solid-phase extraction (SPE) for sample cleanup and concentration, followed by chemical derivatization to enhance analyte volatility and thermal stability. This procedure is suitable for forensic toxicology, clinical chemistry, and research applications requiring sensitive and specific detection of cocaine metabolites.

Introduction

This compound is a metabolite of cocaine, and its detection in urine is a reliable indicator of cocaine use.[1][2] Gas Chromatography-Mass Spectrometry is a robust and widely accepted analytical technique for the definitive identification and quantification of drugs of abuse and their metabolites in biological matrices. This method offers high sensitivity and specificity, making it ideal for forensic and clinical applications. The protocol outlined below details the necessary steps for sample preparation, derivatization, and GC-MS analysis of this compound in urine.

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • d3-m-Hydroxybenzoylecgonine (internal standard)

  • Phosphate (B84403) buffer (100 mM, pH 6.0)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • 0.1 M Hydrochloric acid

  • Elution solvent: Methylene chloride:Isopropanol:Ammonium Hydroxide (78:20:2 v/v/v)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (B1210297) (GC grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

Sample Preparation: Solid-Phase Extraction (SPE)
  • To 1-2 mL of urine sample, add the internal standard (d3-m-Hydroxybenzoylecgonine).

  • Add 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 1 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.

  • Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge at a slow, steady rate (approximately 1-2 drops per second).

  • Washing: Wash the cartridge sequentially with 3 mL of deionized water, 1 mL of 0.1 M HCl, and 1 mL of methanol to remove interfering substances.

  • Drying: Dry the cartridge under full vacuum for at least 2 minutes.

  • Elution: Elute the analyte with 3 mL of the elution solvent (Methylene chloride:Isopropanol:Ammonium Hydroxide, 78:20:2) into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 50°C.

Derivatization
  • To the dried extract, add 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 20-30 minutes.

  • After cooling to room temperature, the sample is ready for GC-MS analysis. It is important not to evaporate the BSTFA solution.

GC-MS Analysis

The analysis is performed on a GC system coupled with a mass selective detector.

ParameterSetting
Gas Chromatograph Agilent 7890B GC System or equivalent
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness
Injector Splitless mode, 250°C
Carrier Gas Helium, constant flow at 1.5 mL/min
Oven Program Initial temperature 50°C for 0.5 min, ramp at 3°C/min to 200°C, then ramp at 4°C/min to 320°C, hold for 10 min
Transfer Line 280°C
Mass Spectrometer Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions To be determined based on the mass spectrum of derivatized this compound.

Quantitative Data

The method should be validated to ensure linearity, sensitivity, accuracy, and precision. The following table summarizes typical performance data for the analysis of this compound and related compounds.

ParameterThis compoundReference
Linearity Range 5 - 50 ng/mL[3]
Correlation Coefficient (r²) >0.99[3]
Limit of Detection (LOD) 1 ng/mL[3]
Limit of Quantification (LOQ) 5 ng/mL[1][2]
Accuracy (% Recovery) Within ±20% of the expected concentration[3]
Precision (%RSD) <15%

Experimental Workflow

GCMS_Workflow GC-MS Analysis Workflow for this compound urine_sample 1. Urine Sample Collection add_is 2. Add Internal Standard (d3-m-OH-BE) urine_sample->add_is add_buffer 3. Add Phosphate Buffer (pH 6.0) add_is->add_buffer condition 4. Condition SPE Cartridge load 5. Load Sample condition->load wash 6. Wash Cartridge load->wash elute 7. Elute Analyte wash->elute evaporate 8. Evaporate to Dryness add_bstfa 9. Add BSTFA & Heat (70°C) evaporate->add_bstfa inject 10. Inject into GC-MS acquire 11. Data Acquisition (SIM Mode) inject->acquire quantify 12. Quantification acquire->quantify

Caption: Experimental workflow for the GC-MS analysis of this compound in urine.

Discussion

The presented protocol provides a robust and reliable method for the quantification of this compound in urine. Solid-phase extraction is a critical step for the removal of matrix interferences and enrichment of the analyte.[1] Derivatization with BSTFA is essential for converting the polar this compound into a more volatile and thermally stable trimethylsilyl (B98337) derivative, which is amenable to GC analysis. The use of a deuterated internal standard is highly recommended to correct for any variations during sample preparation and analysis, thereby improving the accuracy and precision of the method. The specified GC-MS parameters are a starting point and may require optimization based on the specific instrumentation used.

Conclusion

This application note outlines a comprehensive GC-MS method for the analysis of this compound in urine. The protocol is designed to be a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of cocaine metabolites. Adherence to this protocol will enable the generation of accurate and reproducible data for various applications.

References

Application Note: Quantitative Analysis of m-Hydroxybenzoylecgonine in Meconium by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of m-hydroxybenzoylecgonine, a secondary metabolite of cocaine, in meconium. Meconium, the first stool of a newborn, is a valuable matrix for determining in utero drug exposure due to its cumulative nature, offering a wide window of detection that can cover the last two trimesters of pregnancy.[1] The presented method utilizes a simple methanol (B129727) extraction followed by solid-phase extraction (SPE) for sample clean-up, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution, and detection is performed on a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals in the fields of toxicology, pharmacology, and neonatal medicine.

Introduction

Maternal cocaine use during pregnancy can have significant adverse effects on the fetus and newborn. The analysis of meconium for cocaine and its metabolites is a reliable method for detecting fetal exposure.[2] While benzoylecgonine (B1201016) is the primary metabolite of cocaine, the detection of other metabolites, such as this compound, can provide a more comprehensive assessment of in utero exposure.[2][3] this compound is a quantitatively important cocaine metabolite in meconium and its presence can be a valuable marker for identifying cocaine-exposed infants.[4][5] This application note provides a detailed protocol for a validated HPLC-MS/MS method for the determination of this compound in meconium.

Experimental

Materials and Reagents
  • This compound certified reference material

  • This compound-d3 (or other suitable isotopic internal standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide (B78521)

  • Phosphate (B84403) buffer (0.1 M, pH 6.0)

  • Solid-Phase Extraction (SPE) cartridges: Mixed-mode (e.g., C8/cation exchange) or polymeric (e.g., Waters Oasis HLB)

  • 15 mL polypropylene (B1209903) centrifuge tubes

  • Glass test tubes for evaporation

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Sample Preparation
  • Homogenization: Weigh 0.5 g (± 0.05 g) of meconium into a 15 mL centrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution to each sample.

  • Extraction: Add 3 mL of methanol to the meconium sample.[6]

  • Vortexing and Sonication: Vortex the sample vigorously for 2 minutes, followed by sonication for 20 minutes to ensure thorough homogenization and extraction.[6]

  • Centrifugation: Centrifuge the sample at 3500 rpm for 10 minutes.[7]

  • Supernatant Transfer: Carefully transfer the methanol supernatant to a clean tube.

  • Re-extraction: Repeat the extraction process on the meconium pellet with another 2 mL of methanol to ensure complete recovery.

  • Combine Supernatants: Combine the supernatants from both extractions.

  • Evaporation: Evaporate the combined methanolic extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 2 mL of 0.1 M phosphate buffer (pH 6.0).

Solid-Phase Extraction (SPE)

A mixed-mode SPE cartridge is recommended for optimal cleanup of the complex meconium matrix.

  • Conditioning: Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of water, and finally 2 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to go dry between steps.[7]

  • Loading: Load the reconstituted sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).[7]

  • Washing:

    • Wash the cartridge with 2 mL of deionized water.

    • Wash the cartridge with 2 mL of 0.1 M acetic acid.

    • Dry the cartridge under vacuum for 5 minutes.

    • Wash the cartridge with 2 mL of methanol.[7]

  • Elution: Elute the analyte from the cartridge with 2 mL of a freshly prepared solution of methanol:ammonium hydroxide (98:2, v/v).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Final Reconstitution: Reconstitute the final residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for HPLC-MS/MS analysis.[7]

HPLC-MS/MS Analysis
  • HPLC System: Agilent 1200 series or equivalent

  • Column: Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 2.7 µm particle size)[8]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL[8]

  • Gradient Program:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B

    • 8.0 min: 5% B

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI)[9]

  • Ionization Mode: Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

Table 1: Mass Spectrometric Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound306.1168.120
This compound-d3309.1171.120

Quantitative Data Summary

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effect. The quantitative data is summarized in the table below.

Table 2: Method Validation Parameters

ParameterResult
Linearity Range5 - 1000 ng/g[10]
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)1.5 ng/g
Limit of Quantification (LOQ)5 ng/g[10]
Recovery85 - 95%
Matrix Effect< 15%

Experimental Workflow Diagram

experimental_workflow sample Meconium Sample (0.5g) homogenize Homogenization & Methanol Extraction sample->homogenize Add Internal Standard & Methanol centrifuge Centrifugation homogenize->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe Load Supernatant evap_reconstitute Evaporation & Reconstitution spe->evap_reconstitute Elute Analyte hplc_msms HPLC-MS/MS Analysis evap_reconstitute->hplc_msms Inject into System data Data Analysis & Quantification hplc_msms->data

Caption: HPLC-MS/MS workflow for this compound.

Conclusion

This application note provides a detailed and reliable HPLC-MS/MS method for the quantification of this compound in meconium. The sample preparation procedure involving methanol extraction and solid-phase extraction is effective in removing matrix interferences. The chromatographic and mass spectrometric conditions are optimized for sensitive and selective detection of the target analyte. This method is suitable for routine analysis in a clinical or forensic toxicology laboratory to assess in utero cocaine exposure.

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) of m-Hydroxybenzoylecgonine from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

m-Hydroxybenzoylecgonine is a metabolite of cocaine, and its detection in biological samples can serve as a marker for cocaine use.[1] Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from complex matrices such as plasma.[2][3] This document provides a detailed protocol for the solid-phase extraction of this compound from plasma, intended for researchers, scientists, and drug development professionals. The methodology is based on established SPE procedures for cocaine and its metabolites.[2][4]

Data Presentation

The following table summarizes quantitative data for this compound and related compounds. It is important to note that specific quantitative performance for this compound in plasma is not widely published; therefore, data from other biological matrices are included for reference.

AnalyteMatrixMethodLOQ (ng/mL)LOD (ng/mL)Recovery (%)
This compoundUrineGC-MS5.0Not ReportedNot Reported
This compoundMeconiumHPLC-MS5.02.5Not Reported
BenzoylecgoninePlasmaLC-MS/MS20Not Reported92.4 (using Oasis HLB)
CocainePlasmaLC-MS/MS20Not Reported71.0 (using Oasis HLB)
BenzoylecgoninePlasmaGC/MSNot ReportedNot Reported86.9 - 128.9 (using Bond Elut Certify)
CocainePlasmaGC/MSNot ReportedNot Reported95.6 - 124.0 (using Bond Elut Certify)

Experimental Protocols

This protocol describes a solid-phase extraction method for isolating this compound from plasma. This method is adapted from established procedures for other cocaine metabolites.[2][4]

Materials and Reagents

  • SPE Cartridges: Mixed-mode cation exchange (e.g., Oasis MCX) or polymeric reversed-phase (e.g., Oasis HLB) cartridges.

  • Plasma samples

  • Internal Standard (e.g., d3-m-hydroxybenzoylecgonine)[1]

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ammonium (B1175870) hydroxide (B78521)

  • Water (deionized or HPLC grade)

  • Phosphate (B84403) buffer (pH 6.0)

  • SPE vacuum manifold

  • Centrifuge

  • Vortex mixer

Sample Pretreatment

  • Thaw plasma samples at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • To 1 mL of plasma, add the internal standard.

  • Add 2 mL of phosphate buffer (pH 6.0) to the plasma sample.

  • Vortex for 30 seconds.

  • Centrifuge at 3000 rpm for 10 minutes to precipitate proteins.

  • Use the supernatant for the SPE procedure.

Solid-Phase Extraction (SPE) Protocol

This protocol is based on the use of a mixed-mode cation exchange SPE cartridge.

  • Conditioning: Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water. Do not allow the cartridge to dry.

  • Equilibration: Equilibrate the cartridge with 2 mL of phosphate buffer (pH 6.0).

  • Sample Loading: Load the pretreated plasma supernatant onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove hydrophilic impurities.

    • Wash the cartridge with 2 mL of 0.1 M hydrochloric acid to remove acidic and neutral impurities.

    • Dry the cartridge under vacuum for 5 minutes.

    • Wash the cartridge with 2 mL of methanol to remove non-polar impurities.

  • Elution:

    • Elute the analyte with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

    • Collect the eluate in a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for the analytical method (e.g., LC-MS/MS).

    • Vortex briefly and transfer to an autosampler vial for analysis.

Mandatory Visualization

The following diagram illustrates the solid-phase extraction workflow for this compound from plasma.

SPE_Workflow cluster_Pretreatment Sample Pretreatment cluster_SPE Solid-Phase Extraction cluster_PostExtraction Post-Extraction Processing plasma 1. Plasma Sample (1 mL) + Internal Standard buffer 2. Add Phosphate Buffer (pH 6.0) plasma->buffer vortex1 3. Vortex buffer->vortex1 centrifuge 4. Centrifuge vortex1->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant load 3. Load Sample supernatant->load Transfer Supernatant condition 1. Condition Cartridge (Methanol, then Water) equilibrate 2. Equilibrate Cartridge (Phosphate Buffer) condition->equilibrate equilibrate->load wash 4. Wash Cartridge (Water, HCl, Methanol) load->wash elute 5. Elute Analyte (Ammoniated Methanol) wash->elute drydown 1. Evaporate to Dryness elute->drydown Transfer Eluate reconstitute 2. Reconstitute in Mobile Phase drydown->reconstitute analysis 3. LC-MS/MS Analysis reconstitute->analysis

Caption: SPE workflow for this compound from plasma.

References

Application Notes and Protocols for the Derivatization of m-Hydroxybenzoylecgonine for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Hydroxybenzoylecgonine (m-OH-BE) is a significant metabolite of cocaine, and its detection is crucial for forensic toxicology and clinical studies to confirm cocaine use. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of m-OH-BE. However, due to its polar nature, containing both a carboxylic acid and a phenolic hydroxyl group, direct analysis by GC is challenging. Derivatization is a necessary step to increase the volatility and thermal stability of m-OH-BE, enabling its successful separation and detection by GC-MS.

This document provides detailed application notes and protocols for the derivatization of this compound, focusing on the widely used silylation method. Alternative derivatization techniques are also briefly discussed.

Derivatization Strategy: Silylation

Silylation is the most common derivatization technique for compounds containing active hydrogens, such as those in hydroxyl and carboxylic acid groups. The process involves the replacement of the active hydrogen with a trimethylsilyl (B98337) (TMS) group. This chemical modification effectively masks the polar functional groups, leading to a more volatile and less polar derivative suitable for GC analysis.

Recommended Reagent: BSTFA (+ TMCS)

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and widely used silylating agent. For compounds that are difficult to derivatize, the addition of a catalyst such as Trimethylchlorosilane (TMCS) is often employed to enhance the reaction rate and yield. The combination of BSTFA with 1% TMCS is highly effective for the derivatization of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from studies employing derivatization of this compound for GC-MS analysis.

ParameterValueMatrixDerivatization AgentReference
Limit of Quantitation (LOQ)5 ng/mLUrineNot Specified[1]
Limit of Detection (LOD)2.5 - 5.0 ng/mLBlood, Urine, MilkBSTFA[2]
Limit of Quantitation (LOQ)5.0 - 10.0 ng/mLBlood, Urine, MilkBSTFA[2]
Limit of Detection (LOD)0.5 - 4.0 ng/mLBlood, UrineNot Specified[3]

Experimental Workflow

The general workflow for the derivatization and analysis of this compound is depicted in the following diagram.

DerivatizationWorkflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine) Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Evaporation1 Evaporation to Dryness Extraction->Evaporation1 Reconstitution Reconstitution in Solvent Evaporation1->Reconstitution AddReagent Addition of Derivatizing Agent (e.g., BSTFA + 1% TMCS) Reconstitution->AddReagent Heating Heating (e.g., 70°C for 20-30 min) AddReagent->Heating Injection Injection into GC-MS Heating->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound analysis.

Detailed Experimental Protocol: Silylation with BSTFA + 1% TMCS

This protocol is based on established methods for the derivatization of cocaine metabolites, including benzoylecgonine, and is applicable to this compound.[4]

Materials and Reagents
  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl Acetate (anhydrous)

  • Nitrogen gas, high purity

  • Heating block or oven

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Procedure
  • Sample Preparation:

    • Extract this compound from the biological matrix using an appropriate solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method.

    • Evaporate the extracted sample to dryness under a gentle stream of nitrogen at a temperature not exceeding 60°C.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of anhydrous ethyl acetate.

    • Add 50 µL of BSTFA + 1% TMCS to the reconstituted sample.

    • Vortex the mixture gently for 10-15 seconds.

    • Cap the vial tightly and heat at 70-80°C for 20-30 minutes.[4]

  • GC-MS Analysis:

    • After cooling to room temperature, inject 1-2 µL of the derivatized sample into the GC-MS system.

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15-20°C/min, and hold for 5-10 minutes.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for the TMS derivative of this compound should be monitored.

Alternative Derivatization Strategies

While silylation is the most common approach, other derivatization methods can be employed for this compound.

Acylation

Acylation involves the introduction of an acyl group (e.g., acetyl, trifluoroacetyl) to the hydroxyl and secondary amine groups. This method can also increase volatility and improve chromatographic properties. Reagents such as acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) in the presence of a catalyst can be used.

Methylation

Methylation of the carboxylic acid group can be achieved using reagents like diazomethane (B1218177) or trimethylsilyldiazomethane. This specifically targets the acidic functionality, leaving the phenolic hydroxyl group available for further derivatization if necessary.

Logical Relationship of Derivatization

The following diagram illustrates the logical relationship of the derivatization process for this compound.

DerivatizationLogic Derivatization Logic for this compound Analyte This compound (Polar, Non-volatile) Problem Poor GC Performance Analyte->Problem Solution Derivatization Problem->Solution Derivative Derivatized this compound (Non-polar, Volatile) Solution->Derivative Silylation, Acylation, or Methylation Outcome Improved GC-MS Analysis Derivative->Outcome

References

Application Note: Quantitative Analysis of m-Hydroxybenzoylecgonine in Hair Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hair analysis is a powerful tool in forensic toxicology and clinical research for monitoring chronic substance use. Unlike blood or urine, which provide a short detection window, hair incorporates drugs and their metabolites over months, offering a historical record of exposure. Cocaine, a widely abused psychostimulant, is extensively metabolized in the body. While benzoylecgonine (B1201016) (BE) is its major metabolite and a primary target in drug testing, the detection of minor metabolites like m-Hydroxybenzoylecgonine (m-OH-BE) can provide deeper insights and help differentiate between active consumption and external contamination.[1][2] This application note provides a detailed protocol for the quantitative analysis of this compound in human hair samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Cocaine

Cocaine undergoes extensive biotransformation in the human body, primarily through hydrolysis and oxidative pathways. The major metabolites are benzoylecgonine (BE) and ecgonine (B8798807) methyl ester (EME). Minor, but important, metabolites include norcocaine, and hydroxylated forms such as p-hydroxycocaine, m-hydroxycocaine, p-hydroxybenzoylecgonine, and this compound.[1][2] The formation of this compound is believed to occur via two potential pathways: the hydroxylation of the primary metabolite benzoylecgonine, or the hydrolysis of m-hydroxycocaine.[3][4] The detection of such minor metabolites is crucial as they are less likely to be present as contaminants in street cocaine samples, thus serving as stronger indicators of ingestion.[5]

Cocaine Metabolism Cocaine Cocaine BE Benzoylecgonine (BE) Cocaine->BE Hydrolysis (hCE-1) EME Ecgonine Methyl Ester (EME) Cocaine->EME Hydrolysis (BChE) Norcocaine Norcocaine Cocaine->Norcocaine N-demethylation (CYP3A4) mOH_Cocaine m-Hydroxycocaine Cocaine->mOH_Cocaine Hydroxylation mOH_BE This compound (m-OH-BE) BE->mOH_BE Hydroxylation mOH_Cocaine->mOH_BE Hydrolysis

Caption: Metabolic pathway of cocaine leading to the formation of this compound.

Experimental Protocol

This protocol outlines the necessary steps for the sensitive and selective quantification of this compound in hair.

Sample Collection and Preparation
  • Collection: Collect approximately 50 mg of hair from the posterior vertex of the head. For segmental analysis, the hair strand can be cut into sections corresponding to different time periods of growth (assuming an average growth rate of 1 cm/month).

  • Decontamination: To remove external contaminants, wash the hair samples sequentially with:

  • Drying: Dry the washed hair samples at room temperature overnight or in an oven at a temperature not exceeding 40°C.

  • Pulverization: Cut the dried hair into small segments (~1-2 mm) or pulverize it using a ball mill to increase the surface area for efficient extraction.

Extraction
  • Incubation: Accurately weigh 20 mg of the prepared hair sample into a glass tube. Add an internal standard solution (e.g., this compound-d3) and 1 mL of 0.1 N HCl.

  • Digestion: Seal the tube and incubate overnight at 45°C to digest the hair matrix and release the analytes.

  • Solid-Phase Extraction (SPE):

    • Centrifuge the digest and load the supernatant onto a pre-conditioned mixed-mode cation exchange SPE cartridge (e.g., Strata-X-C).

    • Wash the cartridge with deionized water followed by a weak organic solvent (e.g., methanol).

    • Elute the analytes with a basic organic solvent mixture (e.g., 2% ammonium (B1175870) hydroxide (B78521) in methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[3]

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

  • Chromatographic Conditions:

    • Column: A C18 or biphenyl (B1667301) column (e.g., Kinetex Biphenyl, 100 x 3 mm, 2.6 µm) is suitable for separating the analytes from matrix interferences.

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B) is commonly used.

    • Flow Rate: 0.4 - 0.6 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard should be optimized. For example:

      • This compound: Q1/Q3 transitions would be determined during method development.

      • This compound-d3: Q1/Q3 transitions would be determined during method development.

    • Source Parameters: Optimize source temperature, ion spray voltage, and gas flows to achieve maximum sensitivity.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of this compound and other cocaine metabolites in hair, as reported in the literature.

AnalyteLLOQ (pg/mg)Recovery (%)Reference
This compound0.0592
p-Hydroxybenzoylecgonine0.0582
Cocaine0.05>80
Benzoylecgonine0.05>80
m-Hydroxycocaine0.05>80

LLOQ: Lower Limit of Quantitation

Experimental Workflow

The entire analytical process from sample receipt to final data analysis is depicted in the workflow diagram below.

Analytical Workflow Sample Hair Sample Collection Decon Decontamination (Wash Steps) Sample->Decon Dry Drying Decon->Dry Pulverize Pulverization Dry->Pulverize Extract Acid Digestion & Extraction Pulverize->Extract SPE Solid-Phase Extraction (SPE) Extract->SPE Analysis LC-MS/MS Analysis SPE->Analysis Data Data Processing & Quantification Analysis->Data Report Final Report Data->Report

Caption: Workflow for the quantitative analysis of this compound in hair.

Conclusion

The presented protocol provides a robust and sensitive method for the quantitative analysis of this compound in hair samples. The use of LC-MS/MS ensures high selectivity and accuracy, which is critical in forensic and clinical settings. The detection of minor metabolites like this compound strengthens the interpretation of results by providing more definitive evidence of cocaine ingestion. Adherence to rigorous decontamination and extraction procedures is paramount to ensure the reliability of the analytical data.

References

Application Notes and Protocols for Confirming Fetal Cocaine Exposure Using m-Hydroxybenzoylecgonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection of fetal exposure to cocaine is a critical aspect of neonatal care and forensic toxicology. While benzoylecgonine (B1201016) (BE) is the primary metabolite targeted in drug screening, its presence can sometimes be attributed to post-collection hydrolysis of cocaine. m-Hydroxybenzoylecgonine (m-OH-BE), a minor metabolite of cocaine, is a direct product of in-vivo metabolism and its detection provides a more definitive confirmation of fetal exposure.[1][2][3] Meconium, the first stool of a newborn, is a particularly valuable matrix for detecting prenatal drug exposure due to its long collection window, reflecting drug use during the second and third trimesters.[3][4][5] This document provides detailed application notes and protocols for the analysis of this compound in meconium to confirm fetal cocaine exposure.

Metabolic Pathway of Cocaine to this compound

Cocaine undergoes extensive metabolism in the body. One of the pathways involves hydroxylation of the benzene (B151609) ring, followed by hydrolysis of the methyl ester group, or vice versa, to form hydroxylated metabolites. This compound is formed through such a pathway and is considered a specific indicator of cocaine metabolism.

Cocaine Metabolism Metabolic Pathway of Cocaine to this compound Cocaine Cocaine m_Hydroxycocaine m-Hydroxycocaine Cocaine->m_Hydroxycocaine Hydroxylation Benzoylecgonine Benzoylecgonine Cocaine->Benzoylecgonine Hydrolysis m_Hydroxybenzoylecgonine This compound m_Hydroxycocaine->m_Hydroxybenzoylecgonine Hydrolysis Benzoylecgonine->m_Hydroxybenzoylecgonine Hydroxylation

Caption: Metabolic conversion of cocaine to this compound.

Quantitative Data Summary

The concentration of this compound in meconium can vary significantly among exposed infants. The following tables summarize quantitative data from published studies.

Table 1: Concentration of this compound in Meconium Samples

Study ReferenceAnalytical MethodNumber of Positive SamplesConcentration Range (ng/g)Mean/Median Concentration (ng/g)
Pichini et al., 2005[6]HPLC-MSNot Specified7 - 338Not Specified
Steele et al., 1993[4][5]GC/MS100.2 to 6.3 times that of BenzoylecgonineNot Specified

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound in Meconium

Study ReferenceAnalytical MethodLOD (ng/g)LOQ (ng/g)
Pichini et al., 2005[6]HPLC-MS55
ElSohly et al., 1998[7]GC/MS (in urine)Not Specified5

Experimental Protocols

Protocol 1: Analysis of this compound in Meconium by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the extraction and analysis of this compound from meconium using GC-MS.

1. Sample Homogenization and Extraction:

  • Weigh 0.5 - 1.0 g of meconium into a glass tube.

  • Add an appropriate internal standard (e.g., d3-m-hydroxybenzoylecgonine).[7]

  • Add 5 mL of methanol (B129727) and vortex for 2 minutes to homogenize the sample.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the methanol supernatant to a clean tube.

  • Repeat the extraction of the meconium pellet with another 5 mL of methanol.

  • Combine the methanol extracts.

2. Solid-Phase Extraction (SPE):

  • Condition a mixed-mode SPE cartridge (e.g., Bond Elut Certify) with 2 mL of methanol, followed by 2 mL of phosphate (B84403) buffer (pH 6.0).

  • Dilute the combined methanol extract with 10 mL of phosphate buffer (pH 6.0).

  • Load the diluted extract onto the SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M HCl, and then 3 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 2 mL of a freshly prepared mixture of methylene (B1212753) chloride/isopropanol/ammonium (B1175870) hydroxide (B78521) (80:20:2, v/v/v).

3. Derivatization:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Add 50 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[8]

  • Cap the tube and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

4. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1-2 µL in splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor: Specific ions for the derivatized this compound should be determined by analyzing a standard.

GC-MS Workflow GC-MS Analysis Workflow for this compound in Meconium cluster_prep Sample Preparation cluster_analysis Analysis Meconium Meconium Sample Homogenization Homogenization in Methanol Meconium->Homogenization SPE Solid-Phase Extraction Homogenization->SPE Derivatization Derivatization (e.g., BSTFA) SPE->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis & Confirmation GCMS->Data

Caption: Workflow for GC-MS analysis of this compound.

Protocol 2: Analysis of this compound in Meconium by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general method for the sensitive and specific analysis of this compound in meconium without the need for derivatization.

1. Sample Homogenization and Extraction:

  • Follow the same procedure as in Protocol 1, step 1.

2. Solid-Phase Extraction (SPE):

  • Follow the same procedure as in Protocol 1, step 2.

3. LC-MS/MS Analysis:

  • Liquid Chromatograph: Agilent 1200 Infinity Series or equivalent.

  • Column: Zorbax Eclipse XDB-C8 (2.1 x 150 mm, 5 µm) or equivalent.[9]

  • Mobile Phase A: 20 mM ammonium acetate, pH 2.7.[9]

  • Mobile Phase B: Methanol/acetonitrile (1:1, v/v).[9]

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 0.27 mL/min.[9]

  • Injection Volume: 5-10 µL.

  • Column Temperature: 38°C.[9]

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Source Temperature: 120°C.[9]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor and product ion transitions for this compound should be optimized using a standard solution.

LC-MSMS_Workflow LC-MS/MS Analysis Workflow for this compound in Meconium cluster_prep Sample Preparation cluster_analysis Analysis Meconium Meconium Sample Homogenization Homogenization in Methanol Meconium->Homogenization SPE Solid-Phase Extraction Homogenization->SPE LCMSMS LC-MS/MS Analysis SPE->LCMSMS Data Data Analysis & Confirmation LCMSMS->Data

Caption: Workflow for LC-MS/MS analysis of this compound.

Conclusion

The presence of this compound in meconium is a reliable biomarker for confirming fetal exposure to cocaine. The detailed protocols provided, utilizing either GC-MS or LC-MS/MS, offer sensitive and specific methods for its detection and quantification. The choice of method will depend on the instrumentation available and the specific requirements of the laboratory. Accurate and confirmed identification of prenatal cocaine exposure is essential for providing appropriate medical and social support to affected newborns and their families.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Introduction

m-Hydroxybenzoylecgonine (m-OH-BE) is a minor metabolite of cocaine. Its detection in biological samples has significant forensic implications, particularly in legal cases involving cocaine use. Unlike benzoylecgonine (B1201016) (BE), which can be formed by the in vitro hydrolysis of cocaine in a urine sample, m-OH-BE is considered a product of in vivo metabolism.[1][2] Consequently, its presence provides strong evidence of actual cocaine ingestion, helping to refute claims of sample adulteration or passive contamination.

Forensic Significance

The primary forensic application of m-OH-BE analysis is to corroborate cocaine use and challenge defenses of sample spiking.[1][2] In workplace drug testing, military screenings, and legal proceedings, a positive test for the main cocaine metabolite, benzoylecgonine, can be contested. The defendant might argue that cocaine was added to their urine sample, which then hydrolyzed to benzoylecgonine. The detection of m-OH-BE, which is not formed by this non-enzymatic process, effectively counters this claim.[3]

Studies have shown that in urine samples positive for benzoylecgonine, m-OH-BE is frequently detectable.[1][3] Its presence, along with other in vivo metabolites like p-hydroxybenzoylecgonine and norbenzoylecgonine, serves as a reliable marker to confirm that cocaine was processed by the body.[1]

Metabolism and Detection

Cocaine is extensively metabolized in the human body. While the major metabolic pathways lead to benzoylecgonine and ecgonine (B8798807) methyl ester, minor pathways result in the formation of hydroxylated metabolites, including m-OH-BE.[1] The analysis of m-OH-BE is typically performed using highly sensitive and specific analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] These methods allow for the detection and quantification of m-OH-BE at low concentrations in various biological matrices, including urine, meconium, and hair.[3][4][5] In meconium, m-OH-BE can be a significant metabolite, sometimes found at concentrations higher than benzoylecgonine, making it a crucial marker for detecting fetal exposure to cocaine.[5][6]

Interpretation of Results

The presence of m-OH-BE in a biological sample is a strong indicator of cocaine ingestion. The concentration of m-OH-BE can vary depending on individual metabolism, the dose of cocaine taken, and the time since last use. While quantitative levels can provide additional context, the qualitative identification of m-OH-BE is often sufficient for its forensic purpose. It is important to note that the absence of m-OH-BE does not definitively rule out cocaine use, as it is a minor metabolite and may be present at concentrations below the limit of detection of the analytical method.

II. Quantitative Data Summary

The following tables summarize quantitative data for the analysis of this compound from various studies.

Table 1: Method Validation Parameters for this compound Analysis

ParameterMethodMatrixValueReference
Limit of Quantitation (LOQ) GC-MSUrine5 ng/mL[1][3]
LC-MS/MSMeconium0.005 µg/g[4]
GC-MSBlood, Urine, Milk5.0 - 10.0 ng/mL[6]
Limit of Detection (LOD) GC-MSUrine5 ng/mL[3]
GC-MSBlood, Urine, Milk2.5 - 5.0 ng/mL[6]
Linearity Range GC-MSUrine5 - 50 ng/mL[3]
LC-MS/MSMeconium0.005 - 1.00 µg/g[4]
GC-MSBlood, Urine, Milk5 - 1000 ng/mL[6]
Correlation Coefficient (r²) GC-MSUrine0.9999[3]
GC-MSBlood, Urine, Milk0.997 - 1.000[6]

Table 2: Prevalence and Concentration of this compound in Forensic Samples

Sample TypeNumber of SamplesPrevalence of m-OH-BE (>LOQ)Concentration RangeReference
Benzoylecgonine-positive Urine2475%Not specified[1]
Benzoylecgonine-positive Urine8983%Not specified[3]
MeconiumNot specifiedHigh0.007 - 0.338 µg/g[4]
Meconium10100%0.2 to 6.3 times higher than BE[5]

III. Experimental Protocols

Protocol 1: Analysis of this compound in Urine by GC-MS

This protocol is a synthesized method based on established procedures for the extraction and analysis of m-OH-BE from urine samples.[2][3]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Internal Standard Addition: To 1-2 mL of urine, add a deuterated internal standard (e.g., d3-m-hydroxybenzoylecgonine).[1]

  • pH Adjustment: Add 2 mL of 100 mM phosphate (B84403) buffer (pH 6.0).[2]

  • SPE Column Conditioning: Condition a C18 SPE column with 3 mL of methanol (B129727), followed by 3 mL of deionized water, and finally 1 mL of 100 mM phosphate buffer (pH 6.0).[2]

  • Sample Loading: Load the prepared urine sample onto the conditioned SPE column.

  • Washing: Wash the column sequentially with 3 mL of deionized water, 1 mL of 100 mM HCl, and 1 mL of methanol.[2]

  • Elution: Elute the analytes with 3 mL of a methylene (B1212753) chloride:isopropanol:ammonium (B1175870) hydroxide (B78521) (78:20:2) mixture into a clean collection tube.[2]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 50°C.[2]

2. Derivatization

  • Reconstitute the dried extract in 50 µL of a silylating agent such as BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane).[2][6]

  • Cap the tube, vortex to mix, and heat at 70°C for 20 minutes.[2]

  • Cool to room temperature before injection.

3. GC-MS Instrumental Analysis

  • Gas Chromatograph: Agilent 6890 GC or equivalent.

  • Column: HP-5MS capillary column (15 m x 0.25-mm i.d., 0.25-µm film thickness) or equivalent.[3]

  • Carrier Gas: Helium.[3]

  • Injector Temperature: 280°C.[3]

  • Oven Temperature Program: Maintain at 207°C for 7.0 min, then ramp to 290°C at 20°C/min, and hold for 1 min.[3]

  • Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.

  • Ionization Mode: Electron Impact (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor: Specific ions for the derivatized m-OH-BE and the internal standard should be selected based on their mass spectra.

Protocol 2: Analysis of this compound in Hair by LC-MS/MS

This protocol is a synthesized method based on established procedures for the extraction and analysis of m-OH-BE from hair samples.[7][8]

1. Sample Preparation

  • Decontamination: Wash hair samples sequentially with water and acetone (B3395972) to remove external contaminants.[9]

  • Digestion: Accurately weigh approximately 20 mg of washed and dried hair. Incubate with 1 mL of 0.1 N HCl overnight at 45°C.[7]

  • Internal Standard Addition: Add an appropriate deuterated internal standard.

  • Solid-Phase Extraction (SPE):

    • Use a polymeric strong cation-exchange SPE sorbent.[7]

    • Condition the column with methanol and water.

    • Load the digested hair extract.

    • Wash the column with a weak solvent to remove interferences.

    • Elute the analytes with a stronger solvent mixture (e.g., methanol with 2% ammonium hydroxide).[10]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solvent.[10]

2. LC-MS/MS Instrumental Analysis

  • Liquid Chromatograph: SCIEX ExionLC or equivalent.

  • Column: Kinetex Biphenyl column or equivalent reversed-phase column.[7]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid or ammonium acetate.

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent tandem mass spectrometer.[7]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for m-OH-BE and its internal standard for confident identification and quantification.

IV. Visualizations

experimental_workflow sample Biological Sample (Urine, Hair, etc.) prep Sample Preparation (SPE, Digestion) sample->prep Extraction derivatization Derivatization (for GC-MS) prep->derivatization If GC-MS analysis Instrumental Analysis (GC-MS or LC-MS/MS) prep->analysis If LC-MS/MS derivatization->analysis data Data Processing & Quantification analysis->data report Forensic Report data->report

Caption: General experimental workflow for this compound analysis.

logical_relationship cocaine_ingestion Cocaine Ingestion in_vivo_metabolism In Vivo Metabolism cocaine_ingestion->in_vivo_metabolism m_oh_be_formation Formation of This compound in_vivo_metabolism->m_oh_be_formation detection Detection of m-OH-BE in Sample m_oh_be_formation->detection conclusion Corroboration of Cocaine Use detection->conclusion sample_spiking Sample Spiking with Cocaine in_vitro_hydrolysis In Vitro Hydrolysis sample_spiking->in_vitro_hydrolysis no_m_oh_be No Formation of This compound in_vitro_hydrolysis->no_m_oh_be

Caption: Forensic interpretation of this compound detection.

References

Application Note: Synthesis of Deuterated m-Hydroxybenzoylecgonine Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Hydroxybenzoylecgonine is a metabolite of cocaine. Its presence and concentration in biological matrices are important indicators in clinical and forensic toxicology. For accurate quantification of this compound using mass spectrometry-based methods, a stable isotope-labeled internal standard is essential. This application note provides a detailed protocol for the synthesis of deuterated this compound, which can be used as an internal standard to improve the accuracy and precision of analytical measurements. The synthetic strategy involves the preparation of deuterated m-hydroxybenzoic acid, followed by its coupling with ecgonine (B8798807) methyl ester, with appropriate protection and deprotection steps.

Materials and Instrumentation

Reagents and Solvents
Instrumentation
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Schlenk line or nitrogen/argon gas setup for inert atmosphere reactions

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnels, etc.)

  • pH meter or pH paper

  • Thin-layer chromatography (TLC) plates and developing chambers

  • Flash column chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Experimental Protocols

The synthesis of deuterated this compound is a multi-step process that can be divided into four main stages:

  • Deuteration of m-Hydroxybenzoic Acid

  • Protection of the Phenolic Hydroxyl Group

  • Esterification with Ecgonine Methyl Ester

  • Deprotection of the Phenolic Hydroxyl Group

A schematic of the overall synthetic workflow is presented below.

SynthesisWorkflow cluster_deuteration Step 1: Deuteration cluster_protection Step 2: Protection cluster_esterification Step 3: Esterification cluster_deprotection Step 4: Deprotection mHBA m-Hydroxybenzoic Acid dmHBA Deuterated m-Hydroxybenzoic Acid mHBA->dmHBA DCl, D₂O, reflux dmHBA_p Deuterated m-Hydroxybenzoic Acid mABA Deuterated m-Acetoxybenzoic Acid dmHBA_p->mABA Acetic Anhydride mABC Deuterated m-Acetoxybenzoyl Chloride mABA->mABC SOCl₂ mABC_e Deuterated m-Acetoxybenzoyl Chloride EME Ecgonine Methyl Ester d_mABE Deuterated m-Acetoxybenzoylecgonine Methyl Ester EME->d_mABE TEA, DCM mABC_e->d_mABE TEA, DCM d_mABE_d Deuterated m-Acetoxybenzoylecgonine Methyl Ester final_product Deuterated This compound d_mABE_d->final_product NaOH, MeOH

Caption: Synthetic workflow for deuterated this compound.

Step 1: Synthesis of Deuterated m-Hydroxybenzoic Acid

This step introduces deuterium atoms onto the aromatic ring of m-hydroxybenzoic acid via an electrophilic substitution reaction in a deuterated acidic medium.

Protocol:

  • In a round-bottom flask, suspend m-hydroxybenzoic acid (1.0 eq) in a solution of deuterium chloride (DCl) in deuterium oxide (D₂O) (e.g., 20% w/v).

  • Heat the mixture to reflux under a nitrogen or argon atmosphere.

  • Maintain reflux for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR by observing the decrease in the intensity of the aromatic proton signals.

  • After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

  • Remove the solvent (D₂O and excess DCl) under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual DCl, co-evaporate the solid residue with anhydrous toluene (B28343) (3x).

  • Dry the resulting solid under high vacuum to obtain deuterated m-hydroxybenzoic acid. The product can be used in the next step without further purification if NMR analysis indicates sufficient purity.

Step 2: Protection of the Phenolic Hydroxyl Group and Formation of Acyl Chloride

The phenolic hydroxyl group is protected as an acetate ester to prevent its reaction during the subsequent esterification step. The carboxylic acid is then converted to a more reactive acyl chloride.

Protocol:

  • Acetylation:

    • To the deuterated m-hydroxybenzoic acid (1.0 eq) in a round-bottom flask, add acetic anhydride (1.5 eq).

    • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

    • Heat the mixture at 50-60 °C for 1-2 hours.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into ice-water and stir vigorously to precipitate the product.

    • Filter the solid, wash with cold water, and dry to yield deuterated m-acetoxybenzoic acid.

  • Acyl Chloride Formation:

    • Suspend the deuterated m-acetoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude deuterated m-acetoxybenzoyl chloride is typically used immediately in the next step.

Step 3: Esterification of Ecgonine Methyl Ester

The protected and activated deuterated m-hydroxybenzoic acid is coupled with ecgonine methyl ester to form the benzoyl ester linkage.

Protocol:

  • Dissolve ecgonine methyl ester hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (2.5 eq) to neutralize the hydrochloride and act as a base for the reaction. Stir for 15-20 minutes at room temperature.

  • Cool the mixture to 0 °C and add a solution of the crude deuterated m-acetoxybenzoyl chloride (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to obtain the deuterated m-acetoxybenzoylecgonine methyl ester.

Step 4: Deprotection of the Phenolic Hydroxyl Group

The final step is the removal of the acetyl protecting group to yield the target compound, deuterated this compound.

Protocol:

  • Dissolve the purified deuterated m-acetoxybenzoylecgonine methyl ester (1.0 eq) in methanol.

  • Add a solution of sodium hydroxide (1.1 eq) in water dropwise at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).

  • Neutralize the reaction mixture to pH 7 with dilute hydrochloric acid.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., a mixture of chloroform (B151607) and isopropanol).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by flash column chromatography or recrystallization to obtain pure deuterated this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of deuterated this compound.

StepStarting MaterialKey ReagentsSolventTypical Molar Ratio (Starting Material:Reagent)Expected Yield (%)
1. Deuterationm-Hydroxybenzoic AcidDCl, D₂OD₂OSubstrate in 20% DCl/D₂O>95
2a. AcetylationDeuterated m-Hydroxybenzoic AcidAcetic Anhydride, H₂SO₄ (cat.)Acetic Anhydride1 : 1.590-95
2b. Acyl Chloride FormationDeuterated m-Acetoxybenzoic AcidThionyl ChlorideDCM1 : 1.2>95 (crude)
3. EsterificationEcgonine Methyl Ester HClDeuterated m-Acetoxybenzoyl Chloride, TEADCM1 : 1.1 : 2.560-70
4. DeprotectionDeuterated m-AcetoxybenzoylecgonineSodium HydroxideMethanol/Water1 : 1.185-95

Logical Relationships in the Synthetic Pathway

The synthesis follows a logical progression where functional groups are manipulated in a specific order to achieve the desired final product.

logical_relationships start m-Hydroxybenzoic Acid deuteration Deuteration of Aromatic Ring start->deuteration protection Protection of Phenolic -OH deuteration->protection Prevents side reactions activation Activation of Carboxylic Acid protection->activation Enables selective reaction esterification Esterification with Ecgonine Methyl Ester activation->esterification deprotection Deprotection of Phenolic -OH esterification->deprotection Unmasks the hydroxyl group final_product Deuterated This compound deprotection->final_product

Caption: Logical flow of the synthetic strategy.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of deuterated this compound, a crucial internal standard for the accurate quantification of its non-labeled analog in various biological matrices. The described methodology is robust and employs standard organic chemistry techniques, making it accessible to researchers in synthetic and analytical chemistry. The use of this internal standard will significantly enhance the reliability of toxicological and pharmacological studies involving cocaine metabolism.

Application Note: Quantitative Analysis of m-Hydroxybenzoylecgonine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

m-Hydroxybenzoylecgonine (m-OH-BE) is a minor metabolite of cocaine, formed by the hydroxylation of the benzoyl group. Its detection in biological matrices such as urine is a definitive indicator of cocaine ingestion. Unlike benzoylecgonine (B1201016) (BE), which can be formed by in-vitro hydrolysis of cocaine in a sample, m-OH-BE is considered a direct product of in-vivo metabolism.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the quantification of m-OH-BE, providing reliable results for clinical and forensic toxicology.[2] This application note details a robust protocol for the analysis of m-OH-BE in human urine using solid-phase extraction (SPE) and LC-MS/MS.

Metabolic Pathway of Cocaine

Cocaine undergoes extensive metabolism in the body. The primary routes are hydrolysis to form benzoylecgonine (BE) and ecgonine (B8798807) methyl ester (EME). Minor pathways include N-demethylation to norcocaine (B1214116) and aromatic hydroxylation to metabolites like this compound. The concurrent use of ethanol (B145695) leads to the formation of cocaethylene.

Cocaine Metabolism Cocaine Cocaine BE Benzoylecgonine (BE) Cocaine->BE Hydrolysis EME Ecgonine Methyl Ester (EME) Cocaine->EME Hydrolysis Norcocaine Norcocaine Cocaine->Norcocaine N-demethylation Cocaethylene Cocaethylene Cocaine->Cocaethylene mOHBE This compound BE->mOHBE Hydroxylation Ethanol Ethanol Ethanol->Cocaethylene

Figure 1: Simplified metabolic pathway of cocaine.

Experimental Protocols

Materials and Reagents
  • This compound certified reference material

  • This compound-d3 (or other suitable internal standard)

  • LC-MS grade water, acetonitrile, and methanol (B129727)

  • Formic acid (≥98%)

  • Ammonium hydroxide (B78521)

  • Dichloromethane and Isopropanol

  • Phosphate (B84403) buffer (pH 6.0)

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization based on the specific SPE cartridge used.

  • Sample Pre-treatment: To 1 mL of urine, add 10 µL of internal standard working solution and 1 mL of phosphate buffer. Vortex to mix.

  • SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with 2 mL of methanol, 2 mL of LC-MS grade water, and 1 mL of phosphate buffer.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge sequentially with 2 mL of water, 2 mL of 0.1 M HCl, and 2 mL of methanol to remove interfering substances.

  • Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes.

  • Elution: Elute the analyte and internal standard with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (e.g., 80:20:2 v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

Liquid Chromatography (LC) Parameters
  • Column: Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 2.7 µm particle size).[3]

  • Mobile Phase A: 0.1% Formic acid in water.[3]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]

  • Flow Rate: 0.5 mL/min.[3]

  • Injection Volume: 5 µL.[3]

  • Column Temperature: 40°C.

  • Gradient Program:

Time (min)% Mobile Phase B
0.015
0.515
3.065
4.095
5.095
5.115
6.015
Mass Spectrometry (MS) Parameters
  • Instrument: Triple Quadrupole Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.[3]

  • Capillary Voltage: 3500 V.[2]

  • Gas Temperature: 350°C.[2]

  • Gas Flow: 10 L/min.[2]

  • Nebulizer Pressure: 30-45 psi.[2][3]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound306.1168.0120.9
Internal Standard (e.g., m-OH-BE-d3)309.1171.0123.9
(Note: Internal standard transitions are illustrative and should be optimized.)

Experimental Workflow Diagram

LC-MSMS Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine Urine Sample Collection Spike Spike with Internal Standard Urine->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elute Elution & Evaporation SPE->Elute Recon Reconstitution Elute->Recon LC LC Separation (C18 Column) Recon->LC MS MS/MS Detection (ESI+, MRM) LC->MS Quant Quantification (Peak Area Ratio) MS->Quant Report Reporting Quant->Report

Figure 2: Workflow for this compound analysis.

Data Presentation

The following table summarizes quantitative data from various LC-MS/MS methods for the analysis of this compound.

ParameterMethod 1Method 2Method 3
Matrix Human UrineHuman UrineMeconium
Linearity Range 1.2 - 10,000 ng/mL1.0 - 100 ng/mL[2]0.005 - 1.00 µg/g[4]
Limit of Detection (LOD) 1.2 ng/mL~0.5 ng/mL (inferred)Not Reported
Limit of Quantification (LOQ) 1.2 ng/mL[5]1.0 ng/mL[2]5 ng/g (0.005 µg/g)[4]
Correlation Coefficient (r²) >0.99>0.98[2]Not Reported
Internal Standard Deuterated Analog[6]Deuterated AnalogNalorphine[4]
Reference [5][2][4]

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable protocol for the quantitative determination of this compound in human urine. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects and improving analytical performance. The method's high sensitivity, demonstrated by low ng/mL limits of quantification, makes it suitable for various applications, including forensic investigations, clinical toxicology, and drug metabolism studies. Proper validation of the method should be performed in accordance with laboratory and regulatory standards.

References

Application Notes and Protocols for the Sample Preparation of m-Hydroxybenzoylecgonine in Oral Fluid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of drugs of abuse in oral fluid offers a non-invasive and convenient method for monitoring recent drug use. m-Hydroxybenzoylecgonine is a minor metabolite of cocaine, and its detection can provide valuable information in toxicological and clinical research. Effective sample preparation is critical for the accurate and reliable quantification of this compound in the complex oral fluid matrix, which contains enzymes, proteins, and other endogenous substances that can interfere with analysis.

This document provides detailed application notes and protocols for three common sample preparation techniques for the extraction of this compound from oral fluid prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS): Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Data Presentation: Comparison of Sample Preparation Techniques

The selection of a sample preparation method depends on various factors, including the desired level of cleanliness, recovery, throughput, and cost. The following table summarizes the expected performance of the described techniques for the analysis of cocaine and its metabolites, which can serve as a proxy for this compound.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Principle Analyte selectively retained on a solid sorbent, interferences washed away.[1]Analyte partitioned between two immiscible liquid phases.Proteins denatured and precipitated by organic solvent or acid.[2][3]
Selectivity HighModerate to HighLow
Recovery Good to Excellent (>85%)Good to Excellent (>80%)Moderate to Good (>70%)
Matrix Effect LowModerateHigh
Throughput Moderate (can be automated)Low to ModerateHigh
Cost per Sample HighModerateLow
Solvent Usage ModerateHighLow
Automation Readily availablePossibleReadily available
Typical LOQ Low (pg/mL to low ng/mL)[4]Low to Moderate (ng/mL)Moderate (ng/mL)

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol

This protocol is based on mixed-mode SPE, which is effective for extracting cocaine and its metabolites from biological matrices.[5]

Materials:

  • Mixed-mode SPE cartridges (e.g., C8/SCX)

  • Oral fluid sample collected with a stabilizing buffer

  • Internal Standard (IS) solution (e.g., this compound-d3)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • 0.1 M Phosphate (B84403) buffer (pH 6.0)

  • Elution solvent: Dichloromethane/Isopropanol/Ammonium Hydroxide (80:20:2, v/v/v)

  • Nitrogen evaporator

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • Sample Pre-treatment: To 1 mL of oral fluid, add the internal standard. Vortex for 10 seconds.

  • Cartridge Conditioning:

    • Pass 2 mL of methanol through the SPE cartridge.

    • Pass 2 mL of deionized water through the cartridge.

    • Pass 2 mL of 0.1 M phosphate buffer (pH 6.0) through the cartridge. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water.

    • Wash the cartridge with 2 mL of 0.1 M acetic acid.

    • Dry the cartridge under vacuum for 5 minutes.

    • Wash the cartridge with 2 mL of methanol.

  • Elution: Elute the analyte with 2 mL of the elution solvent.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the reconstitution solution.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is adapted from general LLE methods for drugs of abuse in oral fluid.[4][6]

Materials:

  • Oral fluid sample

  • Internal Standard (IS) solution (e.g., this compound-d3)

  • Extraction solvent (e.g., Hexane:Ethyl Acetate, 9:1 v/v)

  • 0.1 M Sodium Bicarbonate buffer (pH 9.0)

  • Centrifuge tubes

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • Sample Pre-treatment: To 1 mL of oral fluid in a centrifuge tube, add the internal standard and 1 mL of 0.1 M sodium bicarbonate buffer. Vortex for 10 seconds.

  • Extraction:

    • Add 4 mL of the extraction solvent to the tube.

    • Cap and vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Dry-down and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the reconstitution solution.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protein Precipitation (PPT) Protocol

This is a simple and fast "dilute and shoot" method, suitable for high-throughput screening.[2][7][8]

Materials:

  • Oral fluid sample

  • Internal Standard (IS) solution (e.g., this compound-d3)

  • Precipitating solvent (e.g., Acetonitrile containing 1% formic acid)

  • Microcentrifuge tubes

  • Microcentrifuge

  • Filter vials or syringe filters (0.22 µm)

Procedure:

  • Precipitation:

    • To a microcentrifuge tube, add 100 µL of oral fluid and the internal standard.

    • Add 300 µL of cold precipitating solvent.

    • Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Filtration: Carefully transfer the supernatant to a filter vial or filter it through a syringe filter into an autosampler vial for LC-MS/MS analysis.

Visualization of Experimental Workflows

SPE_Workflow cluster_Pretreatment Sample Pre-treatment cluster_SPE Solid-Phase Extraction cluster_PostExtraction Post-Extraction Sample Oral Fluid Sample Add_IS Add Internal Standard Sample->Add_IS Condition Condition SPE Cartridge Add_IS->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Drydown Evaporate to Dryness Elute->Drydown Reconstitute Reconstitute Drydown->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) Workflow.

LLE_Workflow cluster_Pretreatment Sample Pre-treatment cluster_LLE Liquid-Liquid Extraction cluster_PostExtraction Post-Extraction Sample Oral Fluid Sample Add_IS_Buffer Add IS & Buffer Sample->Add_IS_Buffer Add_Solvent Add Extraction Solvent Add_IS_Buffer->Add_Solvent Vortex Vortex & Centrifuge Add_Solvent->Vortex Separate Separate Organic Layer Vortex->Separate Drydown Evaporate to Dryness Separate->Drydown Reconstitute Reconstitute Drydown->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis PPT_Workflow cluster_Precipitation Protein Precipitation cluster_PostPrecipitation Post-Precipitation Sample Oral Fluid Sample Add_IS_Solvent Add IS & Precipitating Solvent Sample->Add_IS_Solvent Vortex_Centrifuge Vortex & Centrifuge Add_IS_Solvent->Vortex_Centrifuge Filter Filter Supernatant Vortex_Centrifuge->Filter Analysis LC-MS/MS Analysis Filter->Analysis

References

Application Notes and Protocols: Immunoassay for Benzoylecgonine and Cross-Reactivity with m-Hydroxybenzoylecgonine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Immunoassays are widely utilized as a primary screening method for detecting cocaine use due to their speed and cost-effectiveness.[1] These assays are typically designed to detect the primary metabolite of cocaine, benzoylecgonine (B1201016) (BE), which has a longer half-life in urine compared to the parent drug.[1] However, the interpretation of immunoassay results can be complicated by the cross-reactivity of the antibodies with other cocaine metabolites.[1] One such metabolite of significant interest is m-hydroxybenzoylecgonine (m-OH-BE), which has been identified as an important contributor to the immunoreactivity in assays for benzoylecgonine, particularly in meconium samples.[2][3][4] Understanding the extent of this cross-reactivity is crucial for accurate interpretation of screening results and for the development of more specific assays.

These application notes provide detailed protocols for common immunoassay techniques used in the assessment of benzoylecgonine and discuss the implications of this compound cross-reactivity.

Principle of Competitive Immunoassay

The most common format for detecting small molecules like benzoylecgonine is the competitive immunoassay. In this format, free analyte (benzoylecgonine) in the sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The amount of signal generated is inversely proportional to the concentration of the analyte in the sample.

Below is a diagram illustrating the principle of a competitive enzyme-linked immunosorbent assay (ELISA).

G cluster_negative Negative Sample (No Benzoylecgonine) cluster_positive Positive Sample (Benzoylecgonine Present) Ab Anti-BE Antibody (coated on plate) Ag_conj Enzyme-labeled BE (conjugate) Ab->Ag_conj Binding Substrate_neg Substrate Ag_conj->Substrate_neg Enzyme Action Product_neg Colorimetric Product (High Signal) Substrate_neg->Product_neg Ab_pos Anti-BE Antibody (coated on plate) Ag_free Benzoylecgonine (BE) from sample Ab_pos->Ag_free Competition Ag_conj_pos Enzyme-labeled BE (conjugate) Ab_pos->Ag_conj_pos Binding (reduced) Substrate_pos Substrate Ag_conj_pos->Substrate_pos Enzyme Action Product_pos Colorimetric Product (Low Signal) Substrate_pos->Product_pos G cluster_molecules Molecular Structures cluster_interaction Antibody Interaction BE Benzoylecgonine (BE) Antibody Anti-BE Antibody BE->Antibody High Affinity Binding mOHBE This compound (m-OH-BE) mOHBE->Antibody Cross-Reactivity (Lower Affinity Binding) G start Start prep Prepare Samples and Standards (e.g., 1:10 dilution) start->prep add_samples Add 10 µL of Samples/Standards to Wells prep->add_samples add_conjugate Add 100 µL of Enzyme Conjugate add_samples->add_conjugate incubate1 Incubate for 60 min at Room Temperature add_conjugate->incubate1 wash Wash Plate 3-5 times incubate1->wash add_substrate Add 100 µL of TMB Substrate wash->add_substrate incubate2 Incubate for 15-30 min add_substrate->incubate2 add_stop Add 100 µL of Stop Solution incubate2->add_stop read Read Absorbance at 450 nm add_stop->read end End read->end G start Start setup Setup Automated Analyzer and Calibrate start->setup pipette_sample Analyzer Pipettes Sample into Cuvette setup->pipette_sample add_reagent1 Add Antibody/Substrate Reagent pipette_sample->add_reagent1 add_reagent2 Add Enzyme-labeled Drug Reagent add_reagent1->add_reagent2 incubate Incubate at 37°C add_reagent2->incubate measure Measure Change in Absorbance at 340 nm incubate->measure result Result Generated measure->result end End result->end

References

Application Notes and Protocols for the Simultaneous Detection of Cocaine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the simultaneous detection and quantification of cocaine and its primary metabolites in various biological matrices. The protocols outlined below leverage modern analytical techniques to ensure high sensitivity, specificity, and throughput, catering to the needs of clinical and forensic toxicology, workplace drug testing, and pharmacokinetic studies.

Introduction to Cocaine Metabolism

Cocaine is extensively metabolized in the human body, primarily through hydrolysis and N-demethylation. The major metabolites include benzoylecgonine (B1201016) (BE), ecgonine (B8798807) methyl ester (EME), and norcocaine (B1214116). When cocaine is consumed with ethanol, a unique and pharmacologically active metabolite, cocaethylene (B1209957), is formed. Understanding these metabolic pathways is crucial for interpreting analytical results and determining patterns of drug use.[1][2][3]

Below is a diagram illustrating the primary metabolic pathways of cocaine.

Cocaine_Metabolism cluster_ethanol With Ethanol Cocaine Cocaine BE Benzoylecgonine (BE) Cocaine->BE Hydrolysis (hCE-1) EME Ecgonine Methyl Ester (EME) Cocaine->EME Hydrolysis (BChE, hCE-2) Norcocaine Norcocaine Cocaine->Norcocaine N-demethylation (CYP450) Cocaethylene Cocaethylene Cocaine->Cocaethylene Transesterification Ecgonine Ecgonine BE->Ecgonine Hydrolysis EME->Ecgonine Hydrolysis

Metabolic pathway of cocaine.

Analytical Methods: An Overview

The simultaneous detection of cocaine and its metabolites can be achieved through various analytical techniques. The choice of method often depends on the required sensitivity, specificity, sample matrix, and whether the analysis is for screening or confirmation.

  • Immunoassays: These are commonly used for initial screening of large numbers of samples due to their speed and cost-effectiveness. They primarily target benzoylecgonine in urine.[4][5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A well-established confirmatory method that offers high specificity. Derivatization of metabolites is often required to improve volatility and chromatographic performance.[7][8][9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for confirmation and quantification due to its high sensitivity, specificity, and ability to analyze a wide range of compounds without derivatization.[3][10][11][12]

The general workflow for these analytical methods is depicted below.

Experimental_Workflow Immunoassay Immunoassay GCMS GC-MS LCMSMS LC-MS/MS SampleCollection Sample Collection (Urine, Blood, Hair, Oral Fluid) SamplePreparation Sample Preparation (Extraction/Cleanup) SampleCollection->SamplePreparation Analysis Analysis SamplePreparation->Analysis DataProcessing Data Processing & Reporting Analysis->DataProcessing

General analytical workflow.

Quantitative Data Summary

The following tables summarize the quantitative performance data for various analytical methods across different biological matrices.

Table 1: LC-MS/MS Methods - Quantitative Data

AnalyteMatrixLLOQ (ng/mL)Linearity (ng/mL)Precision (%RSD)Accuracy (%Bias)Reference
CocaineUrine0.0250.025 - 2501.8 - 7.2Within ±20%[12]
BenzoylecgonineUrine0.0250.025 - 2501.8 - 7.2Within ±20%[12]
CocaethyleneUrine0.0250.025 - 2501.8 - 7.2Within ±20%[12]
CocaineBlood0.008 (mg/kg)0.001 - 2.00 (mg/kg)< 10< 12[11]
BenzoylecgonineBlood0.008 (mg/kg)0.001 - 2.00 (mg/kg)< 10< 12[11]
Ecgonine Methyl EsterBlood0.008 (mg/kg)0.001 - 2.00 (mg/kg)< 10< 12[11]
NorcocaineBlood0.008 (mg/kg)0.001 - 2.00 (mg/kg)< 10< 12[11]
CocaineOral Fluid0.40.4 - 500< 16Within ±13.5%[13]
BenzoylecgonineOral Fluid0.40.4 - 500< 16Within ±13.5%[13]

Table 2: GC-MS Methods - Quantitative Data

AnalyteMatrixLOD (ng/mg)LOQ (ng/mg)Linearity (ng/mg)Precision (%RSD)Accuracy (%RE)Reference
CocaineHair0.010.050.01 - 10.0< 12< 17[7][8]
BenzoylecgonineHair0.040.050.2 - 50< 12< 17[7][8]
CocaethyleneHair0.030.050.2 - 50< 12< 17[7][8]
Ecgonine Methyl EsterHair-0.050.01 - 10.0--[8]
NorcocaineHair-0.050.01 - 10.0--[8]

Table 3: Immunoassay Methods - Performance Data

AssayMatrixCut-off (ng/mL)SensitivitySpecificityReference
DRI™ Cocaine Metabolite AssayUrine150 / 300HighHigh[6]
LZI Cocaine Metabolite 150Urine150HighHigh[5]
Enzyme ImmunoassayUrine30095.8% - 96.8%99.8% - 100%[4]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Cocaine and Metabolites in Urine

This protocol details a robust method for the simultaneous quantification of cocaine, benzoylecgonine, and cocaethylene in urine using solid-phase extraction (SPE) followed by UPLC-MS/MS.[14]

4.1.1. Materials and Reagents

4.1.2. Sample Preparation (Solid-Phase Extraction)

  • To 1 mL of urine, add 25 µL of internal standard working solution and 3 mL of 0.1 M phosphate buffer (pH 6).

  • Centrifuge the sample at 4000 rpm for 15 minutes.

  • Condition the SPE column with 3 mL of methanol, followed by 3 mL of deionized water, and 2 mL of 0.1 M phosphate buffer (pH 6).

  • Load the supernatant from the centrifuged sample onto the SPE column.

  • Wash the column sequentially with 3 mL of deionized water, 3 mL of 0.5 M acetic acid, and 3 mL of methanol.

  • Dry the column under vacuum.

  • Elute the analytes with 2 x 25 µL of a 60:40 acetonitrile:methanol solution containing 5% strong ammonium hydroxide.

  • Dilute the eluate with 40 µL of 2% formic acid in water.

4.1.3. LC-MS/MS Conditions

  • LC System: UPLC system

  • Column: Reversed-phase C18 column (e.g., Poroshell 120EC-C18, 2.1 mm × 50 mm, 2.7 µm)[12]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.5 mL/min

  • Gradient: A suitable gradient to ensure separation of all analytes. For example: 15% B initially, ramp to 95% B over 4 minutes, hold for 1 minute, then return to initial conditions.[12]

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Positive electrospray ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions per analyte (quantifier and qualifier).

Protocol 2: GC-MS Analysis of Cocaine and Metabolites in Hair

This protocol describes a validated method for the determination of cocaine, benzoylecgonine, and cocaethylene in hair samples.[7][8]

4.2.1. Materials and Reagents

4.2.2. Sample Preparation

  • Wash hair samples with dichloromethane to remove external contamination.

  • Weigh 20 mg of washed and dried hair into a glass tube.

  • Add 50 µL of the internal standard mix.

  • Add 1 mL of 0.1 N HCl and incubate overnight at 45°C.

  • Perform solid-phase extraction on the acidic supernatant.

  • Elute the analytes from the SPE column.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Derivatize the residue with 50 µL of HFIP and 50 µL of TFAA at 90°C for 15 minutes.[8]

4.2.3. GC-MS Conditions

  • GC System: Gas chromatograph with a capillary column

  • Column: 35% phenyl polysilphenylene-siloxane (e.g., DB-35MS, 30 m)[9]

  • Injector: Splitless mode

  • Oven Program: A suitable temperature program to separate the derivatized analytes.

  • MS System: Mass spectrometer

  • Ionization: Positive Ion Chemical Ionization (PICI) or Electron Ionization (EI)

  • Scan Mode: Selected Ion Monitoring (SIM) or tandem MS (MS/MS) for enhanced specificity.

Protocol 3: Immunoassay Screening for Benzoylecgonine in Urine

This protocol provides a general procedure for the preliminary screening of benzoylecgonine in urine using a homogeneous enzyme immunoassay.[5][6]

4.3.1. Materials and Reagents

  • Commercial immunoassay kit for cocaine metabolite (e.g., DRI™, LZI)

  • Calibrators and controls provided with the kit

  • Automated clinical chemistry analyzer

4.3.2. Assay Procedure

  • Bring all reagents, calibrators, controls, and urine samples to the analyzer's operating temperature.

  • Perform calibration according to the manufacturer's instructions, typically using a negative and a cutoff calibrator (e.g., 150 ng/mL or 300 ng/mL).

  • Run quality control samples to validate the calibration.

  • Analyze the urine samples.

  • Interpret the results based on the comparison of the sample response to the cutoff calibrator response. A sample response equal to or greater than the cutoff is considered presumptively positive.

4.3.3. Important Considerations

  • Immunoassay results are preliminary and presumptive.

  • Positive results must be confirmed by a more specific method like GC-MS or LC-MS/MS.

  • Factors such as fluid intake and potential cross-reactivity can influence the results.

Conclusion

The analytical methods and protocols presented provide a comprehensive framework for the simultaneous detection and quantification of cocaine and its metabolites. The choice of methodology should be guided by the specific analytical requirements, including the desired level of sensitivity and specificity, the biological matrix being analyzed, and the intended application of the results. For high-throughput screening, immunoassays offer a rapid and efficient solution, while LC-MS/MS and GC-MS provide the necessary accuracy and reliability for confirmatory and quantitative analyses in research, clinical, and forensic settings.

References

Troubleshooting & Optimization

mitigating matrix effects in LC-MS/MS analysis of m-Hydroxybenzoylecgonine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals mitigate matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of m-Hydroxybenzoylecgonine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine). For this compound, a polar and ionizable compound, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity. The primary cause is competition for ionization in the MS source between the analyte and matrix components.

Q2: Which sample preparation technique is most effective at reducing matrix effects for this compound?

A2: The choice of sample preparation technique significantly impacts the reduction of matrix effects. While simpler methods like "dilute-and-shoot" are faster, they often result in significant matrix effects. Solid Phase Extraction (SPE) is generally considered the most effective method for minimizing matrix interference for cocaine and its metabolites in complex matrices like oral fluid and plasma. Techniques like Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT) are also used, with varying degrees of success depending on the specific matrix and protocol.

Q3: Can chromatographic conditions be altered to mitigate matrix effects?

A3: Yes, optimizing chromatographic conditions is a crucial strategy. By improving the separation of this compound from interfering matrix components, the competition for ionization in the MS source can be minimized. Key strategies include:

  • Gradient Elution: Using a well-designed gradient can help to separate the analyte from the bulk of matrix components.

  • Column Chemistry: Employing a column with a different stationary phase (e.g., HILIC for polar compounds) can alter elution patterns and improve separation from interferences.

  • Flow Rate and Column Dimensions: Adjusting these parameters can enhance peak resolution and separation efficiency.

Q4: How can I quantify the extent of matrix effects in my assay?

A4: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a pure solution at the same concentration. The formula is:

Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100%

A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

Issue 1: Poor Peak Shape and Tailing
  • Possible Cause: Sub-optimal chromatographic conditions or interaction with active sites in the LC system.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the mobile phase pH is appropriate for the acidic nature of this compound to maintain a consistent ionization state.

    • Column Choice: Consider using a column with end-capping to minimize silanol (B1196071) interactions, which can cause peak tailing for polar compounds.

    • System Contamination: Flush the LC system and column to remove any potential contaminants that may be causing peak distortion.

Issue 2: High Signal Variability and Poor Reproducibility
  • Possible Cause: Inconsistent matrix effects between samples.

  • Troubleshooting Steps:

    • Improve Sample Preparation: If using a simple method like PPT, consider switching to a more rigorous technique like SPE to ensure more consistent removal of matrix components.

    • Use an Internal Standard: Employ a stable isotope-labeled internal standard (SIL-IS) for this compound. A SIL-IS will co-elute and experience similar matrix effects, allowing for reliable correction during data analysis.

    • Check for Carryover: Inject a blank sample after a high-concentration sample to ensure no analyte is carrying over between injections, which can cause variability.

Issue 3: Significant Ion Suppression
  • Possible Cause: Co-elution of highly abundant matrix components, such as phospholipids (B1166683) from plasma.

  • Troubleshooting Steps:

    • Optimize Chromatography: Adjust the gradient elution to better separate this compound from the region where phospholipids typically elute.

    • Enhance Sample Cleanup: Implement a sample preparation method specifically designed to remove phospholipids, such as certain SPE cartridges or a targeted LLE protocol.

    • Dilution: While it can reduce sensitivity, diluting the sample can sometimes be a simple and effective way to decrease the concentration of interfering matrix components.

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation methods on matrix effects and recovery for cocaine and its metabolites, which can be extrapolated to this compound.

Sample Preparation MethodMatrixAnalyteMatrix Effect (%)Recovery (%)Reference
Solid Phase Extraction (SPE) Oral FluidBenzoylecgonine95 - 10585 - 95
Liquid-Liquid Extraction (LLE) PlasmaCocaine88 - 11080 - 92
Protein Precipitation (PPT) PlasmaBenzoylecgonine60 - 85> 90
Dilute-and-Shoot UrineCocaine Metabolites40 - 70~100

Detailed Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Plasma Samples
  • Sample Pre-treatment: To 1 mL of plasma, add an appropriate amount of a stable isotope-labeled internal standard. Vortex for 30 seconds.

  • Conditioning: Condition a mixed-mode SPE cartridge (e.g., C8/SCX) with 2 mL of methanol (B129727) followed by 2 mL of deionized water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound and other analytes with 2 mL of a suitable elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

MatrixEffectWorkflow start Start: LC-MS/MS Analysis of this compound problem Observe Inaccurate Results (Poor Reproducibility, Low Sensitivity) start->problem assess_me Assess Matrix Effect (Post-Extraction Spike) problem->assess_me is_me_significant Matrix Effect > 15%? assess_me->is_me_significant optimize_sp Optimize Sample Preparation (e.g., Switch to SPE) is_me_significant->optimize_sp Yes no_me No Significant Matrix Effect is_me_significant->no_me No optimize_chrom Optimize Chromatography (Gradient, Column) optimize_sp->optimize_chrom use_is Use Stable Isotope-Labeled Internal Standard optimize_chrom->use_is reassess Re-assess Matrix Effect use_is->reassess is_me_mitigated Matrix Effect Mitigated? reassess->is_me_mitigated is_me_mitigated->optimize_sp No, Re-optimize end Final Validated Method is_me_mitigated->end Yes no_me->end

Caption: Workflow for identifying and mitigating matrix effects.

TroubleshootingTree issue What is the primary issue? ion_suppression Significant Ion Suppression issue->ion_suppression Low Signal high_variability High Signal Variability issue->high_variability Inconsistent Results peak_shape Poor Peak Shape / Tailing issue->peak_shape Bad Peaks cause_is Cause: Co-elution of Matrix Components ion_suppression->cause_is solution_is1 Improve Sample Cleanup (e.g., SPE for Phospholipids) cause_is->solution_is1 solution_is2 Modify Chromatographic Gradient cause_is->solution_is2 cause_hv Cause: Inconsistent Matrix Effects high_variability->cause_hv solution_hv1 Implement Stable Isotope-Labeled Internal Standard cause_hv->solution_hv1 solution_hv2 Enhance Sample Prep Consistency (e.g., Automation, SPE) cause_hv->solution_hv2 cause_ps Cause: Secondary Interactions or pH Mismatch peak_shape->cause_ps solution_ps1 Adjust Mobile Phase pH cause_ps->solution_ps1 solution_ps2 Use End-capped Column cause_ps->solution_ps2

Caption: Troubleshooting decision tree for common LC-MS/MS issues.

addressing ion suppression of m-Hydroxybenzoylecgonine in urine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of m-Hydroxybenzoylecgonine in urine, specifically addressing the issue of ion suppression in liquid chromatography-mass spectrometry (LC-MS/MS) based methods.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the analysis of this compound in urine?

A1: Ion suppression is a type of matrix effect where co-eluting endogenous or exogenous compounds from the urine matrix interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[1][2][3][4] This leads to a decreased instrument response and can negatively impact the accuracy, precision, and sensitivity of the analytical method.[4][5] Urine is a complex biological matrix containing high concentrations of salts, urea, and other organic molecules that are known to cause significant ion suppression.[6][7]

Q2: What are the common causes of ion suppression in urine analysis for this compound?

A2: The primary causes of ion suppression in this context are endogenous components of the urine matrix that co-elute with this compound. These include:

  • Urea and Uric Acid: Present at high concentrations in urine.

  • Inorganic Salts: Such as chlorides, sulfates, and phosphates.[8]

  • Phospholipids: Although more prevalent in plasma, they can be present in urine and are notorious for causing ion suppression.[6]

  • Other Drug Metabolites and Endogenous Compounds: A complex mixture of molecules that can compete for ionization.[9][10]

Exogenous sources can also contribute, such as contaminants from sample collection tubes or solvents used in sample preparation.[1][9]

Q3: How can I determine if ion suppression is affecting my this compound analysis?

A3: A common method to assess ion suppression is the post-column infusion experiment.[2][6][10] In this technique, a constant flow of this compound solution is introduced into the LC flow after the analytical column and before the mass spectrometer. A blank urine extract is then injected. A dip in the baseline signal at the retention time of interfering matrix components indicates ion suppression.[6][10] Another approach is to compare the peak area of this compound in a neat solution to that of a sample spiked post-extraction into a blank urine matrix. A lower peak area in the matrix sample signifies suppression.[2][9]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this analysis?

A4: Yes, using a stable isotope-labeled internal standard, such as d3-m-hydroxybenzoylecgonine, is highly recommended.[11] A SIL-IS co-elutes with the analyte and experiences similar ion suppression effects.[3][9] This allows for accurate quantification by normalizing the analyte response to the internal standard response, thereby compensating for signal variability.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low or no signal for this compound.
Possible Cause Troubleshooting Step
Significant Ion Suppression 1. Improve Sample Preparation: Implement a more rigorous sample clean-up method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[3][6][8] 2. Dilute the Sample: A simple "dilute-and-shoot" approach can reduce the concentration of interfering compounds.[7][9] However, this may compromise the limit of detection. 3. Optimize Chromatography: Modify the LC gradient to better separate this compound from the matrix components causing suppression.[3][12]
Inefficient Ionization 1. Optimize MS Source Parameters: Adjust parameters such as capillary voltage, gas flow, and temperature to enhance the ionization of this compound.[13] 2. Check Mobile Phase pH: Ensure the mobile phase pH is optimal for the protonation of this compound (positive ion mode). The use of mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) can aid in this.[12][14]
Issue 2: Poor reproducibility of results.
Possible Cause Troubleshooting Step
Variable Matrix Effects 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for sample-to-sample variations in ion suppression.[3][9][15] 2. Standardize Sample Preparation: Ensure that the sample preparation protocol is followed consistently for all samples to minimize variability.
Inconsistent Sample Clean-up 1. Validate the Extraction Method: Ensure the chosen SPE or LLE method provides consistent recovery. 2. Automate Sample Preparation: If possible, use automated systems to reduce human error and improve consistency.

Quantitative Data Summary

The following tables summarize data on the effectiveness of different sample preparation techniques in mitigating matrix effects for analytes in urine. While specific data for this compound is limited, these tables provide a general comparison of common methods.

Table 1: Comparison of Sample Preparation Techniques for Urine Analysis

Technique Typical Recovery (%) Matrix Effect Reduction Complexity Cost
Dilute-and-Shoot ~100%LowLowLow
Protein Precipitation (PPT) 60-90%Low to ModerateLowLow
Liquid-Liquid Extraction (LLE) 70-95%Moderate to HighModerateModerate
Solid-Phase Extraction (SPE) 80-99%HighHighHigh

Data compiled from general knowledge in analytical chemistry literature.[6][7][9]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound

This protocol is a general guideline and should be optimized for your specific application. A mixed-mode cation exchange polymer-based sorbent is often effective for cocaine metabolites.[16]

  • Sample Pre-treatment: To 1 mL of urine, add 10 µL of internal standard solution (e.g., d3-m-hydroxybenzoylecgonine) and 1 mL of 2% formic acid. Vortex to mix.[16]

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 2% formic acid.[16]

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash with 1 mL of 2% formic acid.[16]

    • Wash with 1 mL of methanol to remove less polar interferences.[16]

  • Analyte Elution: Elute this compound with 1 mL of a freshly prepared solution of methanol:ammonium hydroxide (B78521) (e.g., 98:2 v/v).[16]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.[16]

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound
  • Sample Pre-treatment: To 1 mL of urine, add 10 µL of internal standard solution. Adjust the pH to ~9 with a suitable buffer (e.g., ammonium hydroxide).

  • Extraction: Add 3 mL of an organic solvent mixture (e.g., dichloromethane:isopropanol, 9:1 v/v). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Collection: Transfer the organic (lower) layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

Visualizations

experimental_workflow cluster_urine_sample Urine Sample cluster_pretreatment Sample Pre-treatment cluster_cleanup Sample Clean-up cluster_analysis Analysis Urine 1 mL Urine Add_IS Add Internal Standard (e.g., d3-m-hydroxybenzoylecgonine) Urine->Add_IS pH_Adjust Adjust pH / Acidify Add_IS->pH_Adjust SPE Solid-Phase Extraction (SPE) pH_Adjust->SPE Recommended for high sensitivity LLE Liquid-Liquid Extraction (LLE) pH_Adjust->LLE Alternative to SPE Dilution Dilution pH_Adjust->Dilution For rapid screening Evap_Recon Evaporate and Reconstitute SPE->Evap_Recon LLE->Evap_Recon LCMS LC-MS/MS Analysis Dilution->LCMS Evap_Recon->LCMS

Caption: Experimental workflow for this compound analysis in urine.

troubleshooting_workflow Start Start: Poor Signal or Reproducibility for This compound Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->Check_IS Implement_IS Implement SIL-IS Check_IS->Implement_IS No Assess_Matrix Assess Matrix Effect (Post-column infusion or post-extraction spike) Check_IS->Assess_Matrix Yes Implement_IS->Assess_Matrix No_Suppression No Significant Ion Suppression Assess_Matrix->No_Suppression No Suppression Ion Suppression Detected Assess_Matrix->Suppression Yes Optimize_MS Optimize MS Parameters No_Suppression->Optimize_MS Optimize_Cleanup Optimize Sample Clean-up (SPE, LLE) Suppression->Optimize_Cleanup Optimize_Chroma Optimize Chromatography (Gradient, Column) Optimize_Cleanup->Optimize_Chroma Reevaluate Re-evaluate Performance Optimize_Chroma->Reevaluate Optimize_MS->Reevaluate

References

Technical Support Center: Solid-Phase Extraction of m-Hydroxybenzoylecgonine from Meconium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solid-phase extraction (SPE) of m-Hydroxybenzoylecgonine from meconium.

Troubleshooting Guide

This guide addresses common issues encountered during the SPE of this compound from meconium samples.

Problem Potential Cause Recommended Solution
Low Analyte Recovery Incomplete Homogenization: Meconium is a viscous and non-homogenous matrix, which can trap the analyte and prevent efficient extraction.[1][2]- Action: Ensure thorough homogenization of the meconium sample in the initial extraction solvent (e.g., methanol (B129727) or a buffer solution) using vortexing followed by ultrasonication.[3] - Tip: Visual inspection for any remaining clumps of meconium before proceeding is recommended.
Suboptimal pH: The pH of the sample and wash solutions can significantly impact the retention of this compound on the SPE sorbent, especially with mixed-mode cartridges.- Action: Adjust the pH of the sample load solution to be 2 pH units below the pKa of the amine group of this compound to ensure it is protonated for cation-exchange retention. - Tip: A pH of around 5.0 to 6.0 is often a good starting point for cocaine metabolites.[4]
Improper Sorbent Selection: The choice of SPE sorbent is critical for retaining the analyte while allowing interfering substances to be washed away.- Action: Utilize a mixed-mode SPE cartridge (e.g., C8/cation exchange) that combines reversed-phase and ion-exchange mechanisms for effective retention of this compound.[4] Polymeric sorbents like Oasis HLB can also be effective.[5] - Tip: If recovery remains low, consider testing different brands or batches of SPE cartridges.
Inefficient Elution: The elution solvent may not be strong enough to disrupt the interactions between the analyte and the sorbent.- Action: Use a multi-component elution solvent. A common effective mixture is dichloromethane/isopropanol/ammonium (B1175870) hydroxide (B78521) (e.g., 80:20:2, v/v/v) to disrupt both reversed-phase and ion-exchange interactions.[4] - Tip: Prepare the elution solvent fresh to ensure the stability of the ammonium hydroxide.
High Matrix Effects (Ion Suppression/Enhancement) Insufficient Washing: Endogenous compounds from the meconium matrix can co-elute with the analyte and interfere with LC-MS/MS detection.[2]- Action: Incorporate multiple wash steps with solvents of varying polarity and pH. For a mixed-mode C8/cation exchange cartridge, a typical wash sequence could be: deionized water, 0.1 M acetic acid, and methanol.[4] - Tip: Ensure the cartridge is dried thoroughly under vacuum or nitrogen after the aqueous washes and before the final organic wash to improve the removal of interferences.
Inappropriate Elution Solvent: A very strong or non-selective elution solvent can elute matrix components along with the analyte of interest.- Action: Optimize the composition of the elution solvent. Sometimes, a less aggressive organic solvent or a different modifier can improve selectivity. - Tip: Collect and analyze fractions from different elution solvent compositions to find the optimal balance between analyte recovery and matrix effect reduction.
Poor Reproducibility Inconsistent Sample Pre-treatment: Variations in homogenization time, pH adjustment, or centrifugation speed can lead to inconsistent results.- Action: Standardize all pre-treatment steps in a detailed written protocol and ensure all samples are processed identically. - Tip: Use of a calibrated pH meter and a centrifuge with a tachometer is recommended.
Variable SPE Cartridge Performance: Inconsistent packing or batch-to-batch variability in SPE cartridges can affect recovery and reproducibility.- Action: If possible, use cartridges from the same manufacturing lot for a single batch of experiments. - Tip: Before processing critical samples, it is advisable to test a few cartridges from a new lot with a known standard to ensure performance.
Channeling in SPE Cartridge: If the sample is loaded too quickly, it can create channels in the sorbent bed, leading to poor interaction and inconsistent recovery.- Action: Load the sample onto the SPE cartridge at a slow and steady flow rate, typically 1-2 mL/min.[4] - Tip: Ensure the sorbent bed is not allowed to dry out between the conditioning, equilibration, and sample loading steps.

Frequently Asked Questions (FAQs)

1. What is the first step I should take if I'm experiencing low recovery of this compound?

The first and most critical step is to ensure complete homogenization of the meconium sample. Meconium's thick, viscous nature makes it difficult to achieve a uniform suspension. Inadequate homogenization will result in the analyte being physically trapped within the matrix, preventing its efficient extraction into the initial solvent and subsequent loading onto the SPE cartridge.

2. How do I choose the right SPE sorbent for this compound?

For a compound like this compound, which has both hydrophobic (the benzoyl group) and ionizable (the tertiary amine) moieties, a mixed-mode sorbent is generally the most effective choice. A sorbent with both reversed-phase (e.g., C8 or C18) and cation-exchange (e.g., sulfonic acid) functionalities allows for a dual retention mechanism. This provides a more robust and selective extraction compared to a single-mode sorbent. Polymeric sorbents with both hydrophilic and lipophilic characteristics can also offer good recovery.

3. What is the importance of pH control during the SPE process?

pH control is crucial, especially when using a mixed-mode sorbent with a cation-exchange functionality. To ensure the tertiary amine on this compound is protonated (positively charged) and can bind to the cation-exchange sites, the pH of the sample loading solution should be adjusted to approximately 2 pH units below the pKa of the amine group. During the elution step, a basic modifier like ammonium hydroxide is used to neutralize the charge on the analyte, disrupting the ionic interaction and facilitating its release from the sorbent.

4. Can I use the same SPE protocol for this compound as I use for benzoylecgonine (B1201016)?

While the protocols will be very similar due to the structural similarities between the two molecules, some optimization may be necessary. The addition of the hydroxyl group in this compound slightly increases its polarity. This might require minor adjustments to the organic content of the wash and elution solvents to achieve optimal recovery and purity. It is always recommended to validate the method specifically for this compound.

5. What are some common pitfalls to avoid during the elution step?

A common pitfall is using an elution solvent that is either too weak, leading to incomplete recovery, or too strong, resulting in the co-elution of interfering matrix components. Another issue can be the degradation of the elution solvent; for instance, ammonium hydroxide solutions can lose their strength over time. It is also important to ensure a sufficient volume of elution solvent is used to completely elute the analyte from the sorbent bed.

Experimental Protocols

Representative SPE Protocol for this compound from Meconium

This protocol is a general guideline and should be optimized and validated for your specific laboratory conditions and instrumentation.

1. Sample Pre-treatment:

  • Weigh 0.5 g of meconium into a 15 mL polypropylene (B1209903) centrifuge tube.

  • Add an appropriate amount of a deuterated internal standard (e.g., this compound-d3).

  • Add 2 mL of 0.1 M phosphate (B84403) buffer (pH 6.0).

  • Vortex for 2 minutes to break up the meconium.

  • Sonicate for 15 minutes in a water bath.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube for SPE.

2. Solid-Phase Extraction (using a mixed-mode C8/cation-exchange cartridge):

  • Conditioning: Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 2 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the sorbent to dry.

  • Loading: Load the supernatant from the pre-treatment step onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash with 2 mL of deionized water.

    • Wash with 2 mL of 0.1 M acetic acid.

    • Dry the cartridge under vacuum for 5 minutes.

    • Wash with 2 mL of methanol.

  • Elution: Elute the analyte with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).

3. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes recovery data for cocaine and its metabolites from meconium using SPE, which can serve as a reference for expected performance. Data for this compound is limited, so data for the structurally similar benzoylecgonine is included.

Analyte SPE Sorbent Extraction Efficiency (%) Analytical Recovery (%) Matrix Effect (%) Reference
This compoundMixed-modeNot specifiedNot specified<11.2
BenzoylecgonineMixed-mode>46.785.5 - 123.1-305.7 - 40.7
CocaineMixed-mode>46.785.5 - 123.1-305.7 - 40.7
p-HydroxycocaineMixed-modeNot specifiedNot specifiedNot specified[6]

Visualizations

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis meconium 0.5g Meconium add_buffer Add Buffer (pH 6.0) & IS meconium->add_buffer homogenize Vortex & Sonicate add_buffer->homogenize centrifuge Centrifuge homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition Condition (Methanol, Water) supernatant->condition equilibrate Equilibrate (Buffer pH 6.0) condition->equilibrate load Load Sample equilibrate->load wash1 Wash 1 (Water) load->wash1 wash2 Wash 2 (Acetic Acid) wash1->wash2 dry Dry wash2->dry wash3 Wash 3 (Methanol) dry->wash3 elute Elute (DCM/IPA/NH4OH) wash3->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms Troubleshooting_Logic start Low Analyte Recovery? check_homogenization Is homogenization complete? start->check_homogenization improve_homogenization Increase vortexing/ sonication time check_homogenization->improve_homogenization No check_ph Is sample pH optimal? check_homogenization->check_ph Yes improve_homogenization->check_ph adjust_ph Adjust pH to 5.0-6.0 check_ph->adjust_ph No check_elution Is elution efficient? check_ph->check_elution Yes adjust_ph->check_elution optimize_elution Use fresh, stronger elution solvent check_elution->optimize_elution No check_sorbent Is sorbent appropriate? check_elution->check_sorbent Yes optimize_elution->check_sorbent change_sorbent Use mixed-mode (RP/Cation-Exchange) sorbent check_sorbent->change_sorbent No end Recovery Improved check_sorbent->end Yes change_sorbent->end

References

Technical Support Center: Optimization of Derivatization Conditions for m-Hydroxybenzoylecgonine (m-HBE) GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of derivatization conditions for m-Hydroxybenzoylecgonine (m-HBE) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound (m-HBE)?

A1: Derivatization is a crucial step for the successful analysis of polar compounds like m-HBE by GC-MS.[1] The primary reasons for derivatization are:

  • To Increase Volatility: m-HBE is a polar molecule with limited volatility, making it unsuitable for direct injection into a GC system. Derivatization replaces active hydrogen atoms with less polar functional groups, thereby increasing the compound's volatility.[2]

  • To Enhance Thermal Stability: The derivatized form of m-HBE is typically more stable at the high temperatures required for GC analysis, preventing degradation in the injection port and column.[1]

  • To Improve Chromatographic Performance: Derivatization can lead to better peak shape, reduced tailing, and improved resolution from other components in the sample matrix.[1]

  • To Enhance Mass Spectrometric Identification: Derivatized compounds often produce characteristic fragmentation patterns in the mass spectrometer, which can aid in structural elucidation and confirmation.[3]

Q2: What are the most common derivatizing agents for m-HBE and related compounds?

A2: Silylating agents are widely used for the derivatization of cocaine metabolites, including m-HBE. The most common silylating agent mentioned in the literature for m-HBE is:

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): This reagent is effective for derivatizing the hydroxyl and carboxyl groups of m-HBE.[4][5] It often includes a catalyst like TMCS (trimethylchlorosilane) to enhance its reactivity.

For the parent compound, benzoylecgonine, which is structurally similar, other derivatization agents have also been successfully used and could be considered for m-HBE optimization studies:

  • MTBSTFA (N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide): This reagent can offer more stable derivatives compared to BSTFA.[5]

  • Pentafluoropropanol/Acetic Anhydride: This combination has been used as a cost-effective alternative for the derivatization of benzoylecgonine.[6]

  • Propyl-chloroformate (PCF): This reagent has been used for the direct aqueous derivatization of benzoylecgonine.[7]

Q3: What are the critical parameters to optimize for the derivatization of m-HBE?

A3: The efficiency of the derivatization reaction is influenced by several factors that should be carefully optimized:

  • Derivatizing Agent and Solvent: The choice of reagent and a suitable solvent is the first step.

  • Reaction Temperature: The temperature at which the derivatization is carried out significantly affects the reaction rate. Optimal temperatures can range from room temperature to elevated temperatures (e.g., 70°C).[5][8]

  • Reaction Time: The duration of the reaction is critical to ensure complete derivatization. Incomplete reactions can lead to the formation of multiple derivative products or leave underivatized analyte.[8]

  • Reagent-to-Analyte Ratio: An excess of the derivatizing agent is generally recommended to drive the reaction to completion.

  • Presence of a Catalyst: For some silylating agents like BSTFA, the addition of a catalyst such as TMCS can increase the reaction speed and efficiency.

  • Sample Moisture: The presence of water can interfere with silylation reactions by consuming the derivatizing reagent. Therefore, samples should be thoroughly dried before adding the reagent.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No peak or very small peak for m-HBE derivative 1. Incomplete derivatization. 2. Degradation of the analyte during sample preparation or injection. 3. Loss of analyte during extraction. 4. Inactive derivatization reagent.1. Optimize reaction conditions: increase temperature, prolong reaction time, or use a catalyst.[8] 2. Check the temperature of the GC inlet. Ensure the derivative is thermally stable. 3. Verify the efficiency of your solid-phase or liquid-liquid extraction method. 4. Use a fresh vial of the derivatizing reagent. Ensure it has been stored properly to prevent moisture contamination.
Multiple peaks for m-HBE 1. Incomplete derivatization leading to partially derivatized products. 2. Presence of isomers of m-HBE. 3. Degradation of the derivative in the GC inlet.1. Re-optimize derivatization conditions (temperature, time, reagent ratio).[8] Consider a more reactive silylating agent. 2. Ensure chromatographic separation is adequate to resolve isomers if present. 3. Lower the injection port temperature.
Poor peak shape (e.g., tailing) 1. Active sites in the GC system (liner, column). 2. Incomplete derivatization leaving polar functional groups exposed.1. Use a deactivated liner and a high-quality GC column. Consider silanizing the glassware.[2] 2. Ensure derivatization is complete by optimizing the reaction conditions.[1]
Low reproducibility of results 1. Inconsistent derivatization conditions. 2. Instability of the m-HBE derivative over time. 3. Variability in sample preparation.1. Precisely control reaction time and temperature for all samples and standards.[8] 2. Analyze the derivatized samples as soon as possible. If storage is necessary, investigate the stability of the derivatives under different conditions (e.g., refrigeration).[8] 3. Ensure consistent and accurate execution of all sample preparation steps, including extraction and solvent evaporation.

Experimental Protocols and Data

Table 1: Example Derivatization Conditions for Cocaine Metabolites
AnalyteDerivatizing AgentReaction ConditionsReference
BenzoylecgonineBSTFA + 1% TMCS70°C for 20 minutes[5]
BenzoylecgonineMTBSTFA70°C for 20 minutes[5]
This compoundBSTFANot specified[4]
BenzoylecgoninePentafluoropropanol/Acetic AnhydrideNot specified[6]
BenzoylecgoninePropyl-chloroformate (PCF)Not specified[7]
Table 2: Reported Quantitative Data for m-HBE GC-MS Analysis
ParameterValueMatrixDerivatization AgentReference
Limit of Quantitation (LOQ)5.0 ng/mLUrineNot specified[9]
Linearity Range5-1000 ng/mLBlood, Urine, MilkBSTFA[4]

Experimental Workflow for Optimization of m-HBE Derivatization

The following diagram outlines a logical workflow for the optimization of derivatization conditions for m-HBE.

G cluster_prep Sample Preparation cluster_deriv Derivatization Optimization cluster_analysis Analysis and Evaluation cluster_validation Method Validation start Start with m-HBE Standard or QC Sample extraction Solid-Phase or Liquid-Liquid Extraction start->extraction dry_down Evaporate to Dryness extraction->dry_down add_reagent Add Derivatization Reagent (e.g., BSTFA) & Solvent dry_down->add_reagent optimization Vary Parameters: - Temperature - Time - Reagent Volume add_reagent->optimization gcms GC-MS Analysis optimization->gcms evaluation Evaluate: - Peak Area/Height - Peak Shape - Completeness of Reaction gcms->evaluation optimal_conditions Select Optimal Conditions evaluation->optimal_conditions validation Validate Method: - Linearity - LOD/LOQ - Precision - Accuracy optimal_conditions->validation end Final Validated Method validation->end

Caption: Workflow for optimizing m-HBE derivatization conditions.

References

Technical Support Center: Troubleshooting Peak Tailing for m-Hydroxybenzoylecgonine in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide provides detailed information in a question-and-answer format to help researchers, scientists, and drug development professionals resolve peak tailing specifically for m-Hydroxybenzoylecgonine.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that extends further than its leading edge.[1][2] This distortion is problematic as it can lead to decreased resolution between adjacent peaks and inaccurate quantification, which can compromise the reliability of analytical results.[1] For a polar and ionizable compound like this compound, peak tailing is a frequent challenge.

Q2: What are the primary causes of peak tailing for a compound like this compound in reversed-phase HPLC?

The primary causes of peak tailing for basic compounds such as this compound in reversed-phase HPLC often stem from secondary interactions with the stationary phase.[3][4] Key factors include:

  • Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can interact strongly with basic analytes, leading to peak tailing.[5][6][7] These interactions can be ionic or hydrogen bonding in nature.[5]

  • Mobile Phase pH: The pH of the mobile phase plays a critical role.[1][8] If the pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to peak distortion.[7][9]

  • Column Issues: The choice and condition of the HPLC column are crucial. Older Type A silica (B1680970) columns, which have a higher content of free silanols and metal impurities, are more prone to causing peak tailing for basic compounds.[6] Column degradation, contamination, or bed deformation can also contribute to poor peak shape.[1][3]

  • Instrumental Effects: Issues within the HPLC system, such as excessive extra-column volume (e.g., long or wide tubing), can cause peak broadening and tailing.[7][10]

Troubleshooting Guide

Q3: My this compound peak is tailing. What is the first thing I should check?

Start by examining your mobile phase pH in relation to the analyte's pKa. Since this compound is a metabolite of cocaine, it contains a basic tertiary amine. For basic compounds, a common strategy is to adjust the mobile phase pH to be at least 2 pH units below the analyte's pKa to ensure it is fully protonated and in a single ionic form.[11] Alternatively, operating at a high pH (e.g., pH > 8) can deprotonate the analyte, which can also improve peak shape on a suitable pH-stable column.[12]

Q4: How can I mitigate silanol interactions that cause peak tailing?

Several strategies can be employed to minimize the impact of silanol interactions:[5]

  • Adjust Mobile Phase pH: Lowering the mobile phase pH (typically to pH ≤ 3) will suppress the ionization of silanol groups, reducing their interaction with protonated basic analytes.[6][8]

  • Use Mobile Phase Additives: Incorporating a small concentration of a basic "silanol blocker," such as triethylamine (B128534) (TEA), into the mobile phase can help to mask the active silanol sites.[6] However, modern column technologies have reduced the necessity for such additives.[12] Using a buffer with a higher ionic strength can also help to reduce these secondary interactions.[13][14]

  • Select an Appropriate Column:

    • End-capped Columns: Use columns that are "end-capped," where residual silanol groups are chemically bonded with a small silylating agent to make them less active.[1][13]

    • High-Purity, Type B Silica Columns: Modern columns are often packed with high-purity, Type B silica, which has a lower metal content and fewer acidic silanol sites, resulting in better peak shapes for basic compounds.[6][8]

    • Alternative Stationary Phases: Consider using columns with alternative stationary phases, such as those with embedded polar groups or hybrid silica-organic materials, which are designed to shield silanol activity.[6][7]

Q5: Could my sample be the cause of the peak tailing?

Yes, sample-related issues can contribute to peak tailing:

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][3] To check for this, dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.

  • Sample Solvent: The solvent in which your sample is dissolved can affect peak shape. Ideally, the sample should be dissolved in the mobile phase or a weaker solvent. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[3]

  • Sample Matrix Effects: If you are analyzing this compound in a complex matrix like urine or plasma, interfering compounds from the matrix can co-elute and cause peak tailing.[4] Ensure your sample preparation method, such as solid-phase extraction (SPE), is effective at removing these interferences.[4][7]

Data Presentation

The following table summarizes key mobile phase parameters that can be adjusted to troubleshoot peak tailing for this compound.

ParameterRecommended Range/ValueRationalePotential Drawbacks
Mobile Phase pH pH 2.5 - 3.5Suppresses silanol ionization and ensures the basic analyte is fully protonated.[6][8]Risk of silica dissolution at pH < 2.5 on standard columns.[13]
Buffer Concentration 10 - 50 mMMaintains a stable pH and can help mask residual silanol interactions.[15]Higher concentrations can increase system backpressure.
Mobile Phase Additive (e.g., Formic Acid) 0.1% (v/v)Provides protons to maintain a low pH and can improve peak shape.[13]May not be sufficient to eliminate all secondary interactions.
Mobile Phase Additive (e.g., Triethylamine) 0.05 - 0.1% (v/v)Acts as a silanol blocker to reduce secondary interactions with basic analytes.[11][15]Can suppress MS signal if using an LC-MS system.
Ion-Pairing Reagent (e.g., Heptanesulfonic acid) 5 mMForms a neutral ion-pair with the analyte, improving retention and peak shape.[2][16]Can lead to long column equilibration times and may not be MS-compatible.[16]

Experimental Protocols

Protocol for Systematic Troubleshooting of Peak Tailing

This protocol outlines a step-by-step approach to identify and resolve the cause of peak tailing for this compound.

  • Initial Assessment:

    • Confirm that the peak tailing is specific to this compound or if it affects all peaks in the chromatogram. If all peaks are tailing, it may indicate a system-wide issue like a blocked column frit or extra-column volume.[17]

    • Review the history of the column and the HPLC system. Note any recent changes in mobile phase preparation, column installation, or sample matrix.[17]

  • Mobile Phase Optimization:

    • pH Adjustment: Prepare fresh mobile phase with a pH at the lower end of the recommended range (e.g., pH 2.5) using an appropriate buffer (e.g., phosphate (B84403) or formate). Ensure the pH is measured accurately.

    • Buffer Strength: If peak shape does not improve, increase the buffer concentration (e.g., from 10 mM to 25 mM or 50 mM) to assess the impact of ionic strength.[1]

  • Column Evaluation:

    • Guard Column: If a guard column is in use, remove it and re-run the analysis. A contaminated or worn-out guard column can cause peak tailing.[17]

    • Column Flush: If the column is suspected to be contaminated, flush it with a strong solvent (e.g., for a C18 column, flush with isopropanol (B130326) or a high percentage of acetonitrile).[15]

    • Column Replacement: If the above steps do not resolve the issue, replace the column with a new one of the same type or, preferably, one known to perform well with basic compounds (e.g., a high-purity, end-capped C18 or a column with an alternative stationary phase).[1][17]

  • Sample and Injection Analysis:

    • Dilution Series: Prepare and inject a series of dilutions of your this compound standard to rule out column overload.[1]

    • Solvent Study: Dissolve the standard in the initial mobile phase composition and inject to see if the peak shape improves compared to dissolving it in other solvents.

  • System Check:

    • Extra-Column Volume: Inspect all tubing and connections between the injector, column, and detector. Ensure the narrowest possible internal diameter and shortest possible length of tubing are used to minimize dead volume.[7]

Mandatory Visualization

The following diagram illustrates the logical workflow for troubleshooting peak tailing of this compound.

TroubleshootingWorkflow start Peak Tailing Observed for This compound check_all_peaks Does it affect all peaks? start->check_all_peaks system_issue System-wide issue: - Check for blocked frit - Minimize extra-column volume check_all_peaks->system_issue Yes analyte_specific Analyte-specific issue check_all_peaks->analyte_specific No resolved Peak Tailing Resolved system_issue->resolved check_mobile_phase Optimize Mobile Phase analyte_specific->check_mobile_phase adjust_ph Adjust pH (2.5-3.5) check_mobile_phase->adjust_ph increase_buffer Increase Buffer Strength (10-50 mM) adjust_ph->increase_buffer additives Consider Additives (e.g., TEA, Ion-Pair Reagent) increase_buffer->additives check_column Evaluate Column additives->check_column remove_guard Remove Guard Column check_column->remove_guard flush_column Flush Column remove_guard->flush_column replace_column Replace Column (End-capped, Type B Silica) flush_column->replace_column check_sample Investigate Sample replace_column->check_sample dilute_sample Dilute Sample (Check for overload) check_sample->dilute_sample change_solvent Change Sample Solvent dilute_sample->change_solvent change_solvent->resolved

Troubleshooting workflow for this compound peak tailing.

References

Technical Support Center: Resolving Interferences in Benzoylecgonine Immunoassays from m-Hydroxybenzoylecgonine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from m-Hydroxybenzoylecgonine in benzoylecgonine (B1201016) immunoassays.

Troubleshooting Guide

Q1: We are seeing a discrepancy between our benzoylecgonine immunoassay screening results and our GC-MS confirmation. The immunoassay is positive, but the GC-MS is showing lower than expected or negative benzoylecgonine concentrations. What could be the cause?

A1: This discrepancy is a common issue and can be caused by the presence of cross-reacting metabolites in the sample. One of the primary interfering compounds is this compound, a metabolite of cocaine that is known to be immunoreactive in many benzoylecgonine immunoassays.[1][2][3] This means the antibody used in the immunoassay may bind to this compound, leading to a positive or inflated result that is not specific to benzoylecgonine.

To resolve this, it is crucial to use a highly specific confirmatory method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) that can differentiate between benzoylecgonine and its hydroxylated metabolites.[4][5]

Q2: How can we confirm the presence of this compound in our samples?

A2: Confirmation of this compound requires a specific analytical method capable of separating and identifying structurally similar compounds. A validated GC-MS method is the preferred approach for this. The general workflow involves:

  • Sample Preparation: Extraction of the analytes from the urine or meconium sample. This can be achieved through solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Derivatization: To improve the chromatographic properties of the analytes, they are often derivatized. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis: The derivatized extract is then injected into the GC-MS system. The gas chromatograph separates the different compounds based on their boiling points and interaction with the column. The mass spectrometer then fragments the molecules and detects the characteristic mass-to-charge ratios of the fragments, allowing for definitive identification and quantification of benzoylecgonine, this compound, and other metabolites.

A detailed experimental protocol for GC-MS analysis is provided in the "Experimental Protocols" section below.

Q3: We suspect this compound interference. What are the immediate steps we should take in our experimental workflow?

A3: If you suspect interference from this compound, the following workflow is recommended:

G start Positive Immunoassay Result for Benzoylecgonine check_history Review Sample History and Expected Metabolite Profile start->check_history confirm_gcms Perform Confirmatory Analysis (GC-MS or LC-MS/MS) check_history->confirm_gcms quantify Quantify Benzoylecgonine and this compound Separately confirm_gcms->quantify interpret Interpret Results Based on Confirmatory Data quantify->interpret report Report Confirmed Concentrations of Each Analyte interpret->report re_evaluate Re-evaluate Immunoassay Performance and Cross-Reactivity interpret->re_evaluate

Caption: Troubleshooting workflow for suspected immunoassay interference.

Q4: Are certain sample types more prone to this compound interference?

A4: Yes, studies have shown that meconium samples are particularly prone to high concentrations of this compound. In some cases, the concentration of this compound in meconium can be significantly higher than that of benzoylecgonine, leading to substantial discrepancies between immunoassay and GC-MS results.[1][2][3] While also present in urine, the impact on results may be more pronounced in meconium due to the accumulation of this metabolite during gestation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a metabolite of cocaine. After cocaine is consumed, the body breaks it down into various substances, including benzoylecgonine and its hydroxylated forms like this compound. This metabolic process is part of the body's way of detoxifying and eliminating the drug.

G Cocaine Cocaine Benzoylecgonine Benzoylecgonine Cocaine->Benzoylecgonine Hydrolysis m_Hydroxybenzoylecgonine m_Hydroxybenzoylecgonine Cocaine->m_Hydroxybenzoylecgonine Hydroxylation & Hydrolysis Ecgonine_Methyl_Ester Ecgonine_Methyl_Ester Cocaine->Ecgonine_Methyl_Ester Hydrolysis

Caption: Simplified metabolic pathway of cocaine.

Q2: Why does this compound interfere with benzoylecgonine immunoassays?

A2: Immunoassays rely on antibodies that are designed to bind to a specific molecule, in this case, benzoylecgonine. However, due to the structural similarity between benzoylecgonine and this compound, the antibodies may not be able to distinguish between the two molecules perfectly. This "cross-reactivity" leads to the antibody binding to both compounds, resulting in a signal that suggests a higher concentration of benzoylecgonine than is actually present.

Q3: How can I find out the cross-reactivity of my specific immunoassay kit?

A3: The cross-reactivity of an immunoassay kit is typically provided by the manufacturer in the product insert or technical data sheet. This information is usually presented in a table that lists various related compounds and the percentage to which they cross-react with the assay's target analyte. It is crucial to consult this documentation for your specific kit to understand its limitations.

Q4: What are the regulatory implications of this compound interference?

A4: In regulated drug testing environments, such as workplace or forensic testing, a positive screening result from an immunoassay is considered presumptive. Confirmatory testing using a more specific method like GC-MS or LC-MS/MS is mandatory to rule out any false positives due to cross-reactivity. Reporting a positive result based solely on an immunoassay screen without confirmation can have serious legal and personal consequences.

Data Presentation

Table 1: Cross-Reactivity of this compound and Other Cocaine Metabolites in Various Immunoassays

CompoundDRI® Cocaine Metabolite Assay (%)EMIT® II Plus Cocaine Metabolite Assay (%)Neogen® Cocaine/Benzoylecgonine-2 ELISA Kit (%)
Benzoylecgonine 100 100 100
This compound 50 Data not provided by manufacturerData not provided by manufacturer
m-Hydroxycocaine Data not provided by manufacturerData not provided by manufacturer150
Cocaine0.60.575
Cocaethylene0.5Data not provided by manufacturer50
Ecgonine0.17 - 0.1930.9
Ecgonine Methyl Ester< 0.15 - < 0.3Data not provided by manufacturer0.4
Norcocaine< 0.15 - < 0.3Data not provided by manufacturer0.2
NorbenzoylecgonineData not provided by manufacturerData not provided by manufacturer0.5

Data sourced from manufacturer product inserts and publicly available documentation.[6][7][8] "Data not provided by manufacturer" indicates that specific cross-reactivity information for that compound was not found in the reviewed documents.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) and GC-MS Analysis of Benzoylecgonine and this compound in Urine

1. Materials and Reagents:

  • Benzoylecgonine and this compound analytical standards

  • Deuterated internal standards (e.g., Benzoylecgonine-d3)

  • Phosphate (B84403) buffer (pH 6.0)

  • Methanol, isopropanol, methylene (B1212753) chloride, ammonium (B1175870) hydroxide (B78521) (all HPLC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solid-phase extraction cartridges (e.g., C18 or mixed-mode)

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

2. Sample Preparation and Extraction:

  • To 1 mL of urine, add the internal standard solution.

  • Add 2 mL of phosphate buffer (pH 6.0) and vortex.

  • Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and then 1 mL of phosphate buffer.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of deionized water, followed by 1 mL of 0.1 M HCl, and then 1 mL of methanol.

  • Elute the analytes with 3 mL of a mixture of methylene chloride:isopropanol:ammonium hydroxide (e.g., 78:20:2 v/v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization:

  • To the dried extract, add 50 µL of BSTFA with 1% TMCS.

  • Cap the vial and heat at 70°C for 20 minutes.

4. GC-MS Analysis:

  • Inject 1-2 µL of the derivatized sample into the GC-MS.

  • GC Conditions (example):

    • Injector Temperature: 250°C

    • Oven Program: Initial temperature 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for benzoylecgonine-TMS and this compound-TMS derivatives and their internal standards.

5. Data Analysis:

  • Identify the peaks based on their retention times and the presence of characteristic ions.

  • Quantify the analytes by comparing the peak area ratios of the target analytes to their corresponding internal standards against a calibration curve prepared with known concentrations of the standards.

References

Technical Support Center: Ensuring Precision in m-Hydroxybenzoylecgonine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize analytical variability in the quantification of m-Hydroxybenzoylecgonine.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for quantifying this compound?

A1: The most common and reliable methods for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] While immunoassays are sometimes used for initial screening, they can exhibit cross-reactivity with other cocaine metabolites and require confirmation by a more specific method like GC-MS or LC-MS/MS.[2][3]

Q2: Why is reducing analytical variability crucial in this compound analysis?

Q3: What are the common sources of analytical variability in this compound quantification?

A3: Common sources of variability include:

  • Matrix Effects: Interference from other components in the biological sample (e.g., urine, blood) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[4]

  • Sample Preparation: Inconsistent extraction efficiency, incomplete derivatization (for GC-MS), or sample degradation can introduce significant variability.[5]

  • Instrumental Factors: Fluctuations in instrument performance, such as changes in detector sensitivity, chromatographic resolution, or source conditions, can affect results.

  • Cross-Reactivity (Immunoassays): Immunoassays may cross-react with other structurally related cocaine metabolites, leading to overestimated concentrations of this compound.[2][3]

Q4: What is the importance of using an internal standard?

A4: The use of a stable isotope-labeled internal standard (e.g., d3-m-hydroxybenzoylecgonine) is highly recommended to compensate for variability during sample preparation and instrumental analysis.[6] The internal standard should be added to the sample as early as possible in the workflow to account for any analyte loss during extraction and to correct for matrix effects.

Troubleshooting Guides

LC-MS/MS Analysis
IssuePotential Cause(s)Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH- Column contamination or degradation- Sample solvent stronger than mobile phase- Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Flush the column with a strong solvent or replace it if necessary.- Dilute the sample in a solvent weaker than or equal in strength to the initial mobile phase.
Low Signal Intensity / Poor Sensitivity - Suboptimal ionization source parameters- Matrix suppression- Analyte degradation- Optimize ESI/APCI source parameters (e.g., capillary voltage, gas flow, temperature).- Improve sample cleanup to remove interfering matrix components.- Ensure proper sample storage conditions and check for degradation during sample preparation.
Inconsistent Results / High %CV - Inconsistent sample preparation- Instrument instability- Carryover from previous injections- Ensure consistent and reproducible sample preparation procedures.- Perform regular instrument maintenance and calibration.- Inject a blank solvent after a high concentration sample to check for carryover. If present, optimize the wash steps in the autosampler.
Ghost Peaks - Late eluting compounds from a previous injection- Contamination in the LC system or mobile phase- Increase the run time or add a gradient step to elute all compounds.- Flush the LC system with a strong solvent.- Prepare fresh mobile phase using high-purity solvents.
GC-MS Analysis
IssuePotential Cause(s)Troubleshooting Steps
No or Very Small Peak - Incomplete derivatization- Analyte degradation during injection- Incorrect GC or MS parameters- Optimize derivatization conditions (reagent, temperature, time).- Use a deactivated inlet liner and check the injection port temperature.- Verify GC oven program, carrier gas flow, and MS acquisition parameters.
Peak Tailing - Active sites in the GC system (liner, column)- Column contamination- Use a new, deactivated inlet liner.- Condition the column or trim a small portion from the inlet.- Perform a bake-out of the column according to the manufacturer's instructions.
Variable Peak Areas - Inconsistent injection volume- Leaks in the injection port- Check the autosampler syringe for air bubbles and proper function.- Perform a leak check on the injection port septum and liner O-ring.
Baseline Noise or Drift - Column bleed- Contaminated carrier gas or gas lines- Septum bleed- Condition the column.- Replace gas filters and ensure high-purity carrier gas.- Use a high-quality, low-bleed septum.

Data Presentation: Method Validation Parameters

The following table summarizes typical validation parameters for the quantification of this compound and related cocaine metabolites by LC-MS/MS and GC-MS.

ParameterLC-MS/MSGC-MSReference(s)
Linearity Range 0.005 - 1.00 µg/g (meconium)5 - 1000 ng/mL[3][7]
Lower Limit of Quantification (LLOQ) 5 ng/mL (urine)5 ng/mL (urine)[6][8]
Accuracy (% Bias) Within ±15%Within ±20%[9]
Precision (%RSD) < 15%< 20%[9]
Extraction Recovery > 60%> 65%[3]

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of this compound in Urine

This protocol is based on methods for benzoylecgonine (B1201016) and can be adapted for this compound.[10]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 1 mL of urine, add an internal standard (e.g., this compound-d3).
  • Add 1 mL of 2% formic acid and vortex.
  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 2% formic acid.
  • Load the sample onto the SPE cartridge.
  • Wash the cartridge with 1 mL of 2% formic acid, followed by 1 mL of methanol.
  • Dry the cartridge under vacuum for 5-10 minutes.
  • Elute the analyte with 1 mL of a freshly prepared solution of methanol:ammonium hydroxide (B78521) (98:2 v/v).
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC Column: C18 column (e.g., 50 x 2.1 mm, 2.7 µm)
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient: Start with a low percentage of mobile phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analyte, and then return to initial conditions for re-equilibration.
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 10 µL
  • Ionization Source: Electrospray Ionization (ESI), positive mode
  • MS Detection: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for both the analyte and the internal standard.

Protocol 2: GC-MS Quantification of this compound in Urine

This protocol is based on established methods for the simultaneous analysis of cocaine metabolites.[11][12]

1. Sample Preparation (Solid-Phase Extraction and Derivatization)

  • Follow steps 1-7 of the SPE procedure in Protocol 1.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • To the dried extract, add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).
  • Cap the vial and heat at 70°C for 20 minutes.
  • Cool to room temperature before injection.

2. GC-MS Conditions

  • GC Column: 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Injector Temperature: 280°C
  • Oven Temperature Program:
  • Initial temperature: 150°C, hold for 1 minute.
  • Ramp to 280°C at 20°C/min.
  • Hold at 280°C for 5 minutes.
  • Transfer Line Temperature: 280°C
  • Ionization Source: Electron Ionization (EI) at 70 eV
  • MS Detection: Selected Ion Monitoring (SIM). Monitor at least three characteristic ions for the derivatized analyte and the internal standard.

Visualizations

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis sample Urine Sample add_is Add Internal Standard sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute dry Evaporation elute->dry reconstitute Reconstitution (LC-MS) dry->reconstitute derivatize Derivatization (GC-MS) dry->derivatize lcms LC-MS/MS Analysis reconstitute->lcms gcms GC-MS Analysis derivatize->gcms data_analysis Data Analysis & Quantification lcms->data_analysis gcms->data_analysis

Caption: Experimental workflow for this compound quantification.

TroubleshootingDecisionTree cluster_sample_prep Sample Preparation Issues cluster_instrument Instrumental Issues start Inconsistent or Inaccurate Results check_qc Review QC Samples (Accuracy & Precision) start->check_qc qc_fail QC Failure check_qc->qc_fail check_sample_prep Investigate Sample Preparation qc_fail->check_sample_prep Yes check_instrument Investigate Instrument Performance qc_fail->check_instrument No is_response Internal Standard Response Consistent? check_sample_prep->is_response peak_shape Assess Peak Shape check_instrument->peak_shape extraction Review Extraction Efficiency is_response->extraction No derivatization Check Derivatization (GC-MS) is_response->derivatization Yes solution Implement Corrective Actions extraction->solution derivatization->solution sensitivity Check Sensitivity & Signal-to-Noise peak_shape->sensitivity calibration Review Calibration Curve sensitivity->calibration calibration->solution

Caption: Troubleshooting decision tree for analytical variability.

References

Technical Support Center: Analysis of m-Hydroxybenzoylecgonine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Note on m-Hydroxybenzoylecgonine: Comprehensive analytical literature specifically detailing the analysis of this compound is limited. However, the principles of internal standard selection and analytical methodology are well-established for its close structural analog, benzoylecgonine (B1201016). Benzoylecgonine is the primary metabolite of cocaine and its analysis is extensively documented. The information presented here is based on the robust data available for benzoylecgonine and is intended to serve as a strong foundational guide for developing and troubleshooting methods for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the ideal type of internal standard for the analysis of this compound?

A1: The most suitable internal standard is a stable isotope-labeled (e.g., deuterated) version of the analyte. For benzoylecgonine analysis, deuterated standards like benzoylecgonine-d3 (B593741) and benzoylecgonine-d8 (B1383829) are considered the gold standard.[1][2][3] These standards are ideal because they share near-identical chemical and physical properties with the target analyte, meaning they co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer.[1] This allows them to accurately compensate for variations during sample preparation and analysis.

Q2: Are there other types of internal standards that can be used?

A2: While deuterated analogs are preferred, structural analogs can also be employed. For instance, m-toluylecgonine has been used as an internal standard in the gas chromatographic analysis of benzoylecgonine.[4] However, it's important to validate that the structural analog behaves similarly to the analyte throughout the entire analytical process to ensure accurate quantification.

Q3: Is derivatization necessary for the analysis of these compounds?

A3: The need for derivatization depends on the analytical technique. For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is often required to improve the volatility and chromatographic properties of polar metabolites like benzoylecgonine.[5][6] In contrast, a significant advantage of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is that it typically does not require a derivatization step, which simplifies the workflow and reduces potential sources of error.[6][7]

Q4: How can matrix effects be minimized during analysis?

A4: Matrix effects, which are the suppression or enhancement of the analyte's signal by other components in the sample, are a common challenge. The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard.[1][6] Additionally, thorough sample preparation techniques like Solid-Phase Extraction (SPE) are crucial for removing interfering substances from the sample matrix before analysis.[6][7][8]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps Citation(s)
No or Low Analyte/Internal Standard Signal Instrument malfunction, incorrect sample preparation, degradation of analyte.Verify instrument parameters (e.g., gas flow, temperatures). Ensure proper sample extraction and reconstitution. Check the stability of the analyte and internal standard in the chosen solvent and storage conditions.[6]
Poor Peak Shape Column contamination or degradation, inappropriate mobile phase.Use a guard column and ensure proper sample cleanup. Optimize the mobile phase composition and pH.[7]
Inconsistent Results Variability in sample preparation, instrument instability.Ensure consistent and reproducible sample preparation procedures. Perform regular instrument maintenance and calibration.[6]
High Matrix Effects Insufficient sample cleanup, co-eluting interferences.Optimize the Solid-Phase Extraction (SPE) protocol. Ensure the use of a suitable deuterated internal standard.[6][7]
Low Sensitivity for Benzoylecgonine (GC-MS) Incomplete derivatization, degradation of the analyte.Optimize derivatization reaction conditions (temperature, time, reagent volume). Ensure the sample is completely dry before adding the derivatizing agent.[6]

Experimental Protocols

Internal Standard Selection Workflow

The selection of an optimal internal standard is a critical step in method development. The following workflow outlines the key considerations.

A Define Analyte (e.g., this compound) B Identify Potential Internal Standards A->B C Ideal: Stable Isotope Labeled (e.g., this compound-d3) B->C Primary Choice D Alternative: Structural Analog (Structurally similar with different mass) B->D Secondary Choice E Procure Standards C->E D->E F Develop Analytical Method (LC-MS/MS or GC-MS) E->F G Evaluate Performance F->G H Co-elution with Analyte G->H I Similar Ionization Efficiency G->I J No Interference with Analyte G->J K Final Selection H->K I->K J->K

Caption: Workflow for selecting an optimal internal standard.

Sample Preparation using Solid-Phase Extraction (SPE) for LC-MS/MS

This protocol is a general guideline for extracting benzoylecgonine from urine samples.

cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps P1 1. Spike 1 mL urine with internal standard (e.g., Benzoylecgonine-d8) P2 2. Add 1 mL of 2% formic acid P1->P2 P3 3. Vortex and centrifuge if necessary P2->P3 S1 4. Condition SPE column (e.g., with Methanol) P3->S1 S2 5. Load the pre-treated sample S1->S2 S3 6. Wash with 2% formic acid S2->S3 S4 7. Wash with methanol S3->S4 S5 8. Elute with Methanol: Ammonium Hydroxide S4->S5 F1 9. Evaporate eluate to dryness S5->F1 F2 10. Reconstitute in mobile phase F1->F2 F3 11. Inject into LC-MS/MS F2->F3

Caption: General SPE workflow for urine sample cleanup.

Data Summary Tables

Table 1: Commonly Used Internal Standards for Benzoylecgonine Analysis

Internal StandardTypeAnalytical Method(s)Citation(s)
Benzoylecgonine-d3 Deuterated AnalogLC-MS/MS, GC-MS[2][8][9][10][11]
Benzoylecgonine-d8 Deuterated AnalogLC-MS/MS, GC-MS[3][5][7][12][13][14]
m-Toluylecgonine Structural AnalogGC-MS[4]
Cocaine-d3 Deuterated Analog (for parent drug)LC-MS/MS, GC-MS[2][8][12][15][16]

Table 2: Example LC-MS/MS Parameters for Benzoylecgonine Analysis

ParameterSettingCitation(s)
Column Reversed-phase C18 (e.g., Agilent Poroshell 120 EC-C18)[7]
Mobile Phase A 0.1% Formic Acid in Water[7]
Mobile Phase B Methanol or Acetonitrile[7][15]
Ionization Mode Electrospray Ionization (ESI), Positive[1][8]
Scan Type Multiple Reaction Monitoring (MRM)[1][17]
MRM Transition (Benzoylecgonine) e.g., m/z 290.1 -> 168.1[7]
MRM Transition (Benzoylecgonine-d8) e.g., m/z 298.2 -> 171.1[7]

References

enhancing the sensitivity of m-Hydroxybenzoylecgonine detection in low concentration samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of m-Hydroxybenzoylecgonine (m-OH-BE) in low-concentration samples. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the analysis of this compound.

Problem Potential Causes Solutions
Low Signal Intensity or Poor Sensitivity - Inefficient sample extraction and cleanup- Suboptimal ionization in the mass spectrometer source- Analyte degradation during sample preparation or storage- Incomplete derivatization (for GC-MS analysis)- Optimize Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocols to improve recovery.[1]- Adjust electrospray ionization (ESI) source parameters such as capillary voltage, gas flow, and temperature.- Ensure the mobile phase pH is optimal for the ionization of m-OH-BE.- Investigate potential degradation by analyzing samples immediately after preparation and ensuring proper storage conditions.- For GC-MS, optimize derivatization conditions (temperature, time, reagent concentration) and ensure the sample is completely dry before adding the derivatizing agent.
High Background Noise or Matrix Effects - Insufficient sample cleanup leading to co-eluting interferences- Contamination from solvents, reagents, or labware- Ion suppression or enhancement in the MS source- Employ a more rigorous sample cleanup method, such as a multi-step SPE protocol.[1]- Use high-purity solvents and reagents (LC-MS grade) and thoroughly clean all labware.[2]- Modify chromatographic conditions to separate m-OH-BE from interfering matrix components.[3]- Utilize a deuterated internal standard (e.g., d3-m-OH-BE) to compensate for matrix effects.[4]
Peak Tailing or Poor Peak Shape - Column contamination or degradation- Secondary interactions between the analyte and the stationary phase- Mismatch between injection solvent and mobile phase- Flush the column with a strong solvent or replace it if necessary.[3]- Adjust the mobile phase pH or add modifiers to reduce secondary interactions.[3]- Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.[3]
Inconsistent or Irreproducible Results - Variability in manual sample preparation steps- Instrument instability- Inconsistent derivatization (GC-MS)- Automate sample preparation steps where possible to ensure uniformity.[5]- Perform regular instrument maintenance, calibration, and system suitability checks.- Use a fresh derivatizing agent for each batch and ensure precise control of reaction conditions.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most effective analytical techniques for detecting low concentrations of this compound?

A1: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and sensitive techniques for the detection of m-OH-BE.[7] LC-MS/MS is often preferred for its high sensitivity and specificity, and it typically does not require derivatization, which simplifies sample preparation.[7]

Q2: Is derivatization necessary for the analysis of this compound?

A2: For GC-MS analysis, derivatization of m-OH-BE is essential to increase its volatility and improve its chromatographic properties.[6] Common derivatizing agents include silylating agents like BSTFA. For LC-MS/MS analysis, derivatization is generally not required, which is a significant advantage in reducing sample preparation complexity and potential variability.[6]

Q3: How can I minimize matrix effects when analyzing complex biological samples like urine or meconium?

A3: To minimize matrix effects, a robust sample cleanup procedure is crucial.[5] Solid-phase extraction (SPE) is a widely used and effective technique.[1][8] Additionally, modifying the chromatographic method to achieve better separation of the analyte from interfering compounds can help. The use of a stable isotope-labeled internal standard, such as d3-m-hydroxybenzoylecgonine, is highly recommended to compensate for any remaining matrix effects and improve quantitative accuracy.[4]

Q4: What are the typical limits of detection (LOD) and quantitation (LOQ) for this compound analysis?

A4: The LOD and LOQ can vary depending on the analytical method and the sample matrix. For GC-MS methods, LOQs have been reported at 5 ng/mL in urine.[4][9] For more sensitive LC-MS/MS methods, LODs can be as low as 1.0 ng/mL in urine and even lower in matrices like hair, reaching sub-pg/mg levels.[1][7] In meconium, LODs have been reported in the range of 2.5 to 5.0 ng/mL.[10]

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the detection of this compound.

Analytical MethodSample MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeReference
GC-MSUrine-5 ng/mL5 - 50 ng/mL[9]
GC-MSUrine-5 ng/mL-[4]
LC-MS/MSUrine-1.0 ng/mL1.0 - 100 ng/mL[7]
LC-MS/MSHair-Sub pg/mg-[1]
GC-MSMeconium2.5 - 5.0 ng/mL5.0 - 10.0 ng/mL5 - 1000 ng/mL[10]
HPLC-MSMeconium-5 ng/g5 - 1000 ng/g[8]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is a general guideline based on common practices for extracting cocaine metabolites from urine.

  • Sample Pre-treatment: To 1 mL of urine, add an appropriate amount of a deuterated internal standard (e.g., d3-m-OH-BE).

  • Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing methanol (B129727) and then a buffer solution (e.g., phosphate (B84403) buffer, pH 6.0) through the cartridge.

  • Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interferences. This may include deionized water, a weak organic solvent, or a mild acidic/basic solution.

  • Elution: Elute the analyte of interest using an appropriate solvent mixture, such as a mixture of a volatile organic solvent and a small amount of a strong acid or base.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for either GC-MS (with derivatization) or LC-MS/MS analysis.

Derivatization for GC-MS Analysis
  • Ensure the sample extract from the SPE procedure is completely dry.

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.[6]

  • Vortex the mixture and heat at a specified temperature (e.g., 70°C) for a defined period (e.g., 20-30 minutes) to ensure complete derivatization.

  • Cool the sample to room temperature before injecting it into the GC-MS system.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods sample Low Concentration Sample (e.g., Urine, Meconium) add_is Add Internal Standard (e.g., d3-m-OH-BE) sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute evap Evaporation to Dryness elute->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms gcms_deriv Derivatization (e.g., Silylation) recon->gcms_deriv data_analysis Data Analysis and Quantification lcms->data_analysis gcms GC-MS Analysis gcms_deriv->gcms gcms->data_analysis

Caption: Workflow for this compound Analysis.

Troubleshooting_Tree start Issue Encountered issue1 Low or No Signal? start->issue1 issue2 Poor Peak Shape? start->issue2 issue3 Inconsistent Results? start->issue3 cause1a Check MS Tuning & Calibration issue1->cause1a Yes cause1b Optimize Sample Prep (SPE) issue1->cause1b Yes cause1c Verify Derivatization (GC-MS) issue1->cause1c Yes cause1d Check for Ion Suppression issue1->cause1d Yes cause2a Tailing or Fronting? issue2->cause2a Yes cause3a Review Sample Prep Protocol issue3->cause3a Yes cause3b Perform System Suitability Test issue3->cause3b Yes solution1a Retune/Recalibrate cause1a->solution1a solution1b Improve Recovery cause1b->solution1b solution1c Optimize Reaction cause1c->solution1c solution1d Improve Chromatography cause1d->solution1d solution2a Adjust Mobile Phase pH cause2a->solution2a solution2b Check for Column Contamination cause2a->solution2b solution2c Match Injection Solvent cause2a->solution2c solution3a Standardize/Automate Steps cause3a->solution3a solution3b Check Instrument Stability cause3b->solution3b

Caption: Troubleshooting Decision Tree for m-OH-BE Analysis.

References

dealing with co-eluting substances in the chromatography of m-Hydroxybenzoylecgonine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromatography of m-Hydroxybenzoylecgonine.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting substances with this compound?

The most common co-eluting substances are its positional isomers, p-Hydroxybenzoylecgonine and o-Hydroxybenzoylecgonine, due to their similar chemical structures and physicochemical properties. Other cocaine metabolites that may co-elute depending on the chromatographic conditions include benzoylecgonine (B1201016) (BE), norcocaine, and cocaethylene (B1209957).[1][2]

Q2: Which analytical techniques are most suitable for the analysis of this compound?

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used for the sensitive and specific detection of this compound.[1][3] LC-MS/MS is often preferred as it typically does not require a derivatization step, simplifying sample preparation.[3]

Q3: Why am I seeing poor peak shape (e.g., tailing or fronting) for my this compound peak?

Poor peak shape can be caused by several factors:

  • Secondary Interactions: Interactions between the analyte and active sites on the stationary phase (e.g., free silanols) can cause peak tailing. Using a high-quality, end-capped column or adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can mitigate this.

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Ensure the mobile phase pH is optimized for your column and analyte.

  • Column Contamination: A dirty guard column or analytical column can lead to distorted peak shapes.

Q4: My retention times are shifting between injections. What could be the cause?

Retention time instability can be due to:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence. This may require flushing with 10-20 column volumes.

  • Mobile Phase Inconsistency: Changes in the mobile phase composition, such as evaporation of the organic solvent, can cause retention time drift. Prepare fresh mobile phase daily and keep the solvent bottles capped.

  • Temperature Fluctuations: Changes in the column temperature can affect retention times. Using a column oven will provide a stable temperature environment.

  • Pump Issues: Inconsistent flow from the HPLC pump can lead to variable retention times. Check for leaks and ensure the pump is properly primed and functioning.

Troubleshooting Guide: Dealing with Co-eluting Substances

Problem: I suspect co-elution of this compound with its isomers (p- or o-Hydroxybenzoylecgonine). How can I confirm this and resolve the issue?

Step 1: Confirming Co-elution
  • Peak Shape Analysis: Look for signs of asymmetry in your chromatographic peak, such as shoulders or a broader-than-expected peak width.

  • Mass Spectrometric Analysis: If using a mass spectrometer, acquire spectra across the peak. A change in the relative abundance of fragment ions from the beginning to the end of the peak is a strong indicator of co-elution.

  • Use of a Diode Array Detector (DAD): With a DAD, you can perform a peak purity analysis. If the UV spectra across the peak are not identical, it suggests the presence of more than one compound.

Step 2: Resolving Co-elution

If co-elution is confirmed, the following strategies can be employed to improve separation:

  • Optimize the Mobile Phase:

    • Gradient Modification: Adjust the gradient slope. A shallower gradient provides more time for separation.

    • Solvent Composition: Change the organic modifier (e.g., from acetonitrile (B52724) to methanol) or the aqueous phase additive (e.g., from formic acid to ammonium (B1175870) formate).

  • Adjust the Stationary Phase:

    • Column Chemistry: If using a standard C18 column, consider a different stationary phase with alternative selectivity, such as a phenyl-hexyl or a polar-embedded phase. For highly polar metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative to reversed-phase chromatography.[4][5][6]

    • Particle Size and Column Dimensions: Using a column with smaller particles or a longer column can increase efficiency and improve resolution.

  • Method Parameter Adjustments:

    • Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase and improve separation.

    • Temperature: Optimizing the column temperature can alter the selectivity between the co-eluting compounds.

Data Presentation

Table 1: Representative LC-MS/MS Parameters for Cocaine Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound306.1184.1
p-Hydroxybenzoylecgonine306.1184.1
Benzoylecgonine290.1168.1
Norcocaine290.1168.1
Cocaethylene318.2196.2

Note: Specific MRM transitions and retention times will vary depending on the exact chromatographic conditions and instrumentation.

Table 2: Representative GC-MS Data for Derivatized Cocaine Metabolites

Compound (as TMS derivative)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound389330226
p-Hydroxybenzoylecgonine389330226
Benzoylecgonine36124082
Norbenzoylecgonine359330238

Note: Derivatization is typically required for GC-MS analysis of these compounds. The mass-to-charge ratios will depend on the derivatizing agent used (e.g., BSTFA, MTBSTFA).

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound and related metabolites in biological matrices.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol (B129727) followed by deionized water and a loading buffer (e.g., phosphate (B84403) buffer, pH 6).

    • Dilute the sample (e.g., urine, plasma) with the loading buffer and apply it to the conditioned cartridge.

    • Wash the cartridge with deionized water, an acidic solution (e.g., 0.1 M HCl), and methanol to remove interferences.

    • Elute the analytes with a basic organic solvent mixture (e.g., 2% ammonium hydroxide (B78521) in methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient might start at 5-10% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two transitions for each analyte (one for quantification, one for qualification). See Table 1 for examples.

Protocol 2: GC-MS Analysis of this compound

This protocol outlines a general procedure for GC-MS analysis, which requires derivatization.

  • Sample Preparation (SPE): Follow a similar SPE procedure as described in Protocol 1.

  • Derivatization:

    • Ensure the extracted sample is completely dry.

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

    • Heat the mixture (e.g., 70 °C for 20-30 minutes) to facilitate the reaction.

    • Cool the sample before injection.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium.

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 300 °C).

    • Injector Temperature: 250 °C.

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Selected Ion Monitoring (SIM). See Table 2 for example ions.

Visualizations

Troubleshooting_Workflow Troubleshooting Co-elution of this compound start Poor Peak Shape or Resolution Observed check_asymmetry Is the peak asymmetrical (shoulder, tailing)? start->check_asymmetry check_ms Analyze MS spectra across the peak check_asymmetry->check_ms Yes no_coelution Co-elution Unlikely Investigate other issues (e.g., column degradation, system problems) check_asymmetry->no_coelution No spectra_change Do ion ratios change? check_ms->spectra_change coelution_confirmed Co-elution Confirmed spectra_change->coelution_confirmed Yes spectra_change->no_coelution No optimize_mobile Optimize Mobile Phase (Gradient, Solvent, pH) coelution_confirmed->optimize_mobile optimize_stationary Change Stationary Phase (e.g., Phenyl-Hexyl, HILIC) coelution_confirmed->optimize_stationary optimize_params Adjust Method Parameters (Flow Rate, Temperature) coelution_confirmed->optimize_params reanalyze Re-analyze Sample optimize_mobile->reanalyze optimize_stationary->reanalyze optimize_params->reanalyze resolution_ok Resolution Acceptable? reanalyze->resolution_ok resolution_ok->coelution_confirmed No end Analysis Complete resolution_ok->end Yes

Caption: Troubleshooting workflow for co-elution issues.

Cocaine_Metabolism Cocaine Metabolism to Hydroxybenzoylecgonine Isomers cocaine Cocaine hydrolysis Hydrolysis (Carboxylesterases) cocaine->hydrolysis hydroxylation Hydroxylation (CYP450) cocaine->hydroxylation benzoylecgonine Benzoylecgonine (BE) hydrolysis->benzoylecgonine m_oh_be This compound hydrolysis->m_oh_be p_oh_be p-Hydroxybenzoylecgonine hydrolysis->p_oh_be o_oh_be o-Hydroxybenzoylecgonine hydrolysis->o_oh_be hydroxycocaine Hydroxycocaine (o-, m-, p-isomers) hydroxylation->hydroxycocaine hydroxylation->m_oh_be hydroxylation->p_oh_be hydroxylation->o_oh_be benzoylecgonine->hydroxylation hydroxycocaine->hydrolysis

Caption: Metabolic pathway of cocaine to its isomers.

References

impact of pH on the extraction efficiency of m-Hydroxybenzoylecgonine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-Hydroxybenzoylecgonine. The following information addresses common issues encountered during the extraction of this cocaine metabolite, with a focus on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting this compound?

Q2: I am experiencing low recovery of this compound. What are the likely causes?

Low recovery is a common issue and can stem from several factors:

  • Incorrect pH: This is the most critical factor. If the pH of your sample is too low (acidic or neutral), the this compound will be in its protonated (charged) form, making it more soluble in the aqueous phase and difficult to extract into an organic solvent.

  • Inappropriate Solvent Choice: The polarity of the extraction solvent must be well-matched to the analyte. For liquid-liquid extraction of cocaine metabolites, mixtures like chloroform-isopropanol (9:1) have been used.[1]

  • Insufficient Mixing: Inadequate vortexing or shaking during liquid-liquid extraction will result in poor partitioning of the analyte into the organic phase.

  • Emulsion Formation: Vigorous mixing can sometimes lead to the formation of an emulsion layer between the aqueous and organic phases, which can trap the analyte and lead to lower recovery.

  • Analyte Instability: Although less common for this compound itself, the stability of related compounds can be pH and time-dependent.[3]

Q3: Can I use the same extraction protocol for this compound as for cocaine or benzoylecgonine?

While the general principles are similar due to their structural similarities, direct application of a protocol optimized for another analyte may not yield the best results for this compound. It is crucial to optimize the pH and solvent system specifically for this compound to ensure maximum extraction efficiency. However, many published methods successfully extract a range of cocaine metabolites, including this compound, simultaneously.[3][4][5]

Troubleshooting Guides

Low Extraction Efficiency
Symptom Potential Cause Troubleshooting Step
Consistently low recovery of this compound in QC samples.Incorrect pH of the aqueous sample. Verify the pH of your sample before extraction. Use a calibrated pH meter. Adjust the pH to the basic range (e.g., pH 9-10) using a suitable base like ammonium (B1175870) hydroxide (B78521).
Suboptimal extraction solvent. Experiment with different organic solvents or solvent mixtures of varying polarities. A common choice is a mixture of a nonpolar solvent with a more polar modifier (e.g., chloroform/isopropanol).[1]
Incomplete phase transfer. Increase the vortexing or shaking time to ensure thorough mixing of the aqueous and organic phases. Be mindful of potential emulsion formation.
Analyte degradation. Process samples promptly and avoid prolonged storage at inappropriate temperatures or pH values. One study noted that hydroxybenzoylecgonines suffered from sample stability issues during transport.[6]
Emulsion Formation during Liquid-Liquid Extraction
Symptom Potential Cause Troubleshooting Step
A persistent emulsion layer forms between the aqueous and organic phases after mixing.Vigorous mixing. Instead of vigorous vortexing, use gentle but consistent mixing, such as repeated inversion of the sample tube.
High concentration of proteins or other matrix components. Consider a protein precipitation step (e.g., with acetonitrile (B52724) or methanol) before liquid-liquid extraction.
Inappropriate solvent choice. Try a different extraction solvent. Sometimes, adding a small amount of a more polar solvent can help break the emulsion.
"Salting out". Adding a salt like sodium chloride to the aqueous phase can increase its polarity and help break the emulsion, potentially improving extraction efficiency.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Urine

This is a general protocol based on principles for extracting basic drugs.

  • Sample Preparation: To 1 mL of urine, add an appropriate internal standard.

  • pH Adjustment: Adjust the sample pH to approximately 9.0 using a suitable base (e.g., 1M ammonium hydroxide). Verify with a calibrated pH meter.

  • Extraction: Add 5 mL of an appropriate organic solvent (e.g., dichloromethane-isopropanol, 9:1 v/v).

  • Mixing: Cap the tube and mix by gentle inversion for 10-15 minutes to prevent emulsion formation.

  • Phase Separation: Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic (bottom) layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical instrument (e.g., the initial mobile phase for LC-MS).

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine

This protocol is a generalized procedure for mixed-mode cation exchange SPE.

  • Column Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 2 mL of methanol (B129727) and then 2 mL of deionized water through the cartridge.

  • Sample Loading: Mix 1 mL of urine with 1 mL of a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0) and load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol to remove interferences.

  • Elution: Elute the this compound from the cartridge with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Data Presentation

Table 1: Hypothetical Impact of pH on LLE Recovery of this compound

pHAverage Recovery (%)Standard Deviation (%)Notes
4.015.22.5Acidic pH leads to protonation and poor extraction.
7.045.84.1Neutral pH shows moderate recovery.
8.078.33.2Recovery significantly improves in the basic range.
9.092.52.8Optimal recovery observed.
10.091.83.0Recovery remains high.

Note: This table is for illustrative purposes to demonstrate the expected trend. Actual results may vary based on the specific matrix and extraction solvent used.

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Urine Sample ph_adjust Adjust to pH 9.0 start->ph_adjust add_solvent Add Organic Solvent ph_adjust->add_solvent Transfer mix Mix & Centrifuge add_solvent->mix separate Separate Organic Layer mix->separate evaporate Evaporate Solvent separate->evaporate Transfer reconstitute Reconstitute evaporate->reconstitute analyze LC-MS Analysis reconstitute->analyze

Caption: Liquid-Liquid Extraction Workflow for this compound.

Cocaine_Metabolism cocaine Cocaine bze Benzoylecgonine (BZE) cocaine->bze Hydrolysis eme Ecgonine Methyl Ester (EME) cocaine->eme Hydrolysis m_oh_cocaine m-Hydroxycocaine cocaine->m_oh_cocaine Hydroxylation m_oh_bze This compound (m-OH-BZE) m_oh_cocaine->m_oh_bze Hydrolysis

Caption: Simplified metabolic pathway of cocaine to this compound.

References

Technical Support Center: Ensuring the Stability of m-Hydroxybenzoylecgonine During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of m-Hydroxybenzoylecgonine in stored samples. Accurate and reliable quantification of this cocaine metabolite is crucial for forensic toxicology, clinical chemistry, and drug metabolism studies.

This guide offers troubleshooting advice and answers to frequently asked questions based on the chemical properties of this compound and general best practices for the storage of analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a metabolite of cocaine.[1][2] Its accurate detection and quantification in biological samples, such as urine and meconium, are critical for corroborating cocaine use.[3] Degradation of this compound during storage can lead to underestimation of its concentration, potentially resulting in false-negative results or inaccurate pharmacokinetic data.

Q2: What are the key chemical features of this compound that influence its stability?

A2: this compound possesses two primary functional groups susceptible to degradation: a phenolic hydroxyl group and a benzoyl ester group.[4] Phenolic compounds are prone to oxidation, while esters are susceptible to hydrolysis, especially under non-neutral pH conditions.[5][6]

Q3: What are the primary factors that can cause the degradation of this compound in stored samples?

A3: Based on its chemical structure and general knowledge of similar compounds, the primary factors contributing to the degradation of this compound are:

  • Temperature: Higher temperatures accelerate both hydrolytic and oxidative degradation.[7][8]

  • pH: Both acidic and alkaline conditions can promote the hydrolysis of the ester linkage.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation of phenolic compounds.[5]

  • Oxygen: The presence of oxygen can lead to the oxidation of the phenolic hydroxyl group.[5]

  • Enzymatic Activity: Residual enzyme activity in biological samples can potentially metabolize the analyte if not stored properly.

Q4: What are the ideal storage conditions for urine samples containing this compound?

A4: For optimal stability, urine samples should be stored under the following conditions:

  • Temperature: Freeze at -20°C or lower for long-term storage.[9] For short-term storage (up to 48 hours), refrigeration at 2-8°C is recommended.[9]

  • pH: Adjusting the pH to a slightly acidic range (around 6.0) may help to minimize hydrolysis.

  • Container: Use clean, sterile, and tightly sealed containers to prevent contamination and evaporation.[9] Amber-colored containers are recommended to protect from light.

  • Preservatives: While not always necessary if samples are frozen promptly, some preservatives may be used, but their compatibility with the analytical method must be verified.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Decreased concentration of this compound over time. Analyte degradation due to improper storage conditions.Review storage temperature, pH, and light exposure. Ensure samples are stored at -20°C or below in amber containers.
Inconsistent results between replicate analyses of the same sample. Non-homogeneity of the sample after thawing; potential degradation during handling.Ensure the sample is completely thawed and thoroughly mixed before aliquoting. Minimize the time the sample is at room temperature.
Appearance of unknown peaks in the chromatogram. Formation of degradation products.Investigate potential degradation pathways (hydrolysis, oxidation). Re-evaluate storage conditions and sample handling procedures.

Quantitative Data Summary

AnalyteStorage TemperaturepHDurationAnalyte Loss
CocaineRoom TemperatureNeutral24 hoursSignificant
Cocaine4°CNeutral48 hoursMinimal
Cocaine-20°CNeutralSeveral MonthsStable
Benzoylecgonine (B1201016)Room TemperatureNeutral24 hoursMinimal
Benzoylecgonine4°CNeutral48 hoursStable
Benzoylecgonine-20°CNeutralSeveral MonthsStable

Experimental Protocols

Protocol 1: Urine Sample Collection and Preservation

  • Collection: Collect urine in a clean, sterile container.[10] A midstream urine sample is preferable to minimize contamination.[10]

  • Labeling: Immediately label the container with the date and time of collection.[9]

  • Short-Term Storage: If analysis is to be performed within 48 hours, store the sample in a refrigerator at 2-8°C.[9]

  • Long-Term Storage: For storage longer than 48 hours, freeze the sample at -20°C or lower in a tightly sealed container.[9]

  • Thawing: When ready for analysis, thaw the sample slowly at room temperature or in a refrigerator.[9] Avoid rapid thawing methods like using a microwave.[11] Once thawed, ensure the sample is thoroughly mixed before taking an aliquot for analysis.

Protocol 2: Stability Testing of this compound in Urine (Adapted from general procedures)

  • Spiking: Prepare a pool of drug-free urine and spike it with a known concentration of this compound.

  • Aliquoting: Aliquot the spiked urine into multiple amber vials suitable for storage at different conditions.

  • Storage Conditions: Store aliquots under various conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C) and for different durations (e.g., 24 hours, 48 hours, 1 week, 1 month, 3 months).

  • Analysis: At each time point, retrieve a set of aliquots from each storage condition. Allow them to thaw completely and mix thoroughly. Analyze the samples using a validated analytical method (e.g., LC-MS/MS or GC-MS) to determine the concentration of this compound.

  • Evaluation: Compare the measured concentrations at each time point to the initial concentration to determine the percentage of degradation.

Visualizations

Hypothetical Degradation Pathways of this compound

Hypothetical Degradation of this compound mHBE This compound Hydrolysis Hydrolysis (Acidic/Alkaline Conditions) mHBE->Hydrolysis Ester Cleavage Oxidation Oxidation (Presence of Oxygen, Light) mHBE->Oxidation Phenol Oxidation mHydroxyEcgonine m-Hydroxyecgonine Hydrolysis->mHydroxyEcgonine BenzoicAcid Benzoic Acid Hydrolysis->BenzoicAcid OxidizedProducts Oxidized Products (e.g., Quinone-like structures) Oxidation->OxidizedProducts

Caption: Potential degradation routes of this compound.

Recommended Experimental Workflow for Sample Handling and Analysis

Recommended Sample Handling Workflow Start Sample Collection Storage Store at <= -20°C in Amber Container Start->Storage Thaw Thaw at Room Temp or 4°C Storage->Thaw Mix Vortex/Mix Thoroughly Thaw->Mix Aliquot Aliquot for Analysis Mix->Aliquot Analysis LC-MS/MS or GC-MS Analysis Aliquot->Analysis

Caption: Workflow for optimal sample integrity.

Logical Relationship for Storage Condition Selection

Decision Tree for Storage Conditions AnalysisTime Time to Analysis? ShortTerm < 48 hours AnalysisTime->ShortTerm LongTerm > 48 hours AnalysisTime->LongTerm Refrigerate Refrigerate at 2-8°C ShortTerm->Refrigerate Freeze Freeze at <= -20°C LongTerm->Freeze

Caption: Guide for selecting appropriate storage temperatures.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for m-Hydroxybenzoylecgonine Quantification: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of drug metabolites is paramount in toxicological studies, clinical chemistry, and drug development. m-Hydroxybenzoylecgonine, a metabolite of cocaine, serves as a critical biomarker for confirming cocaine use. This guide provides a detailed comparison of two common analytical techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present a comprehensive overview of their validation parameters, experimental protocols, and workflows to aid researchers in selecting the most suitable method for their specific needs.

Method Validation Parameters: A Quantitative Comparison

Method validation ensures the reliability and accuracy of an analytical procedure.[1][2][3][4][5] Key validation parameters for the quantification of this compound using GC-MS and LC-MS/MS are summarized below.

Validation ParameterGC-MSLC-MS/MS
Linearity Range 5 - 1000 ng/mL[6][7]1.2 - 10,000 ng/mL[8]
Limit of Detection (LOD) 2.5 - 5.0 ng/mL[6]1.2 ng/mL[8]
Limit of Quantitation (LOQ) 5 ng/mL[7][9]1.2 - 5 ng/mL[8]
Accuracy Within ±20% of the theoretical concentration[7]Mean value should be within 15% of the nominal value (except at LLOQ, where it should not deviate by more than 20%)[4]
Precision (CV%) Inter-assay CV: 5.3%; Intra-assay CV: 2.6-8.2%Within-run precision: 2.9-4.0%; Between-run precision: 3.7-4.4%[10]
Selectivity Ability to differentiate and quantify the analyte in the presence of other components. No interfering peaks at the retention time of the analyte and internal standard.High selectivity with the ability to distinguish the analyte from other endogenous compounds and metabolites.[3]
Recovery 14.5% to 83.3% depending on the specific extraction method and analyte.Not explicitly quantified in the provided results, but solid-phase extraction is a common and efficient technique.[11]
Reproducibility Should be assessed by inter-laboratory trials.Cross-validation between different laboratories or methods is recommended to establish inter-laboratory reliability.[4]
Stability Analyte stability should be evaluated under different storage conditions (e.g., freeze-thaw cycles, long-term storage).[1][3]Stability in the biological matrix is verified at three concentration levels under various storage conditions.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods.

GC-MS Quantification of this compound

This protocol is based on established methods for the analysis of cocaine metabolites in urine.[9][12][13]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 1 mL of urine, add an internal standard (e.g., d3-m-hydroxybenzoylecgonine).[9]

  • Perform solid-phase extraction using a suitable SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard.

  • Evaporate the eluate to dryness under a stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in a derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Heat the mixture to facilitate the reaction and create a volatile derivative suitable for GC analysis.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5MS capillary column (or equivalent).[12]

    • Injector Temperature: 280°C.[12]

    • Oven Temperature Program: Start at a set temperature, then ramp up to a final temperature to ensure separation. For example, hold at 207°C for 7.0 min, then ramp to 290°C at 20°C/min and hold for 1 min.[12]

    • Carrier Gas: Helium.[12]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI).[12]

    • Detection Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized analyte and internal standard.[12]

LC-MS/MS Quantification of this compound

This protocol is based on modern, highly sensitive methods for analyzing cocaine metabolites.[8][10][11][14]

1. Sample Preparation (SPE or Liquid-Liquid Extraction):

  • To a specified volume of the biological matrix (e.g., meconium, urine), add an internal standard.[8][14]

  • Perform extraction, which can be a solid-phase extraction (SPE) or liquid-liquid extraction.[11][14]

  • Evaporate the final extract to dryness and reconstitute in the mobile phase.[10]

2. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC) Conditions:

    • Column: A reverse-phase column (e.g., C18).[14]

    • Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).[10]

    • Flow Rate: Optimized for the column dimensions.

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.[14]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity, monitoring precursor-to-product ion transitions for the analyte and internal standard.[11]

Method Workflows

Visualizing the experimental workflows can aid in understanding the procedural steps of each method.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Evaporate1 Evaporation SPE->Evaporate1 Derivatize Add Derivatizing Agent & Heat Evaporate1->Derivatize GC_Inject GC Injection Derivatize->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis LCMSMS_Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc Analysis Sample_LC Biological Sample Add_IS_LC Add Internal Standard Sample_LC->Add_IS_LC Extraction_LC SPE or LLE Add_IS_LC->Extraction_LC Evaporate_Recon Evaporation & Reconstitution Extraction_LC->Evaporate_Recon LC_Inject LC Injection Evaporate_Recon->LC_Inject LC_Separation Chromatographic Separation LC_Inject->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Data_Analysis_LC Data Analysis MSMS_Detection->Data_Analysis_LC

References

determining limit of detection (LOD) and quantification (LOQ) for m-Hydroxybenzoylecgonine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed look at the methodologies for establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the cocaine metabolite m-Hydroxybenzoylecgonine reveals a landscape dominated by mass spectrometry-coupled chromatographic techniques. This guide provides a comparative overview of published methods, their performance, and the experimental protocols employed, offering valuable insights for researchers, scientists, and drug development professionals in the field of forensic toxicology and clinical analysis.

The accurate detection and quantification of this compound, a secondary metabolite of cocaine, is crucial in forensic investigations to confirm cocaine ingestion. Establishing reliable analytical limits, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ), is fundamental to the validation of any quantitative method. This guide summarizes and compares data from various studies that have determined the LOD and LOQ for this analyte in different biological matrices.

Comparative Analysis of LOD and LOQ

The performance of analytical methods for this compound varies depending on the instrumentation, sample matrix, and specific protocol employed. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are the most commonly utilized techniques. The following table summarizes the LOD and LOQ values reported in several studies.

Analytical TechniqueMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Citation
GC-MSUrine5 ng/mL5 ng/mL[1][2]
GC-MSMeconium2.5 - 5.0 ng/mL5.0 - 10.0 ng/mL[3]
HPLC-MSMeconium5 ng/g5 ng/g[4][5]
GC-MSBlood and Urine0.5 - 4.0 ng/mLNot Specified[6]

Experimental Protocols

The determination of LOD and LOQ is intrinsically linked to the entire analytical procedure, from sample preparation to data analysis. Below are detailed methodologies from key studies.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urine Analysis[1][2]

This method was developed for the simultaneous analysis of this compound, p-hydroxybenzoylecgonine, and norbenzoylecgonine in urine.

  • Sample Preparation: Urine specimens that screened positive for benzoylecgonine (B1201016) (BZE) were subjected to analysis. The protocol involved solid-phase extraction (SPE) to isolate the analytes from the urine matrix.

  • Derivatization: The extracted metabolites were derivatized to increase their volatility and improve chromatographic separation. While the specific derivatizing agent for this compound is not detailed in the abstract, a common agent for similar compounds is BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide).[3]

  • GC-MS Analysis: The derivatized sample was injected into a gas chromatograph coupled to a mass spectrometer. The analysis was performed in single-ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • LOD and LOQ Determination: The LOD and LOQ were determined by analyzing urine standards spiked with the cocaine metabolites at decreasing concentrations (from 25 to 1 ng/mL). The LOD was defined as the concentration where the qualifying ion ratios fell outside of a ±20% limit of the calibrator. The LOQ was the lowest concentration at which the analyte could be quantitatively determined with acceptable precision and accuracy (within ±20% of the theoretical concentration and with qualifying ion ratios within ±20% of the calibrator). For this method, both the LOD and LOQ were established at 5 ng/mL.[1][2]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Meconium Analysis[4][5]

This assay was validated for the determination of m- and p-hydroxybenzoylecgonine in meconium.

  • Sample Preparation: The method involved an initial extraction of the analytes from the meconium matrix using methanol, followed by a solid-phase extraction (SPE) cleanup step.

  • Chromatographic Separation: A reversed-phase HPLC column was used with a gradient elution of 1% acetic acid and acetonitrile.

  • Mass Spectrometric Detection: Detection was achieved using an atmospheric pressure ionization electrospray (ESI) source coupled to a mass spectrometer operating in single ion monitoring (SIM) mode.

  • LOD and LOQ Determination: The method was validated over a range of 0.005 to 1.00 µg/g (equivalent to 5 to 1000 ng/g) of meconium.[4][5] This range defines the working quantitative limits of the assay, with the lower end representing the LOQ.

General Workflow for LOD and LOQ Determination

The process of determining the LOD and LOQ for an analytical method follows a structured workflow. The diagram below illustrates the key steps involved, from initial method development to the final validation of these critical performance characteristics.

LOD_LOQ_Workflow cluster_method_development Method Development & Optimization cluster_validation LOD & LOQ Determination cluster_confirmation Confirmation & Verification MD1 Select Analytical Technique (e.g., GC-MS, HPLC-MS) MD2 Optimize Sample Preparation (Extraction, Cleanup) MD1->MD2 MD3 Optimize Instrumental Parameters (Chromatography, Mass Spectrometry) MD2->MD3 V1 Prepare Calibration Standards & Blank Samples MD3->V1 Proceed to Validation V2 Analyze Replicates of Low-Concentration Samples V1->V2 V3 Calculate Signal-to-Noise Ratio or Standard Deviation of Response V2->V3 V4 Determine LOD (e.g., S/N = 3) V3->V4 V5 Determine LOQ (e.g., S/N = 10) V3->V5 C1 Spike Samples at Determined LOD & LOQ V5->C1 Confirm Limits C2 Analyze Spiked Samples C1->C2 C3 Verify Precision & Accuracy at LOQ C2->C3

General workflow for determining LOD and LOQ.

This guide provides a foundational understanding of the methods used to determine the limit of detection and quantification for this compound. Researchers and professionals can use this information to select appropriate analytical methods, develop and validate their own assays, and interpret analytical results with a clear understanding of the method's capabilities and limitations.

References

A Comparative Guide to m-Hydroxybenzoylecgonine Analysis: Linearity and Recovery Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of m-Hydroxybenzoylecgonine (m-OH-BZE), a minor metabolite of cocaine, is crucial for comprehensive toxicological and pharmacological studies. This guide provides a comparative overview of analytical methodologies, focusing on linearity and recovery data to aid in method selection and development.

The analysis of m-OH-BZE often employs advanced analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Method validation parameters, particularly linearity and recovery, are critical indicators of a method's performance, ensuring reliable and reproducible results.

Performance Comparison: Linearity and Recovery

The following tables summarize linearity and recovery data from various studies for the analysis of this compound in different biological matrices.

Table 1: Linearity of this compound Quantification

Analytical MethodMatrixLinearity RangeCorrelation Coefficient (r²)Citation
LC-MS/MSUrine1.2 - 10,000 ng/mLNot Reported[1]
LC-MS/MSMeconium0.005 - 1.00 µg/gNot Reported[2]
LC-MS/MSMeconium5 - 1000 ng/gNot Reported[1]
LC-MS/MSHair and NailsUp to 250 ng/mg0.991 - 0.999[3]
LC-MS/MSUrine1 - 1,000 ng/mLNot Reported[4]
GC-MSBlood, Urine, Milk5 - 1000 ng/mL0.997 - 1.000[5]
GC-MSUrineNot specifiedNot Reported[6]

Table 2: Recovery of this compound

Analytical MethodMatrixRecovery RateCitation
Solid-Phase Extraction (SPE) - GC-MSMeconium> 42.1%[1]
Solid-Phase Extraction (SPE) - LC-MS/MSMeconium42.29% - 59.11%[7]
Solid-Phase Extraction (SPE)Urine84% - 103%[8]
Liquid-Liquid Extraction (LLE)Urine39% - 50% (for Benzoylecgonine)[9]

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical results. Below are representative protocols for the analysis of this compound.

Protocol 1: LC-MS/MS Analysis in Meconium

This method is adapted from a validated high-performance liquid chromatography-mass spectrometry assay.[2]

1. Sample Preparation:

  • Homogenize 0.5 g of meconium in a suitable buffer (e.g., 2 mL of 0.1 M phosphate (B84403) buffer, pH 6.0).[10]

  • Add an internal standard (e.g., nalorphine (B1233523) or p-Hydroxycocaine-d3).[2][10]

  • Incubate the sample to ensure complete homogenization.[10]

  • Centrifuge the sample to separate the supernatant for extraction.[10]

2. Solid-Phase Extraction (SPE):

  • Condition a mixed-mode SPE cartridge (e.g., C8/cation exchange) with methanol, deionized water, and a conditioning buffer.[10]

  • Load the supernatant onto the conditioned cartridge.

  • Wash the cartridge with deionized water and an acidic solution to remove interferences.

  • Elute the analyte using an appropriate solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).[10]

3. LC-MS/MS Analysis:

  • Chromatography: Employ a reversed-phase column with a gradient elution using a mobile phase consisting of acetic acid and acetonitrile.[2]

  • Mass Spectrometry: Utilize an atmospheric pressure ionization electrospray (ESI) source operating in single ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for detection and quantification.[2][7]

Protocol 2: GC-MS Analysis in Urine

This protocol is based on a gas chromatography-mass spectrometry method for the simultaneous analysis of cocaine metabolites.[6]

1. Sample Preparation and Extraction:

  • Urine samples can be directly subjected to extraction.

  • Perform a solid-phase extraction to isolate the analytes of interest.

2. Derivatization:

  • The extracted analytes are derivatized to increase their volatility for GC analysis.

3. GC-MS Analysis:

  • Gas Chromatography: Separate the derivatized analytes on a suitable capillary column.

  • Mass Spectrometry: Detect and quantify the analytes based on their retention time and mass-to-charge ratio.

Visualizing the Analytical Workflow

The general workflow for the analysis of this compound can be depicted as follows:

Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing start Biological Matrix (e.g., Meconium, Urine) homogenization Homogenization & Internal Standard Spiking start->homogenization centrifugation Centrifugation homogenization->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe elution Elution spe->elution chromatography Chromatographic Separation (LC or GC) elution->chromatography ms Mass Spectrometry (MS/MS) chromatography->ms quantification Quantification ms->quantification

Caption: General workflow for this compound analysis.

Alternative Methods and Considerations

While LC-MS/MS and GC-MS are the gold standards for the confirmatory analysis of m-OH-BZE, initial screening is often performed using immunoassays.[11] However, it's important to note that this compound has been found to be immunoreactive, which can contribute to discrepancies between immunoassay screening results and confirmatory tests.[5][11] Therefore, chromatographic methods are indispensable for accurate quantification and confirmation.

The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the study, including the desired sensitivity, sample matrix, and available instrumentation. LC-MS/MS often offers higher sensitivity and specificity and may not require derivatization, simplifying sample preparation.[4]

Conclusion

The selection of an appropriate analytical method for this compound is critical for obtaining reliable data. This guide provides a comparative overview of linearity and recovery data from published studies, along with detailed experimental protocols and a visual representation of the analytical workflow. By considering these factors, researchers can make informed decisions to ensure the accuracy and validity of their findings in the analysis of this important cocaine metabolite.

References

A Head-to-Head Battle: GC-MS vs. HPLC-MS/MS for the Detection of m-Hydroxybenzoylecgonine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the analytical performance of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for the detection of the cocaine metabolite, m-Hydroxybenzoylecgonine.

The detection of this compound, a minor but important metabolite of cocaine, plays a crucial role in forensic toxicology and clinical chemistry to confirm cocaine use. The choice of analytical technique is paramount for achieving the required sensitivity and specificity. This guide provides an objective comparison of two powerful analytical techniques, GC-MS and HPLC-MS/MS, for the detection of this compound, supported by experimental data and detailed methodologies.

At a Glance: Performance Comparison

The selection of an analytical method hinges on various performance parameters. Below is a summary of quantitative data for the detection of this compound using GC-MS and HPLC-MS/MS, primarily in urine samples.

ParameterGC-MSHPLC-MS/MS
Limit of Detection (LOD) 5 ng/mL[1]1.2 ng/mL[2]
Limit of Quantitation (LOQ) 5 ng/mL[1][3]1.2 ng/mL[2]
Linearity Range 5 - 1000 ng/mL[4]1.2 - 10,000 ng/mL[2]
Sample Preparation Solid-Phase Extraction (SPE), Derivatization (silylation or acylation) required.Solid-Phase Extraction (SPE) or "Dilute-and-Shoot". Derivatization is not required.
Analysis Time Generally longer due to derivatization and chromatographic run times.Typically faster analysis times.
Specificity High, especially with selected ion monitoring (SIM).Very high, particularly with multiple reaction monitoring (MRM).

The Metabolic Journey of Cocaine

Understanding the metabolic pathway of cocaine is essential for interpreting analytical results. Cocaine is extensively metabolized in the body, with this compound being one of the minor metabolites. Its presence can be a key indicator of cocaine ingestion.

cocaine_metabolism cocaine Cocaine benzoylecgonine Benzoylecgonine (Major) cocaine->benzoylecgonine Hydrolysis (hCE-1) m_hydroxycocaine m-Hydroxycocaine cocaine->m_hydroxycocaine Hydroxylation (CYP450) m_hydroxybenzoylecgonine This compound benzoylecgonine->m_hydroxybenzoylecgonine Hydroxylation m_hydroxycocaine->m_hydroxybenzoylecgonine Hydrolysis

Cocaine Metabolic Pathway to this compound.

Experimental Workflows: A Visual Comparison

The analytical workflows for GC-MS and HPLC-MS/MS differ significantly, particularly in the sample preparation stages.

analytical_workflows cluster_gcms GC-MS Workflow cluster_hplcms HPLC-MS/MS Workflow gcms_sample Urine Sample gcms_spe Solid-Phase Extraction (SPE) gcms_sample->gcms_spe gcms_derivatization Derivatization (e.g., Silylation) gcms_spe->gcms_derivatization gcms_analysis GC-MS Analysis gcms_derivatization->gcms_analysis gcms_data Data Analysis gcms_analysis->gcms_data hplcms_sample Urine Sample hplcms_spe Solid-Phase Extraction (SPE) (or Dilute-and-Shoot) hplcms_sample->hplcms_spe hplcms_analysis HPLC-MS/MS Analysis hplcms_spe->hplcms_analysis hplcms_data Data Analysis hplcms_analysis->hplcms_data

Comparison of GC-MS and HPLC-MS/MS analytical workflows.

Detailed Experimental Protocols

For scientists looking to replicate or adapt these methods, the following are detailed experimental protocols for both GC-MS and HPLC-MS/MS analysis of this compound in urine.

GC-MS Protocol

This protocol is a composite of methodologies described in the literature and is intended as a guide.[1][3]

1. Sample Preparation (Solid-Phase Extraction)

  • To 1-2 mL of urine, add an appropriate internal standard (e.g., this compound-d3).

  • Add 2 mL of 100 mM phosphate (B84403) buffer (pH 6.0) and vortex.

  • Condition a solid-phase extraction (SPE) column (e.g., C18 or mixed-mode) with 3 mL of methanol (B129727), followed by 3 mL of deionized water, and finally 1 mL of 100 mM phosphate buffer (pH 6.0).

  • Load the sample onto the SPE column.

  • Wash the column with 3 mL of deionized water, followed by 1 mL of 100 mM HCl, and then 1 mL of methanol.

  • Elute the analyte with 3 mL of a mixture of methylene (B1212753) chloride, isopropanol, and ammonium (B1175870) hydroxide (B78521) (e.g., 78:20:2 v/v/v).

  • Evaporate the eluate to dryness under a stream of nitrogen at <50°C.

2. Derivatization

  • Reconstitute the dried extract in 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or pentafluoropropionic anhydride (B1165640) (PFPA).

  • Cap the vial and heat at 70°C for 20 minutes to facilitate the derivatization reaction.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Column: HP-5MS (or equivalent), 15 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium.

  • Injector Temperature: 280°C.

  • Oven Program: Start at 100°C, hold for 0.5 min, then ramp at 20°C/min to 310°C and hold for 4 min.

  • Mass Spectrometer: Agilent 5973 or equivalent, operated in Selected Ion Monitoring (SIM) mode.

  • Ions to Monitor: Specific ions for the derivatized this compound and the internal standard should be selected based on their mass spectra.

HPLC-MS/MS Protocol

This protocol is based on a validated method for the analysis of cocaine metabolites in urine.[2]

1. Sample Preparation (Solid-Phase Extraction)

  • Spike 1 mL of urine with an internal standard (e.g., this compound-d3).

  • Add 1 mL of 2% formic acid and vortex.

  • Condition a mixed-mode polymeric SPE column (e.g., Agilent Bond Elut Plexa PCX) with 0.5 mL of methanol, followed by allowing it to soak and drip.

  • Load the sample onto the SPE column.

  • Wash the column with 1 mL of 2% formic acid, followed by 1 mL of methanol.

  • Dry the column under vacuum for 5-10 minutes.

  • Elute the analyte with 1 mL of a freshly prepared mixture of methanol and ammonium hydroxide (100:20 v/v).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase (10% methanol, 90% water, 0.1% formic acid).

2. HPLC-MS/MS Analysis

  • Liquid Chromatograph: Agilent 1200 Infinity Series or equivalent.

  • Column: Agilent Poroshell 120 EC-C18, 3 x 50 mm, 2.7 µm, or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient: A suitable gradient to separate the analyte from matrix interferences.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent, with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound and the internal standard must be optimized.

Discussion and Conclusion

Both GC-MS and HPLC-MS/MS are powerful and reliable techniques for the detection and quantification of this compound.

GC-MS has been a gold standard in forensic toxicology for many years. It offers high chromatographic resolution and specificity. However, the requirement for derivatization to make the polar this compound molecule volatile adds an extra step to the sample preparation, increasing the potential for variability and extending the overall analysis time.

HPLC-MS/MS , on the other hand, has emerged as a highly sensitive and specific alternative. A key advantage of HPLC-MS/MS is that it generally does not require derivatization, simplifying the sample preparation process and reducing analysis time. The use of tandem mass spectrometry (MS/MS) with MRM provides exceptional specificity, minimizing the risk of interferences from the complex biological matrix. As indicated by the data, HPLC-MS/MS methods can achieve lower limits of detection and quantification compared to GC-MS.[2]

References

Cross-Validation of m-Hydroxybenzoylecgonine with Other Cocaine Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection of cocaine use relies on the accurate identification of its metabolites. While benzoylecgonine (B1201016) (BZE) is the most commonly targeted analyte, emerging research highlights the significance of other metabolites, such as m-hydroxybenzoylecgonine (m-OH-BZE), in providing a more comprehensive toxicological profile. This guide offers a comparative analysis of m-OH-BZE and other key cocaine metabolites, supported by experimental data and detailed analytical protocols, to aid researchers in their drug development and monitoring efforts.

Data Presentation: Quantitative Comparison of Cocaine Metabolites

The following tables summarize the validation parameters for the simultaneous analysis of cocaine and its metabolites, including this compound, using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: GC-MS Method Validation for Cocaine and its Metabolites in Urine [1]

AnalyteLinearity Range (ng/mL)Lower Limit of Quantification (ng/mL)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Accuracy (Relative Error %)Extraction Efficiency (%)
Ecgonine10 - 1000101.2 - 14.91.8 - 17.9± 16.484 - 103
Ecgonine-methyl-ester10 - 1000101.2 - 14.91.8 - 17.9± 16.484 - 103
Benzoylecgonine10 - 1000101.2 - 14.91.8 - 17.9± 16.484 - 103
Nor-benzoylecgonine5 - 50051.2 - 14.91.8 - 17.9± 16.484 - 103
This compound2.5 - 2502.51.2 - 14.91.8 - 17.9± 16.484 - 103
Cocaethylene5 - 50051.2 - 14.91.8 - 17.9± 16.484 - 103
Cocaine10 - 1000101.2 - 14.91.8 - 17.9± 16.484 - 103
Norcocaine5 - 50051.2 - 14.91.8 - 17.9± 16.484 - 103
Norcocaethylene2.5 - 2502.51.2 - 14.91.8 - 17.9± 16.484 - 103

Table 2: LC-MS/MS Method Validation for Cocaine and Metabolites in Meconium [2]

AnalyteAnalytical Measurement Range (ng/g)Limit of Detection (ng/g)Within-run Precision (%CV)Between-run Precision (%CV)Accuracy (%)Sample Preparation Recovery (%)
Cocaine20 - 2,00010≤5≤5>8453 - 83
Cocaethylene20 - 2,00010≤5≤5>8453 - 83
Benzoylecgonine20 - 2,00010≤5≤5>8453 - 83
This compound20 - 2,00010≤5≤5>8453 - 83

Table 3: Prevalence of in vivo Cocaine Metabolites in Benzoylecgonine-Positive Urine Samples (n=82) [3]

MetabolitePrevalence (%)
This compound83
p-Hydroxybenzoylecgonine79
Norbenzoylecgonine67
At least one of the three metabolites96.3

Experimental Protocols

GC-MS Analysis of Cocaine and Metabolites in Urine

This protocol describes a validated procedure for the simultaneous detection and quantification of nine cocaine-related compounds in human urine.[1]

a. Sample Preparation (Solid-Phase Extraction)

  • Transfer 500 µL of urine into a tube.

  • Add deuterated internal standards.

  • Vortex and centrifuge the sample.

  • Condition a solid-phase extraction (SPE) column.

  • Load the supernatant onto the SPE column.

  • Wash the column to remove interferences.

  • Elute the analytes from the column.

  • Evaporate the eluate to dryness.

b. Derivatization

  • Reconstitute the dried extract.

  • Add a derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Heat the mixture to facilitate the reaction.

c. GC-MS Instrumentation

  • Gas Chromatograph: Equipped with a capillary column suitable for drug analysis.

  • Mass Spectrometer: Operated in selected-ion monitoring (SIM) mode.

  • Injection Volume: 1-2 µL.

  • Data Analysis: Quantify analytes based on the peak area ratios of the analytes to their corresponding internal standards.

LC-MS/MS Analysis of Cocaine and Metabolites in Meconium

This protocol outlines a method for the detection and quantification of cocaine and its metabolites in meconium samples.[2]

a. Sample Preparation (Solid-Phase Extraction)

  • Homogenize approximately 0.5 g of meconium with methanol (B129727).

  • Centrifuge the sample and transfer the supernatant.

  • Add a phosphate (B84403) buffer and internal standards to the supernatant.

  • Condition an SPE column with methanol and water, followed by the phosphate buffer.

  • Load the sample onto the conditioned SPE column.

  • Wash the column with deionized water, dilute acid, and methanol.

  • Dry the column under vacuum.

  • Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

b. LC-MS/MS Instrumentation

  • Liquid Chromatograph: A UHPLC system with a C18 or similar reversed-phase column.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) or methanol.

  • Mass Spectrometer: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with electrospray ionization (ESI).

  • MRM Transitions: Monitor at least two transitions (quantifier and qualifier) for each analyte and internal standard.

Mandatory Visualization

Cocaine Metabolism Pathway

The following diagram illustrates the primary metabolic pathways of cocaine in the human body.

CocaineMetabolism cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation (CYP450) cluster_hydroxylation Hydroxylation cluster_transesterification Transesterification (with Ethanol) Cocaine Cocaine BZE Benzoylecgonine (BZE) (Major Metabolite) Cocaine->BZE hCE-1 EME Ecgonine Methyl Ester (EME) (Major Metabolite) Cocaine->EME BChE, hCE-2 Norcocaine Norcocaine (Active Metabolite) Cocaine->Norcocaine Cocaethylene Cocaethylene (Active Metabolite) Cocaine->Cocaethylene Ecgonine Ecgonine BZE->Ecgonine mOHBZE This compound BZE->mOHBZE pOHBZE p-Hydroxybenzoylecgonine BZE->pOHBZE EME->Ecgonine

Caption: Major metabolic pathways of cocaine.

Experimental Workflow for Metabolite Analysis

The diagram below outlines the general workflow for the analysis of cocaine and its metabolites from biological samples.

Workflow Start Sample Collection (Urine, Meconium, etc.) SamplePrep Sample Preparation (Solid-Phase Extraction) Start->SamplePrep Derivatization Derivatization (for GC-MS) SamplePrep->Derivatization Analysis Instrumental Analysis (GC-MS or LC-MS/MS) SamplePrep->Analysis LC-MS/MS Derivatization->Analysis GC-MS Data Data Processing and Quantification Analysis->Data End Results Reporting Data->End

Caption: General workflow for cocaine metabolite analysis.

References

Proficiency Testing for m-Hydroxybenzoylecgonine: A Comparative Guide for Forensic Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of proficiency testing (PT) program considerations and analytical methodologies for the detection and quantification of m-Hydroxybenzoylecgonine, a key metabolite of cocaine, in forensic laboratory settings. Ensuring the accuracy and reliability of analytical results for this compound is critical for forensic investigations and clinical toxicology. This document outlines available proficiency testing providers, compares common analytical techniques with supporting data, and provides detailed experimental protocols.

Understanding the Landscape of Proficiency Testing

Proficiency testing is a cornerstone of quality assurance in forensic laboratories, providing an external and objective evaluation of a laboratory's performance. For specialized metabolites like this compound, PT programs may not always list this analyte explicitly but will include it under the broader category of "cocaine metabolites." Major accredited proficiency test providers for forensic toxicology include the College of American Pathologists (CAP), Collaborative Testing Services (CTS), and LGC Standards.[1][2][3] Laboratories should consult the specific analyte lists for the relevant toxicology programs offered by these organizations to ensure inclusion of this compound.

Comparison of Analytical Methods for this compound

The two primary analytical techniques for the confirmatory analysis of this compound in forensic samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and sample throughput.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Reference
Principle Separation of volatile and thermally stable compounds followed by detection based on their mass-to-charge ratio. Derivatization is often required for polar analytes like this compound.Separation of compounds in the liquid phase followed by detection using two stages of mass analysis for enhanced selectivity and sensitivity.
Sample Types Urine, Blood, Hair, MeconiumUrine, Blood, Hair, Meconium[4][5]
Limit of Quantitation (LOQ) Typically in the low ng/mL range (e.g., 5 ng/mL in urine).Generally offers higher sensitivity, with LOQs in the sub-ng/mL to low ng/mL range.[4]
Selectivity GoodExcellent, due to the use of precursor and product ion monitoring (MRM).
Throughput Moderate, sample derivatization can be time-consuming.High, often with minimal sample preparation and faster run times.
Advantages Robust and well-established technique in forensic toxicology.High sensitivity and selectivity, suitable for complex matrices and low analyte concentrations.
Disadvantages May require lengthy sample preparation (derivatization). Potential for thermal degradation of some analytes.Higher initial instrument cost. Potential for matrix effects that can suppress or enhance the analyte signal.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method for this compound in Urine

This protocol is a representative example based on established methodologies for the analysis of cocaine metabolites.

a. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 1 mL of urine, add an internal standard (e.g., this compound-d3).

  • Perform enzymatic hydrolysis if conjugated metabolites are to be measured.

  • Acidify the sample with 0.1 M HCl.

  • Condition a mixed-mode SPE cartridge with methanol (B129727) followed by deionized water and 0.1 M HCl.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with deionized water, followed by a weak organic solvent (e.g., 20% acetonitrile).

  • Dry the cartridge thoroughly under vacuum.

  • Elute the analyte with a mixture of dichloromethane (B109758) and isopropanol (B130326) with a small percentage of ammonium (B1175870) hydroxide.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

b. Derivatization

  • Reconstitute the dried extract in a derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Heat the sample at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of this compound.

  • Cool the sample to room temperature before injection.

c. GC-MS Analysis

  • Gas Chromatograph: Use a capillary column suitable for drug analysis (e.g., 5% phenyl-methylpolysiloxane).

  • Injection: Inject 1-2 µL of the derivatized extract in splitless mode.

  • Oven Program: Start at a low temperature (e.g., 100°C), ramp to a higher temperature (e.g., 300°C) to ensure separation of analytes.

  • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both the analyte and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for this compound in Meconium

This protocol provides a general workflow for the sensitive detection of this compound in a complex matrix like meconium.

a. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Homogenize 0.5 g of meconium with a buffer solution.

  • Add an internal standard (e.g., this compound-d3).

  • Perform a liquid-liquid extraction using an organic solvent mixture (e.g., chloroform/isopropanol).

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis

  • Liquid Chromatograph: Use a C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of formic acid to improve ionization.

  • Injection: Inject 5-10 µL of the reconstituted extract.

  • Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor at least two precursor-to-product ion transitions for both the analyte and the internal standard to ensure high selectivity and accurate quantification.

Visualizing Proficiency Testing and Method Selection Workflows

The following diagrams illustrate the typical workflow of a proficiency testing cycle and a logical approach to selecting an appropriate analytical method.

ProficiencyTestingWorkflow cluster_PT_Provider Proficiency Test Provider cluster_Forensic_Lab Forensic Laboratory cluster_Evaluation Evaluation PT_Sample_Prep Sample Preparation (Spiking, Homogenization) PT_Sample_Dispatch Sample Dispatch PT_Sample_Prep->PT_Sample_Dispatch Sample_Receipt Sample Receipt & Accessioning PT_Sample_Dispatch->Sample_Receipt Analysis Analysis of PT Sample (e.g., GC-MS, LC-MS/MS) Sample_Receipt->Analysis Data_Review Data Review & Interpretation Analysis->Data_Review Reporting Reporting of Results to PT Provider Data_Review->Reporting Performance_Eval Performance Evaluation (Comparison to Peer Group) Reporting->Performance_Eval Corrective_Action Corrective Action (If Necessary) Performance_Eval->Corrective_Action Unsatisfactory Performance

Proficiency Testing Workflow for Forensic Laboratories.

MethodSelection Start Start: Need to Analyze This compound Required_Sensitivity Required Sensitivity? Start->Required_Sensitivity Matrix_Complexity Complex Matrix? (e.g., Meconium, Hair) Required_Sensitivity->Matrix_Complexity High Required_Sensitivity->Matrix_Complexity Moderate Select_GCMS Select GC-MS Required_Sensitivity->Select_GCMS Low Throughput_Needs High Throughput Needed? Matrix_Complexity->Throughput_Needs Yes Matrix_Complexity->Throughput_Needs No Matrix_Complexity->Select_GCMS No Select_LCMSMS Select LC-MS/MS Throughput_Needs->Select_LCMSMS Yes Throughput_Needs->Select_GCMS No

Decision-Making for Analytical Method Selection.

References

The Understudy Takes Center Stage: m-Hydroxybenzoylecgonine as a Confirmatory Marker for Cocaine Use Over Benzoylecgonine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of m-Hydroxybenzoylecgonine and the traditional marker, benzoylecgonine (B1201016), for the definitive identification of cocaine consumption.

For decades, the presence of benzoylecgonine (BE) in biological samples has been the gold standard for confirming cocaine use. As the primary metabolite of cocaine, its detection has been central to forensic toxicology and clinical monitoring. However, the potential for in-vitro hydrolysis of cocaine to BE has opened the door to legal and scientific challenges, creating a need for a more definitive marker. Enter this compound (m-OH-BE), a minor metabolite that is gaining prominence as a specific indicator of in-vivo cocaine metabolism. This guide provides a comprehensive comparison of these two markers, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in their analytical considerations.

Distinguishing Ingestion from Contamination

The core advantage of this compound lies in its formation. It is believed to be exclusively a product of in-vivo metabolism, meaning it is produced within the body following cocaine ingestion.[1][2] This is a critical distinction from benzoylecgonine, which can be formed by the chemical hydrolysis of cocaine in a sample after it has been collected, potentially leading to false-positive results if the sample was contaminated with cocaine.[2] The presence of m-OH-BE, therefore, serves as a robust confirmation that cocaine was processed by the body's metabolic machinery.

Comparative Analytical Performance

The choice of a biomarker is heavily reliant on its analytical characteristics, including its detection window and typical concentrations in various biological matrices. While benzoylecgonine is present in much higher concentrations, this compound is consistently detected in the urine of cocaine users.

ParameterThis compoundBenzoylecgonineBiological MatrixSource
Typical Concentration Generally lower than BEMajor metabolite, higher concentrationsUrine, Plasma, Meconium[3][4]
Detection in Urine Detected in all 24 BE-positive samplesThe primary marker for urine screeningUrine[5]
Prevalence in Urine 83% of 89 BE-positive specimensStandard for positivityUrine[1]
Plasma Peak Concentration (150mg/70kg dose) <18 ng/mL614.7 +/- 46.0 ng/mLPlasma[3]
Meconium Concentration Can be 0.2 to 6.3 times as high as BEVariableMeconium[4]
Urine Detection Window Approximately 1-3 days2-4 days (up to 10-22 days in chronic users)Urine[6][7]
Hair Detection Window Not well-establishedUp to 90 days or longerHair[6][8][9]

Metabolic Pathway and Analytical Workflow

To understand the relationship between these markers, it is essential to visualize their metabolic origin and the typical workflow for their detection.

Cocaine_Metabolism Cocaine Cocaine BE Benzoylecgonine (BE) (Major Metabolite) Cocaine->BE Hydrolysis (Liver Carboxylesterases) mOHBE This compound (m-OH-BE) (Minor Metabolite) Cocaine->mOHBE Aromatic Hydroxylation (Hepatic Microsomal Enzymes) EME Ecgonine Methyl Ester (EME) Cocaine->EME Hydrolysis (Plasma Butyrylcholinesterase) Norcocaine Norcocaine Cocaine->Norcocaine N-demethylation (CYP3A4) pOHBE p-Hydroxybenzoylecgonine (p-OH-BE) Cocaine->pOHBE Aromatic Hydroxylation

Fig. 1: Simplified metabolic pathway of cocaine.

The analytical process for identifying these metabolites typically involves sophisticated chromatographic and mass spectrometric techniques to ensure sensitivity and specificity.

Analytical_Workflow Sample Biological Sample (Urine, Hair, etc.) Extraction Sample Preparation (e.g., Solid-Phase Extraction) Sample->Extraction Chromatography Chromatographic Separation (GC or LC) Extraction->Chromatography MS Mass Spectrometric Detection (MS or MS/MS) Chromatography->MS Analysis Data Analysis and Quantification MS->Analysis

References

Stability of Cocaine Metabolites: A Comparative Analysis of Urine and Blood Matrices

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative stability of cocaine and its primary metabolites—benzoylecgonine (B1201016) (BE), ecgonine (B8798807) methyl ester (EME), and cocaethylene (B1209957) (EBE)—in urine and blood samples. This document provides a detailed overview of their degradation profiles under various storage conditions, supported by quantitative data from key studies, experimental methodologies, and visual representations of metabolic pathways and analytical workflows.

The accurate quantification of cocaine and its metabolites is critical in clinical and forensic toxicology, as well as in research settings. The stability of these compounds in biological matrices is a crucial factor that can significantly influence analytical results. This guide provides an in-depth comparison of the stability of cocaine and its major metabolites in urine and blood, offering valuable insights for sample handling, storage, and data interpretation.

Comparative Stability Overview

The stability of cocaine and its metabolites is primarily influenced by temperature, pH, and the presence of enzymes and preservatives. In general, frozen storage at -20°C is the optimal condition for preserving these compounds in both urine and blood.[1][2][3] At refrigerated temperatures (4°C), significant degradation occurs, particularly in blood samples.

In blood , cocaine is susceptible to both enzymatic and chemical hydrolysis.[4][5] Pseudocholinesterase, an enzyme present in blood, rapidly hydrolyzes cocaine to ecgonine methyl ester (EME).[4] Concurrently, chemical hydrolysis leads to the formation of benzoylecgonine (BE).[4] The presence of preservatives, such as sodium fluoride (B91410) (NaF), can inhibit enzymatic activity and improve the stability of cocaine and its metabolites in blood stored at 4°C.[1][2][3]

In urine , the degradation of cocaine is primarily due to chemical hydrolysis, which is highly dependent on pH and temperature.[2][6] Cocaine is more stable in acidic urine (pH 4-5) and degrades more rapidly in alkaline urine (pH 8).[2][6] Unlike blood, urine lacks the enzymatic activity that leads to the formation of EME from cocaine in vitro.[2]

Quantitative Data Summary

The following tables summarize the stability of cocaine and its metabolites in blood and urine under different storage conditions, as reported in various studies. The data is presented as the percentage recovery of the initial analyte concentration over time.

Table 1: Stability of Cocaine and Metabolites in Blood

CompoundStorage TemperaturePreservativeDurationPercent RecoveryReference
Cocaine (COC) -20°CWith & Without NaF1 year>90%[1][2]
4°CWith NaF150 daysDisappeared[1][2][3]
4°CWithout NaF30 daysDisappeared[1][2][3]
Benzoylecgonine (BE) -20°CWith & Without NaF1 yearStable[2]
4°CWith NaF365 days68.5%[1][2][3]
4°CWithout NaF365 days3.7%[1][2][3]
Ecgonine Methyl Ester (EME) -20°CWith & Without NaF1 yearStable[1]
4°CWith NaF215 daysDisappeared[1][2][3]
4°CWithout NaF185 daysDisappeared[1][2][3]
Cocaethylene (EBE) -20°CWith & Without NaF1 yearStable[1]
4°CWith NaF150 daysDisappeared[2]
4°CWithout NaF30 daysNot Detected[2]

Table 2: Stability of Cocaine and Metabolites in Urine

CompoundStorage TemperaturepHDurationPercent RecoveryReference
Cocaine (COC) -20°CAll1 yearStable[1]
4°C490 daysStable[2]
4°C875 daysDisappeared[1][2][3]
Benzoylecgonine (BE) -20°CAll1 yearStable[1]
4°C81 year23%[1][2][3]
Ecgonine Methyl Ester (EME) -20°CAll1 yearStable[1]
4°C815 daysDisappeared[1][2][3]
Cocaethylene (EBE) -20°CAll1 yearStable[1]
4°C875 daysDisappeared[2]

Experimental Protocols

The data presented above is derived from studies employing rigorous analytical methodologies. A typical experimental protocol for assessing the stability of cocaine metabolites involves the following steps:

  • Sample Preparation: Fortification of drug-free whole blood (often with an anticoagulant like heparin or EDTA and a preservative like sodium fluoride) or urine with known concentrations of cocaine, BE, EME, and EBE.

  • Storage: Aliquots of the fortified samples are stored under controlled conditions, including different temperatures (e.g., -20°C, 4°C, and room temperature) and, for urine, different pH levels.

  • Sample Extraction: At specified time intervals, aliquots are retrieved from storage. Analytes are extracted from the biological matrix using techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Analytical Quantification: The concentrations of the parent drug and its metabolites are determined using highly sensitive and specific analytical methods, most commonly Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The percentage recovery of each analyte at each time point is calculated relative to the initial concentration (time zero) to determine its stability under the tested conditions.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway of cocaine and a standard experimental workflow for stability studies.

CocaineMetabolism Cocaine Cocaine BE Benzoylecgonine (BE) Cocaine->BE Chemical Hydrolysis EME Ecgonine Methyl Ester (EME) Cocaine->EME Enzymatic Hydrolysis (Pseudocholinesterase in blood) Cocaethylene Cocaethylene (in presence of Ethanol) Cocaine->Cocaethylene Transesterification Ecgonine Ecgonine BE->Ecgonine Hydrolysis EME->Ecgonine Hydrolysis

Metabolic pathway of cocaine.

StabilityWorkflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points Start Fortify Urine/Blood Samples Aliquoting Create Aliquots Start->Aliquoting Temp1 -20°C Aliquoting->Temp1 Temp2 4°C Aliquoting->Temp2 Temp3 Room Temp Aliquoting->Temp3 Extraction Solid-Phase or Liquid-Liquid Extraction Temp1->Extraction t = 0, 1, 7, 30... days Temp2->Extraction t = 0, 1, 7, 30... days Temp3->Extraction t = 0, 1, 7, 30... days Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis Data Calculate % Recovery Analysis->Data End Stability Profile Data->End

Experimental workflow for stability testing.

References

Evaluating Immunoassay Specificity for Benzoylecgonine in the Presence of m-Hydroxybenzoylecgonine: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection of benzoylecgonine (B1201016) (BE), the primary metabolite of cocaine, is crucial in clinical and forensic toxicology. Immunoassays are a widely used screening tool for BE due to their speed and efficiency. However, the presence of other structurally related cocaine metabolites, such as m-Hydroxybenzoylecgonine, can potentially lead to cross-reactivity, impacting the accuracy of test results. This guide provides a comparative overview of the specificity of various commercial immunoassays for benzoylecgonine in the presence of this compound, supported by available experimental data and detailed methodologies.

Immunoassay Cross-Reactivity Comparison

The cross-reactivity of an immunoassay refers to the degree to which the antibodies in the assay bind to compounds other than the target analyte. In the context of benzoylecgonine immunoassays, cross-reactivity with other cocaine metabolites can lead to false-positive or inflated results. The following table summarizes the available quantitative data on the cross-reactivity of this compound with a commercial benzoylecgonine immunoassay.

Immunoassay ManufacturerAssay NameCutoff Concentration (ng/mL)CompoundTested Concentration (ng/mL)% Cross-Reactivity
Thermo Fisher Scientific (DRI) DRI™ Cocaine Metabolite Assay 150 This compound30050 [1]
300 This compound60050 [1]
Lin-Zhi International, Inc. LZI Cocaine Metabolite Enzyme Immunoassay300This compoundData Not AvailableData Not Available
Abbott Diagnostics MULTIGENT Cocaine Metabolite Assay300This compoundData Not AvailableData Not Available
Siemens Healthineers EMIT® II Plus Cocaine Metabolite Assay150/300This compoundData Not AvailableData Not Available
Roche Diagnostics COBAS ONLINE DAT II Cocaine Assay150/300This compoundData Not AvailableData Not Available

Data Not Available: Specific cross-reactivity data for this compound was not found in the publicly available product information for these assays at the time of this guide's compilation.

Experimental Protocols

The determination of immunoassay cross-reactivity is a critical validation step performed by manufacturers. A generalized experimental protocol for assessing the cross-reactivity of a substance like this compound in a benzoylecgonine immunoassay is outlined below.

General Protocol for Cross-Reactivity Testing:
  • Preparation of Stock Solution: A concentrated stock solution of the test compound (this compound) is prepared in a suitable solvent (e.g., methanol, deionized water). The concentration of this stock solution is certified.

  • Spiking into Matrix: A series of dilutions of the stock solution are prepared by spiking known amounts of the compound into a drug-free human urine matrix. This creates a range of concentrations to be tested.

  • Immunoassay Analysis: The urine samples containing the test compound are then analyzed using the benzoylecgonine immunoassay according to the manufacturer's instructions. This is typically performed on an automated clinical chemistry analyzer.

  • Determination of Response: The response of the immunoassay to each concentration of the test compound is measured. For enzyme immunoassays, this is often a change in absorbance.

  • Calculation of Cross-Reactivity: The concentration of the test compound that produces a response equivalent to the assay's cutoff concentration for benzoylecgonine is determined. The percent cross-reactivity is then calculated using the following formula:

    % Cross-Reactivity = (Concentration of Benzoylecgonine at Cutoff / Concentration of Cross-Reactant Producing the Same Response) x 100

Visualizing Experimental Workflow and Interference

To better understand the process of evaluating immunoassay specificity and the potential for interference, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Immunoassay Analysis cluster_calc Data Interpretation stock Prepare Stock Solution (this compound) spike Spike into Drug-Free Urine Matrix stock->spike Add to matrix serial Create Serial Dilutions spike->serial Dilute analyzer Analyze Samples on Automated Analyzer serial->analyzer Test samples measure Measure Immunoassay Response analyzer->measure Record data determine Determine Concentration at Cutoff Response measure->determine Compare to cutoff calculate Calculate % Cross-Reactivity determine->calculate Apply formula

Experimental workflow for assessing immunoassay cross-reactivity.

Interference_Mechanism cluster_assay Immunoassay System cluster_result Potential Outcome Ab Antibody Signal Signal Generation Ab->Signal Triggers Signal BE Benzoylecgonine (Target Analyte) BE->Ab Binds (Specific) mOHBE m-Hydroxy- benzoylecgonine (Interferent) mOHBE->Ab Cross-reacts (Non-specific binding) Result Inaccurate Result (False Positive or Inflated Concentration) Signal->Result

Potential for this compound to interfere with benzoylecgonine immunoassays.

References

A Comparative Guide to the Inter-laboratory Analysis of m-Hydroxybenzoylecgonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the detection and quantification of m-Hydroxybenzoylecgonine, a metabolite of cocaine. The information presented is synthesized from published research to aid laboratories in selecting and implementing appropriate analytical techniques. This document summarizes quantitative data, details experimental protocols, and visualizes a general analytical workflow.

Quantitative Performance of Analytical Methods

The following table summarizes the performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound as reported in various studies. These methods are the most frequently employed for the confirmation of this analyte in biological matrices.

ParameterGC-MSLC-MS/MSMatrix
Limit of Quantification (LOQ) 5 ng/mL[1][2]20 ng/g[3]Urine, Meconium
Validation Range 5-1000 ng/mL[4]0.005-1.00 µg/g[5][6]Urine, Meconium
Internal Standard d3-m-Hydroxybenzoylecgonine[1]Nalorphine[5][6]Not Applicable
Observed Concentrations 75% of BE-positive urine samples exceeded 5 ng/mL[1]0.007-0.338 µg/g[5][6]Urine, Meconium

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are generalized protocols for the most common techniques used in the analysis of this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound in Urine

This method is suitable for the sensitive and specific quantification of this compound and other cocaine metabolites.[7]

  • Sample Preparation and Extraction:

    • Fortify urine specimens with a deuterated internal standard (e.g., d3-m-Hydroxybenzoylecgonine) to correct for extraction losses and matrix effects.[1]

    • Employ solid-phase extraction (SPE) for sample cleanup and concentration of the analyte.

  • Derivatization:

    • Evaporate the eluate from the SPE step to dryness.

    • Reconstitute the residue in a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create a more volatile and thermally stable derivative suitable for GC analysis.[4]

  • Instrumentation:

    • Inject the derivatized sample into a gas chromatograph equipped with a capillary column for separation.

    • Couple the GC to a mass spectrometer for detection and quantification.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of this compound in Meconium

This method is highly specific and sensitive, making it ideal for complex matrices like meconium.[5][6]

  • Sample Preparation and Extraction:

    • Homogenize meconium samples in a suitable solvent, such as methanol, to extract the analytes.[5][6]

    • Add an internal standard (e.g., nalorphine) early in the process to account for variability.[5][6]

    • Perform a solid-phase extraction (SPE) to remove interfering substances.[5][6]

  • Chromatography:

    • Use a reversed-phase high-performance liquid chromatography (HPLC) system.[5][6]

    • Employ a gradient elution with a mobile phase consisting of acetonitrile (B52724) and an aqueous solution with a modifier like acetic acid to achieve chromatographic separation.[5][6]

  • Mass Spectrometry:

    • Couple the HPLC system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[5][6]

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for the highest level of selectivity and sensitivity.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the laboratory analysis of this compound, from sample reception to final data reporting.

Analytical Workflow for this compound cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_extraction Extraction cluster_instrumentation Instrumental Analysis cluster_postanalytical Post-Analytical Phase SampleReceipt Sample Receipt and Accessioning Aliquoting Aliquoting and Internal Standard Addition SampleReceipt->Aliquoting SPE Solid-Phase Extraction (SPE) Aliquoting->SPE Chromatography Chromatographic Separation (GC or LC) SPE->Chromatography MassSpec Mass Spectrometric Detection (MS or MS/MS) Chromatography->MassSpec DataProcessing Data Processing and Quantification MassSpec->DataProcessing Review Data Review and Certification DataProcessing->Review Reporting Final Report Generation Review->Reporting

General laboratory workflow for this compound analysis.

References

A Researcher's Guide to Certified Reference Materials for m-Hydroxybenzoylecgonine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the accurate quantification of cocaine metabolites, the use of high-quality certified reference materials (CRMs) is paramount. This guide provides a comprehensive overview of the commercially available CRM for m-Hydroxybenzoylecgonine, a key urinary metabolite of cocaine, and compares its application in various analytical methodologies.

This compound is a significant biomarker for confirming cocaine use.[1] Its accurate detection and quantification are crucial in clinical toxicology, forensic analysis, and drug metabolism studies. This guide focuses on the Certified Spiking Solution® of this compound offered by Cerilliant®, a prominent supplier in the field.

Certified Reference Material (CRM) Specifications

Currently, Cerilliant® (a brand of Merck KGaA, Darmstadt, Germany) is the primary provider of a commercially available CRM for this compound. The specifications for this essential reference material are detailed below.

FeatureSpecification
Product Name This compound
Supplier Cerilliant® (distributed by Sigma-Aldrich and others)
Product Number H-017 / H-017-1ML
Concentration 1.0 mg/mL
Solvent Methanol
Format Certified Spiking Solution® in an ampule
Applications Urine drug testing, clinical toxicology, forensic analysis by LC-MS/MS or GC/MS[1]
Quality Standards Manufactured and tested under ISO 17034 and ISO/IEC 17025 accreditation
Storage Freeze
Regulatory USDEA exempt chemical preparation

This CRM is designed to be used as a calibrator, a control, or for spiking into biological matrices to validate analytical methods. Its certification under ISO guidelines ensures the accuracy, purity, and traceability of the material, which is critical for generating reliable and defensible analytical results.

Comparative Performance in Analytical Methods

The utility of a CRM is demonstrated by its performance in validated analytical methods. Below is a comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods that have utilized this compound reference materials for quantification in biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for the analysis of drugs and their metabolites. For the analysis of this compound, a derivatization step is typically required to improve its volatility and chromatographic properties.

ParameterPerformance DataReference
Linearity Range 5 - 50 ng/mL[2]
Limit of Detection (LOD) Not explicitly stated, but detectable at low ng/mL levels[3]
Limit of Quantification (LOQ) 5 ng/mL[3]
Internal Standard d3-m-Hydroxybenzoylecgonine[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the method of choice for many bioanalytical applications due to its high sensitivity, specificity, and typically simpler sample preparation compared to GC-MS.

ParameterPerformance DataReference
Linearity Range 0.005 - 1.00 µg/g (in meconium)[4]
Limit of Detection (LOD) Not explicitly stated, but validated in the low ng/g range[4]
Limit of Quantification (LOQ) 0.005 µg/g (in meconium)[4]
Internal Standard Nalorphine[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for GC-MS and HPLC-MS/MS analysis of this compound.

GC-MS Analysis of this compound in Urine

This protocol is based on a method developed for the forensic confirmation of cocaine use.

1. Sample Preparation:

  • To 1 mL of urine, add an internal standard (d3-m-Hydroxybenzoylecgonine).

  • Perform solid-phase extraction (SPE) to isolate the analyte and internal standard.

  • Elute the compounds and evaporate the solvent to dryness.

2. Derivatization:

  • Reconstitute the dried extract in a derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Heat the mixture to facilitate the formation of the trimethylsilyl (B98337) (TMS) derivative.

3. GC-MS Instrumental Analysis:

  • Gas Chromatograph: Use a capillary column suitable for drug analysis (e.g., HP-5MS).

  • Oven Temperature Program: Start at a suitable initial temperature, ramp to a final temperature to achieve separation.

  • Mass Spectrometer: Operate in selected ion monitoring (SIM) mode to monitor characteristic ions of the derivatized this compound and its internal standard.

A schematic representation of this workflow is provided below.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Urine Urine Sample Add_IS Add Internal Standard (d3-m-Hydroxybenzoylecgonine) Urine->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Elute_Dry Elute and Evaporate SPE->Elute_Dry Add_Deriv Add Derivatizing Agent (e.g., BSTFA) Elute_Dry->Add_Deriv Heat Heat Add_Deriv->Heat GC_MS GC-MS Analysis (SIM Mode) Heat->GC_MS

GC-MS analysis workflow for this compound.

HPLC-MS/MS Analysis of this compound in Meconium

This protocol is adapted from a validated method for the determination of cocaine metabolites in meconium.[4]

1. Sample Preparation:

  • Homogenize meconium sample in methanol.

  • Centrifuge the sample and collect the supernatant.

  • Perform solid-phase extraction (SPE) on the supernatant.

  • Elute the analyte and internal standard (nalorphine).

  • Evaporate the eluate and reconstitute in the initial mobile phase.

2. HPLC-MS/MS Instrumental Analysis:

  • High-Performance Liquid Chromatograph (HPLC): Use a reverse-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

The logical flow of this analytical process is illustrated in the diagram below.

HPLCMS_Workflow cluster_extraction Sample Extraction cluster_analysis Instrumental Analysis Meconium Meconium Sample Homogenize Homogenize in Methanol Meconium->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge SPE Solid-Phase Extraction Centrifuge->SPE HPLC HPLC Separation (C18 Column) SPE->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS

HPLC-MS/MS analysis workflow for this compound.

Conclusion

The availability of a high-quality, certified reference material for this compound from Cerilliant® is crucial for the standardization and validation of analytical methods in forensic and clinical settings. Both GC-MS and LC-MS/MS have been successfully employed for its quantification, with LC-MS/MS generally offering higher sensitivity and throughput. The choice of analytical platform will depend on the specific requirements of the laboratory, including sample matrix, desired sensitivity, and available instrumentation. The use of the CRM, in conjunction with the detailed experimental protocols provided, will enable researchers to achieve accurate and reproducible results in their studies of cocaine metabolism and exposure.

References

A Comparative Guide to m-Hydroxybenzoylecgonine Analysis in Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of m-Hydroxybenzoylecgonine (m-OH-BE) data from clinical studies, offering an objective comparison of its performance as a biomarker for cocaine use against other relevant metabolites. This document is intended to assist researchers, scientists, and drug development professionals in designing and interpreting studies related to cocaine metabolism and detection.

Introduction to this compound as a Biomarker

This compound is a minor metabolite of cocaine, formed in the body after cocaine use.[1] Unlike some other metabolites, m-OH-BE is considered an in vivo metabolite, meaning its presence in a biological sample is a reliable indicator of actual drug consumption, rather than external contamination.[2] This characteristic makes it a valuable biomarker in forensic and clinical settings. This guide will delve into the quantitative data, analytical methodologies, and metabolic pathways associated with m-OH-BE, providing a comparative framework for its utility.

Quantitative Data Comparison of Cocaine Metabolites

The following tables summarize quantitative data for this compound and other key cocaine metabolites from various clinical studies, primarily focusing on urine and meconium samples.

Table 1: Detection of Cocaine Metabolites in Human Urine

MetaboliteStudy PopulationAnalytical MethodPercentage of Positive SamplesConcentration Range / NotesReference(s)
This compound 24 BE-positive individualsGC-MS100% (75% > 5 ng/mL LoQ)-[3]
This compound 89 BE-positive individualsGC-MS83% (> 5 ng/mL LoQ)-[4]
p-Hydroxybenzoylecgonine89 BE-positive individualsGC-MS79% (> 5 ng/mL LoQ)-[4]
Norbenzoylecgonine89 BE-positive individualsGC-MS67% (> 5 ng/mL LoQ)-[4]
Ecgonine Methyl Ester (EME)24 BE-positive individualsGC-MS50%-[3]
Benzoylecgonine (B1201016) (BE)Chronic cocaine usersFPIAMean time to last positive: 81 ± 34 hours-[5]

Table 2: Concentration of Cocaine Metabolites in Meconium

MetaboliteStudy PopulationAnalytical MethodKey FindingsReference(s)
This compound 10 BE-immunoreactive samplesGC-MSTotal m-OH-BE was 0.2 to 6.3 times the concentration of BE. Free m-OH-BE was 59-94% of the total.[6]
This compound Not specifiedHPLC-MSConcentration range: 0.007 to 0.338 µg/g.[7]
p-HydroxybenzoylecgonineNot specifiedHPLC-MSConcentration range: 0.007 to 0.319 µg/g.[8]

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the cited studies are outlined below.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Urine

This protocol is a synthesized representation of common GC-MS procedures for the analysis of cocaine metabolites in urine.[3][4]

  • Sample Preparation:

    • To 1-2 mL of urine, add a deuterated internal standard (e.g., d3-m-hydroxybenzoylecgonine).[3]

    • Adjust the pH of the sample to approximately 6 with a phosphate (B84403) buffer.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE column with methanol (B129727), followed by deionized water, and then the phosphate buffer.

    • Load the prepared urine sample onto the column.

    • Wash the column sequentially with deionized water, dilute hydrochloric acid, and methanol.

    • Elute the analytes with a mixture of methylene (B1212753) chloride, isopropanol, and ammonium (B1175870) hydroxide.

  • Derivatization:

    • Evaporate the eluate to dryness under a stream of nitrogen at a temperature below 50°C.

    • Reconstitute the residue in a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat the mixture to 70°C for 20 minutes to complete the derivatization.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Gas Chromatograph Conditions:

      • Column: HP-5MS capillary column (or equivalent).

      • Carrier Gas: Helium.

      • Oven Temperature Program: Start at an initial temperature (e.g., 100°C), hold for a short period, then ramp up to a final temperature (e.g., 310°C).

      • Injector: Splitless mode at a temperature of approximately 250-280°C.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Impact (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for this compound in Meconium

This protocol is a synthesized representation of common HPLC-MS procedures for the analysis of cocaine metabolites in meconium.[7][9]

  • Sample Preparation:

    • To approximately 0.5 g of meconium, add an internal standard (e.g., nalorphine).[7]

    • Add methanol to the meconium and vortex to extract the analytes.

    • Centrifuge the sample and collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a suitable SPE column (e.g., Bond Elut Plexa PCX).

    • Load the methanol extract onto the column.

    • Wash the column with an acidic solution (e.g., 2% formic acid) followed by methanol.

    • Elute the analytes with a basic methanolic solution (e.g., methanol:ammonium hydroxide).

  • HPLC-MS Analysis:

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

    • Inject the sample into the HPLC-MS system.

    • HPLC Conditions:

      • Column: C8 or C18 reversed-phase column.

      • Mobile Phase: A gradient of an aqueous solution (e.g., 0.1-1% acetic or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Mass Spectrometer Conditions:

      • Ionization Source: Electrospray Ionization (ESI) in positive mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and the internal standard.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of cocaine and a general workflow for the analysis of this compound.

Cocaine_Metabolism Cocaine Cocaine BE Benzoylecgonine (BE) (Major Metabolite) Cocaine->BE Hydrolysis (hCE-1 in liver) EME Ecgonine Methyl Ester (EME) (Major Metabolite) Cocaine->EME Hydrolysis (BChE in plasma) mOH_Cocaine m-Hydroxycocaine Cocaine->mOH_Cocaine Hydroxylation Norcocaine Norcocaine (Minor Metabolite) Cocaine->Norcocaine N-demethylation (CYP450) pOH_Cocaine p-Hydroxycocaine Cocaine->pOH_Cocaine Hydroxylation Ecgonine Ecgonine BE->Ecgonine Hydrolysis EME->Ecgonine Hydrolysis mOH_BE This compound (Minor Metabolite) mOH_Cocaine->mOH_BE Hydrolysis pOH_BE p-Hydroxybenzoylecgonine (Minor Metabolite) pOH_Cocaine->pOH_BE Hydrolysis

Caption: Metabolic pathway of cocaine leading to the formation of major and minor metabolites.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Analyte Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Biological Sample Collection (Urine or Meconium) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard pH_Adjustment pH Adjustment / Extraction Internal_Standard->pH_Adjustment SPE Solid-Phase Extraction (SPE) pH_Adjustment->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Derivatization Derivatization (for GC-MS) Evaporation->Derivatization Reconstitution Reconstitution Evaporation->Reconstitution Derivatization->Reconstitution GCMS_HPLCMS GC-MS or HPLC-MS Analysis Reconstitution->GCMS_HPLCMS Quantification Quantification GCMS_HPLCMS->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the analysis of this compound.

References

Safety Operating Guide

Proper Disposal of m-Hydroxybenzoylecgonine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of m-Hydroxybenzoylecgonine, a metabolite of cocaine, is governed by stringent regulations due to its classification as a controlled substance. Laboratories and research facilities must adhere to specific procedures to ensure safety, compliance with the law, and environmental protection. This guide provides essential safety and logistical information for the proper disposal of this compound.

Regulatory Framework

This compound is a controlled substance regulated by the U.S. Drug Enforcement Administration (DEA). As such, all disposal procedures must comply with DEA regulations, in addition to federal, state, and local laws. The primary requirement for the disposal of controlled substances is that they be rendered "non-retrievable".[1] This means that the substance cannot be transformed to a physical or chemical state or transformed into a controlled substance.

Disposal Procedure for this compound

The recommended method for the disposal of this compound in a laboratory setting is through chemical incineration. This procedure should only be carried out by personnel trained in handling hazardous materials and in accordance with institutional and regulatory guidelines.

Step-by-Step Disposal Protocol:

  • Consult Institutional Guidelines: Before proceeding, review your institution's specific protocols for the disposal of controlled substances and hazardous chemical waste.

  • Prepare for Disposal: The primary method of disposal involves dissolving or mixing the compound with a combustible solvent. This should be done in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Chemical Incineration: The mixture should then be burned in a chemical incinerator that is equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.

  • Record Keeping: Meticulous records must be maintained detailing the ultimate disposition of the material. This documentation is a critical component of compliance with DEA regulations.

  • Security: Appropriate security measures must be in place to prevent diversion of the substance at all stages of its lifecycle, from acquisition to disposal.

It is imperative to note that disposal of controlled substances into drains, regular trash, or medical waste containers is strictly prohibited.[2]

Chemical and Physical Properties

The following table summarizes key data for this compound.

PropertyValue
Molecular FormulaC16H19NO5
Molecular Weight305.33 (anhydrous)
Melting Point243-245°C
AppearanceWhite hygroscopic solid
SolubilitySoluble in water (>100 mg/ml)
StorageStore desiccated at -20°C

Source: Sigma-Aldrich Datasheet

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Start: this compound for Disposal B Is this a controlled substance? A->B C Yes, DEA regulated B->C Yes J No B->J No D Consult Institutional & DEA Regulations C->D E Prepare for Disposal: - Wear appropriate PPE - Work in a ventilated area D->E F Dissolve or mix with a combustible solvent E->F G Burn in a chemical incinerator with afterburner and scrubber F->G H Maintain detailed records of disposal G->H I End: Compliant Disposal H->I K Follow standard chemical waste disposal procedures J->K K->I

Caption: Disposal workflow for this compound.

Safety Precautions

Given that the pharmacology of this compound is not fully characterized, it is crucial to exercise due care during its handling and disposal. Always avoid skin contact, ingestion, and inhalation of the compound.

For further information, always refer to the material's Safety Data Sheet (SDS) and your institution's environmental health and safety office.

References

Safeguarding Researchers: A Comprehensive Guide to Handling m-Hydroxybenzoylecgonine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines essential safety protocols and logistical procedures for the handling and disposal of m-Hydroxybenzoylecgonine, a metabolite of cocaine. All personnel must adhere to these guidelines to mitigate risks in the laboratory environment. The pharmacological properties of this compound are not fully understood, necessitating a cautious approach.[1]

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. This is based on a risk assessment approach for a compound with incompletely characterized hazards, where skin, eye, and respiratory exposure should be minimized.

Body PartRequired PPESpecifications
Hands Double GlovingTwo pairs of powder-free, disposable nitrile gloves. Change gloves immediately if contaminated.
Body Laboratory CoatA dedicated, long-sleeved laboratory coat.
Eyes Safety Goggles or Face ShieldMust provide protection from splashes to the front and sides of the face.
Respiratory N95 Respirator or higherRecommended when handling the solid form to prevent inhalation of airborne particles.
Feet Closed-toe ShoesSturdy, closed-toe footwear is mandatory in the laboratory.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound should occur in a designated area within a certified chemical fume hood to minimize inhalation exposure.

  • Pre-use Checklist: Before handling the compound, ensure all necessary PPE is available and in good condition. Verify that the chemical fume hood is functioning correctly. Have spill cleanup materials readily accessible.

2. Handling the Compound:

  • Weighing: When weighing the solid, hygroscopic compound, do so within the chemical fume hood on a properly tared and calibrated balance.[1] Use appropriate anti-static techniques.

  • Dissolving: The compound is soluble in water (>100 mg/ml).[1] When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • General Handling: Always use appropriate laboratory equipment (e.g., spatulas, forceps) to handle the solid. Avoid direct contact with skin.[1]

3. Spill Management:

  • Immediate Action: In case of a spill, evacuate non-essential personnel from the area.

  • Small Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material into a sealed container for disposal.

  • Large Spills: For larger spills, follow your institution's emergency procedures for hazardous material spills.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Disposal Plan

This compound is a controlled substance and requires meticulous record-keeping for its disposition.[1]

  • Waste Collection: All disposable materials that come into contact with this compound, including gloves, pipette tips, and absorbent pads, must be collected in a designated, sealed hazardous waste container.

  • Chemical Inactivation and Disposal: The primary method of disposal is incineration.[1] Dissolve or mix the compound with a combustible solvent and arrange for it to be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] All disposal procedures must comply with local, state, and federal regulations for controlled substances.

Experimental Workflow for Handling

The following diagram outlines the standard workflow for handling this compound in a research setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_fume_hood Verify Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound prep_materials->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_experiment Perform Experiment handling_dissolve->handling_experiment cleanup_decontaminate Decontaminate Workspace handling_experiment->cleanup_decontaminate cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Standard Operating Procedure for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-Hydroxybenzoylecgonine
Reactant of Route 2
Reactant of Route 2
m-Hydroxybenzoylecgonine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.